molecular formula C9H7BrN2O2S2 B184889 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide CAS No. 331972-47-5

4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B184889
CAS No.: 331972-47-5
M. Wt: 319.2 g/mol
InChI Key: JNVLDSBNISCATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide (Molecular Formula: C9H7BrN2O2S2, CID: 669304) is a synthetic small molecule that integrates thiazole and sulfonamide pharmacophores, making it a valuable scaffold in biomedical and chemical research . This compound is a member of the 2-aminothiazole sulfonamide family, which is recognized for diverse biological activities . Researchers utilize this compound primarily for its potent antioxidant properties. In vitro studies demonstrate exceptional free radical scavenging activity against DPPH and a superoxide dismutase (SOD)-mimic effect, positioning it as a promising candidate for investigating oxidative stress pathways . It also exhibits significant inhibitory activity against enzymes like urease, alpha-glucosidase, and alpha-amylase, suggesting its utility in metabolic and microbiological studies . From a drug discovery perspective, its mechanism of action includes strong binding to human serum albumin (HSA), a critical carrier protein that influences the pharmacokinetics, bioavailability, and distribution of potential therapeutics . Furthermore, benzenesulfonamides bearing thiazole subunits are known to inhibit various human carbonic anhydrase (CA) isoforms, enzymes linked to conditions such as glaucoma, epilepsy, and tumors . The compound is synthesized via N-sulfonylation of 2-aminothiazole with 4-bromobenzenesulfonyl chloride . It is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVLDSBNISCATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=NC=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349961
Record name 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331972-47-5
Record name 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the sulfonamide linkage is a cornerstone functional group, renowned for its prevalence in a multitude of therapeutic agents.[1][2] Its unique physicochemical properties, including its geometry, hydrolytic stability, and ability to act as a hydrogen bond acceptor, make it an attractive isostere for amides.[3][4] When coupled with a thiazole ring, a "privileged" heterocyclic scaffold known for its diverse biological activities, the resulting molecule, 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications.[5] The bromo-substituent on the phenyl ring further provides a reactive handle for downstream functionalization, enabling the generation of diverse chemical libraries for screening.

This guide provides a comprehensive, field-proven protocol for the synthesis of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, justifies the selection of reagents and conditions, and offers practical insights into purification and characterization, ensuring a reproducible and scalable process for researchers and drug development professionals.

Synthetic Strategy: The Nucleophilic Acyl Substitution Approach

The most direct and widely employed method for the synthesis of sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine.[1][2][6] This reaction proceeds via a nucleophilic acyl substitution mechanism at the electron-deficient sulfur center of the sulfonyl chloride.

Reaction Mechanism

The synthesis of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide follows this classical pathway, reacting 4-bromobenzenesulfonyl chloride with the exocyclic amino group of 2-aminothiazole.

DOT Diagram: Reaction Mechanism

Reaction_Mechanism R1 4-Bromobenzenesulfonyl Chloride Int Int R1->Int Nucleophilic Attack (N on S) R2 2-Aminothiazole R2->Int P1 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide P2 HCl Base Base (e.g., NaOAc, Na2CO3) P2->Base Neutralization Int->P1 Chloride Elimination Int->P2

Caption: Nucleophilic attack of 2-aminothiazole on 4-bromobenzenesulfonyl chloride.

The lone pair of electrons on the nitrogen atom of 2-aminothiazole acts as the nucleophile, attacking the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. This forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of a chloride ion and the formation of the sulfonamide bond. The hydrochloric acid generated as a byproduct is neutralized by a base present in the reaction mixture.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible. The quantities and conditions have been optimized to ensure high yield and purity of the final product.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )QuantityMolesEquivalents
2-AminothiazoleC₃H₄N₂S100.141.00 g9.98 mmol1.0
4-Bromobenzenesulfonyl ChlorideC₆H₄BrClO₂S255.523.06 g11.98 mmol1.2
Sodium AcetateC₂H₃NaO₂82.032.02 g24.63 mmol2.5
Distilled WaterH₂O18.0215 mL--
Dichloromethane (for extraction)CH₂Cl₂84.9390 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
Step-by-Step Methodology

DOT Diagram: Experimental Workflow

Experimental_Workflow Step1 1. Reagent Charging (2-Aminothiazole, NaOAc, Water) Step2 2. Addition of Sulfonyl Chloride Step1->Step2 Step3 3. Reaction (80-85 °C, 8 hours) Step2->Step3 Step4 4. Work-up (Cooling, Water Addition) Step3->Step4 Step5 5. Extraction (Dichloromethane) Step4->Step5 Step6 6. Drying and Evaporation Step5->Step6 Step7 7. Purification (Recrystallization/Chromatography) Step6->Step7 Step8 8. Characterization Step7->Step8

Caption: Step-wise workflow for the synthesis of the target compound.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminothiazole (1.00 g, 9.98 mmol), sodium acetate (2.02 g, 24.63 mmol), and distilled water (15 mL).[7]

    • Expertise & Experience: Sodium acetate is chosen as a mild base to neutralize the HCl formed during the reaction. Its use in an aqueous medium provides a cost-effective and environmentally benign solvent system. An excess of the base ensures that the reaction medium remains basic, preventing the protonation of the amine nucleophile which would render it unreactive.

  • Addition of Electrophile: To the stirred suspension, add 4-bromobenzenesulfonyl chloride (3.06 g, 11.98 mmol) portion-wise over 5 minutes.

    • Expertise & Experience: A slight excess (1.2 equivalents) of the sulfonyl chloride is used to ensure complete consumption of the limiting reagent, 2-aminothiazole. Portion-wise addition helps to control any initial exotherm.

  • Reaction Execution: Heat the reaction mixture to 80-85 °C and maintain this temperature with vigorous stirring for 8 hours.[7]

    • Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-aminothiazole) is no longer visible. A suitable mobile phase for TLC is a mixture of chloroform and tert-butanol (80:20 v/v).[8]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Add distilled water (20 mL) to the flask.[9]

    • Expertise & Experience: The addition of water helps to dissolve any remaining sodium acetate and other water-soluble byproducts, facilitating the subsequent extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).[9] Combine the organic layers.

    • Trustworthiness: Dichloromethane is an effective solvent for extracting the desired sulfonamide product from the aqueous phase. Multiple extractions ensure a high recovery of the product.

  • Drying and Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.[9]

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: Recrystallize the crude solid from a suitable solvent such as ethanol or an ethanol-water mixture.[10] This is often sufficient to obtain a product of high purity.

  • Column Chromatography: If recrystallization does not yield a pure product, purification by column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexane can be used as the eluent.[11]

Characterization and Validation

The identity and purity of the synthesized 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide should be confirmed by standard analytical techniques.

Property Expected Value
Appearance Off-white to light brown solid/powder[7][9]
Molecular Formula C₉H₇BrN₂O₂S₂[7]
Molecular Weight 319.20 g/mol [12]
Melting Point 185-187 °C[7] or 214-215 °C[9]
Yield Typically 35-88%[7][9]

Note: Variations in reported melting points may be due to different crystalline forms or residual impurities.

Spectroscopic Data
  • ¹H NMR (500 MHz, DMSO-d₆): δ 12.84 (s, 1H, NH), 7.75 (d, J = 8.7 Hz, 2H, ArH), 7.72 (d, J = 8.7 Hz, 2H, ArH), 7.28 (d, J = 4.6 Hz, 1H, Thiazole-H), 6.86 (d, J = 4.6 Hz, 1H, Thiazole-H).[9]

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 169.1, 141.6, 132.0, 127.8, 125.7, 124.6, 108.6.[9]

  • FTIR (cm⁻¹): 3099 (Ar C-H), 1577 (C=N), 1380 (S=O stretch).[7]

  • High-Resolution Mass Spectrometry (HRMS-TOF): [M+H]⁺ calculated for C₉H₈BrN₂O₂S₂: 318.9205; found: 318.9199.[9]

Conclusion

This guide presents a detailed and validated protocol for the synthesis of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide. By providing not only the procedural steps but also the underlying chemical rationale and expert insights, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful synthesis and characterization of this compound will enable its use as a versatile intermediate in the development of novel chemical entities with potential therapeutic value.

References

  • Sulfonamide purification process - US2777844A - Google P
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PubMed Central. (URL: [Link])

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (URL: )
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions - RSC Advances. (URL: )
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (URL: [Link])

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (URL: [Link])

  • Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Deriv
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (URL: [Link])

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC - NIH. (URL: [Link])

  • Efficient and Scalable Synthesis of Pyridine Sulfonamides. (URL: )
  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - RSC Publishing. (URL: [Link])

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics | ACS Omega - ACS Publications. (URL: [Link])

  • Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety - NIH. (URL: [Link])

  • Preparation of sulfonamides from N-silylamines - PMC - NIH. (URL: [Link])

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent - European Journal of Chemistry. (URL: [Link])

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem. (URL: )
  • 4-bromo-n-(1,3-thiazol-2-yl)benzene-1-sulfonamide - PubChem. (URL: [Link])

Sources

An In-depth Technical Guide to 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, focusing on the chemical entity 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide. It covers its fundamental chemical identity, synthesis, and key physicochemical properties, providing a solid foundation for further research and application.

Chemical Identity and Nomenclature

The compound at the core of this guide is systematically identified by its IUPAC name: 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide .[1][2] This nomenclature precisely describes its molecular architecture, which consists of a benzenesulfonamide core. The benzene ring is substituted with a bromine atom at the para-position (position 4), and the sulfonamide nitrogen is linked to the second position of a 1,3-thiazole ring.

For clarity in data management and literature searches, several identifiers are associated with this compound:

Identifier TypeValue
Molecular Formula C₉H₇BrN₂O₂S₂[1][3]
Molecular Weight 319.2 g/mol [2]
CAS Number 331972-47-5[2]
SMILES C1=CC(=CC=C1S(=O)(=O)NC2=NC=CS2)Br[1]
InChI InChI=1S/C9H7BrN2O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,(H,11,12)[1]
Structural Elucidation

The structural arrangement of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is pivotal to its chemical behavior and potential biological activity. The molecule features a central sulfonamide linkage (-SO₂NH-) connecting a substituted aromatic ring (4-bromophenyl) to a heterocyclic moiety (2-aminothiazole).

Caption: 2D structure of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide.

Synthesis Protocol

The synthesis of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is typically achieved through a nucleophilic substitution reaction between 2-aminothiazole and 4-bromobenzenesulfonyl chloride. This established method provides a reliable route to the target compound in good yields.

Experimental Workflow

The following protocol is a representative example of the synthesis process.[3]

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification 2-aminothiazole 2-aminothiazole 4-bromobenzenesulfonyl_chloride 4-bromobenzenesulfonyl chloride Mixing Combine reactants in distilled water 4-bromobenzenesulfonyl_chloride->Mixing Sodium_acetate Sodium acetate Sodium_acetate->Mixing Distilled_water Distilled water Distilled_water->Mixing Reaction_Vessel Reaction Mixture Mixing->Reaction_Vessel Heating Heat at 80-85°C for 8 hours Cooling Cool the mixture Heating->Cooling Reaction_Vessel->Heating Filtration Filter the precipitate Cooling->Filtration Washing Wash with water Filtration->Washing Drying Dry the product Washing->Drying Product 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide Drying->Product

Caption: Generalized workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reactant Charging: In a suitable reaction vessel, combine 2-aminothiazole (1 equivalent), 4-bromobenzenesulfonyl chloride (1.2 equivalents), and sodium acetate (1.5 equivalents).[3]

  • Solvent Addition: Add distilled water to the mixture.[3]

  • Reaction: Heat the reaction mixture to 80-85 °C and maintain this temperature for approximately 8 hours with continuous stirring.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with distilled water to remove any remaining salts and impurities.

  • Drying: Dry the purified product under vacuum to obtain 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide as a light brown powder.[3]

A reported yield for this synthesis is approximately 88%.[3]

Physicochemical and Spectroscopic Data

The characterization of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is confirmed through various analytical techniques.

Physical Properties
PropertyValueReference
Appearance Light brown powder[3]
Melting Point 185–187 °C[3]
Molecular Weight 319.159 g/mol [3]
Molecular Formula C₉H₇BrN₂O₂S₂[3]
Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of the synthesized compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum exhibits characteristic peaks corresponding to the functional groups present in the molecule. Key absorptions include: 3099 cm⁻¹ (sp² C-H stretching), 1577 cm⁻¹ (sp² C-N bending), and 1380 cm⁻¹ (S=O stretching).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (500 MHz, DMSO-d₆): The proton NMR spectrum shows distinct signals for the aromatic and thiazole protons. Aromatic protons appear as doublets at δ 7.72 (d, J = 8.7 Hz, 2H) and δ 7.75 (d, J = 8.7 Hz, 2H). The thiazole protons resonate at δ 6.86 (d, J = 4.6 Hz, 1H) and δ 7.28 (d, J = 4.6 Hz, 1H). The sulfonamide proton (NH) is observed as a singlet at δ 12.84.[4]

    • ¹³C NMR (125 MHz, DMSO-d₆): The carbon spectrum displays signals at δ 108.6, 124.6, 125.7, 127.8, 132.0, 141.6, and 169.1, corresponding to the different carbon environments within the molecule.[4]

  • High-Resolution Mass Spectrometry (HRMS-TOF): The mass spectrum confirms the molecular weight of the compound. The [M+H]⁺ ion is observed at m/z 318.9199, which is in close agreement with the calculated value of 318.9205 for C₉H₈BrN₂O₂S₂.[4]

Potential Applications and Biological Relevance

Benzenesulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities.[5][6] The incorporation of a thiazole moiety, as seen in 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, is a common strategy in medicinal chemistry to enhance or modulate the pharmacological profile of a lead compound. While specific biological activities for this exact compound are part of ongoing research, related structures have shown promise as antimicrobial and antioxidant agents.[4] The presence of the sulfonamide group suggests potential for activities such as carbonic anhydrase inhibition.

Conclusion

This technical guide provides a detailed overview of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, from its fundamental chemical identity and structure to a reliable synthesis protocol and comprehensive characterization data. The information presented herein is intended to support researchers and scientists in their efforts to explore the potential of this and related compounds in various scientific disciplines, particularly in the realm of drug discovery and development.

References

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]

  • 4-bromo-n-(1,3-thiazol-2-yl)benzene-1-sulfonamide. PubChem. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. National Institutes of Health (NIH). [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Thiazolyl Benzenesulfonamide Compounds as Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mechanism of action of thiazolyl benzenesulfonamide compounds, a promising class of small molecules primarily targeting the tumor-associated enzyme carbonic anhydrase IX (CA IX). Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational biochemical principles with actionable experimental insights to elucidate how these compounds exert their effects at a molecular, cellular, and physiological level.

Part 1: The Scientific Imperative for Targeting Carbonic Anhydrase IX in Oncology

Solid tumors frequently outgrow their vascular supply, leading to regions of insufficient oxygen, a state known as hypoxia.[1][2] In response, cancer cells adapt their metabolism, shifting towards anaerobic glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[1] This metabolic reprogramming results in the accumulation of acidic byproducts, such as lactic acid, leading to a significant acidification of the tumor microenvironment.[1][2]

To not only survive but thrive in these harsh, acidic conditions, cancer cells upregulate specific proteins that help manage their intracellular pH (pHi). A key player in this adaptive response is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is strongly induced by hypoxia.[1][3][4] CA IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] By positioning its catalytic domain on the extracellular side, CA IX efficiently converts extracellular CO2 into protons and bicarbonate ions. The protons contribute to the acidification of the extracellular space, which can promote invasion and metastasis, while the bicarbonate ions are transported into the cell to buffer the intracellular environment and maintain a pHi conducive to proliferation and survival.[3][4]

The expression of CA IX is often limited in normal tissues but is overexpressed in a wide variety of solid tumors, making it an attractive and specific target for anticancer therapy.[1][3] Thiazolyl benzenesulfonamide compounds have emerged as a potent class of CA IX inhibitors, designed to disrupt this critical pH-regulating mechanism.

Signaling Pathway: Hypoxia-Induced CA IX Expression and pH Regulation

The following diagram illustrates the signaling cascade leading to CA IX expression under hypoxic conditions and its subsequent role in managing tumor acidosis.

G Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_Gene CA9 Gene Transcription HIF1a->CAIX_Gene Activates CAIX_Protein CA IX Protein Expression (Membrane Bound) CAIX_Gene->CAIX_Protein Leads to HCO3_H HCO₃⁻ + H⁺ CAIX_Protein->HCO3_H Catalyzes CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_Protein pH_Reg Intracellular pH (pHi) Regulation & Buffering HCO3_H->pH_Reg Bicarbonate uptake Acidosis Extracellular Acidosis HCO3_H->Acidosis Proton release Survival Tumor Cell Survival, Proliferation, & Invasion pH_Reg->Survival Acidosis->Survival

Caption: Hypoxia-driven pathway leading to CA IX-mediated pH regulation in tumor cells.

Part 2: Core Mechanism of Action: Inhibition of Carbonic Anhydrase

The therapeutic efficacy of thiazolyl benzenesulfonamide compounds stems from their direct inhibition of the catalytic activity of carbonic anhydrases. The general structure of these inhibitors features a benzenesulfonamide group, which serves as the crucial "warhead" or zinc-binding group (ZBG), and a thiazole-containing moiety that acts as a "tail" or "scaffold."[5][6]

Molecular Interaction at the Active Site

The active site of all human carbonic anhydrases contains a zinc ion (Zn²⁺) that is essential for catalysis.[4][7] The mechanism of inhibition by benzenesulfonamides is a classic example of coordination chemistry within an enzyme active site:

  • Deprotonation: The sulfonamide moiety (-SO₂NH₂) of the inhibitor is a weak acid. Upon entering the active site, it deprotonates to form the sulfonamidate anion (-SO₂NH⁻).[8] This process is favored by the chemical environment of the active site.

  • Zinc Coordination: The deprotonated nitrogen atom of the sulfonamidate directly coordinates with the Zn²⁺ ion, displacing a water molecule or hydroxide ion that is normally bound to the zinc and is critical for the catalytic cycle.[8][9]

  • Hydrogen Bonding Network: The inhibitor is further stabilized within the active site through a network of hydrogen bonds. The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone nitrogen of the highly conserved residue Threonine 199 (Thr199).[8][9]

  • Role of the Thiazole Tail: The thiazole ring and any additional substituents (the "tail") extend into a more variable region of the active site cavity. Interactions between this tail and other active site residues, which differ between CA isoforms, are the primary determinants of inhibitory potency and, crucially, isoform selectivity.[10] For instance, specific hydrophobic or hydrogen-bonding interactions can be tailored to favor binding to the unique active site topology of CA IX over the highly abundant cytosolic isoform CA II.[10]

G cluster_0 CA IX Active Site cluster_1 Thiazolyl Benzenesulfonamide Inhibitor Zn Zn²⁺ His94 His94 Thr199 Thr199 Residues Other Hydrophobic/ Hydrophilic Residues Sulfonamide Benzenesulfonamide (Zinc-Binding Group) Sulfonamide->Zn Coordinates with (Deprotonated Nitrogen) Sulfonamide->Thr199 H-bonds with (Sulfonamide Oxygens) Thiazole Thiazole Tail (Selectivity Group) Thiazole->Residues Interacts with (Determines Selectivity)

Caption: Inhibitor binding within the carbonic anhydrase IX active site.

Consequences of CA IX Inhibition

By blocking the catalytic function of CA IX, thiazolyl benzenesulfonamide compounds trigger a cascade of events detrimental to the cancer cell:

  • Disruption of pH Homeostasis: Inhibition of CA IX prevents the efficient buffering of the intracellular space, leading to a drop in pHi (intracellular acidosis).

  • Induction of Apoptosis: The resulting intracellular acidosis can disrupt metabolic pathways, increase oxidative stress, and ultimately trigger programmed cell death (apoptosis).[11]

  • Inhibition of Proliferation and Survival: By compromising the cell's ability to cope with its acidic microenvironment, these inhibitors reduce the growth and survival rates of tumor cells, particularly under hypoxic conditions.[3][11][12]

Part 3: Experimental Validation and Protocol Design

The characterization of thiazolyl benzenesulfonamide compounds as CA inhibitors requires a systematic and rigorous experimental approach. The protocols described below are designed as a self-validating system, incorporating essential controls to ensure data integrity and reproducibility.

Core Experiment: In Vitro Carbonic Anhydrase Inhibition Assay

The foundational experiment to determine the potency of an inhibitor is a direct enzymatic assay. The most common and high-throughput compatible method utilizes the esterase activity of carbonic anhydrase with a chromogenic substrate, p-nitrophenyl acetate (p-NPA).[13][14]

Causality Behind Experimental Choices:

  • Why use p-NPA? While the physiological substrate is CO₂, its use in an assay is complex due to its gaseous nature and the need for sensitive pH monitoring.[15] p-NPA is a convenient substrate that CA hydrolyzes to produce p-nitrophenol, a yellow-colored product that can be easily quantified spectrophotometrically at 400-405 nm.[13][14] This provides a simple, robust, and scalable method for measuring enzyme activity.

  • Why measure initial rates? Enzyme kinetics are most accurately assessed by measuring the initial reaction rate (V₀), before significant substrate depletion or product inhibition occurs. This linear phase of the reaction provides a direct measure of the enzyme's catalytic efficiency under the specified conditions.

  • Why test multiple isoforms? As discussed, isoform selectivity is paramount. Testing inhibitors against key off-target isoforms, such as the ubiquitous CA I and CA II, is essential to establish a selectivity profile.[5][16] A compound that potently inhibits CA IX but is significantly weaker against CA I and II is a more promising therapeutic candidate.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5. Prepare by dissolving Tris base in deionized water, adjusting the pH with HCl, and bringing to the final volume. Chill on ice before use.

  • CA Enzyme Stock Solutions (e.g., 1 mg/mL): Dissolve purified recombinant human CA I, CA II, and CA IX in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • CA Working Solutions: On the day of the assay, dilute the enzyme stock solutions in cold Assay Buffer to the final desired concentration (e.g., 2-5 µg/mL, to be optimized for linear kinetics).

  • Substrate Stock Solution (30 mM p-NPA): Dissolve p-nitrophenyl acetate in acetonitrile or DMSO. This solution must be prepared fresh daily.

  • Inhibitor Stock Solutions (e.g., 10 mM): Dissolve test compounds and the reference inhibitor (Acetazolamide) in 100% DMSO.

  • Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stocks in DMSO.

2. Assay Procedure (96-well plate format):

  • Plate Setup: In a clear, flat-bottom 96-well microplate, set up the following conditions in triplicate:

    • Blank (No Enzyme): 180 µL Assay Buffer.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO.

    • Test Compound: 158 µL Assay Buffer + 2 µL of the appropriate inhibitor working solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of the Acetazolamide working solution.

  • Enzyme Addition: Add 20 µL of the appropriate CA Working Solution (e.g., CA IX) to all wells except the Blanks.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of a freshly diluted p-NPA solution (e.g., 3 mM in Assay Buffer, prepared from the stock) to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.

3. Data Analysis:

  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percent Inhibition: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank)] * 100

  • Determine IC₅₀ Values: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Assay Execution (96-well Plate) cluster_2 Data Analysis Reagents Prepare Buffers, Enzyme, Substrate, & Inhibitor Solutions Plate Add Buffer, Inhibitor/DMSO, and Enzyme to Wells Reagents->Plate Incubate Pre-incubate (15 min, RT) Plate->Incubate Add_Substrate Initiate Reaction (Add p-NPA) Incubate->Add_Substrate Read Kinetic Read (Absorbance at 405 nm) Add_Substrate->Read Rates Calculate Initial Reaction Rates (V₀) Read->Rates Inhibition Calculate % Inhibition Rates->Inhibition IC50 Plot Dose-Response Curve & Determine IC₅₀ Inhibition->IC50

Sources

Unveiling the Molecular Targets of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the biological targets of the synthetic compound 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular interactions, inhibitory profile, and the broader biological context of this potent benzenesulfonamide derivative. We will explore its primary targets, the carbonic anhydrases, detail the experimental methodologies for target validation, and contextualize its action within relevant signaling pathways.

Executive Summary: The Carbonic Anhydrase Family as the Primary Target

Extensive research has identified the primary biological targets of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide and its structural analogs as members of the carbonic anhydrase (CA) enzyme family. CAs are ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is pivotal for pH regulation, CO2 transport, and various biosynthetic pathways. The benzenesulfonamide moiety is a well-established zinc-binding group, which anchors these inhibitors to the zinc ion in the active site of CA enzymes, leading to potent inhibition.

Derivatives of this compound have demonstrated significant inhibitory activity against several human (h) CA isoforms, including the cytosolic hCA I, hCA II, and hCA VII, as well as the tumor-associated transmembrane isoforms hCA IX and hCA XII. The inhibition is often potent, with inhibition constants (Kᵢ) in the low nanomolar range for specific isoforms, highlighting the potential for developing isoform-selective inhibitors.

The Biological Target Landscape: Carbonic Anhydrase Isoforms

Humans express 15 different CA isoforms, each with distinct tissue distribution, subcellular localization, and physiological functions. The therapeutic potential of targeting specific CA isoforms has been explored for a range of diseases, including glaucoma, epilepsy, and cancer. The subject compound and its analogs have been evaluated against several of these isoforms.

Cytosolic Isoforms: hCA I, hCA II, and hCA VII

The cytosolic isoforms hCA I and hCA II are among the most abundant and well-studied. While hCA I is involved in various physiological processes, hCA II is a highly active isoform crucial for pH regulation in numerous tissues. Inhibition of these isoforms can have widespread physiological effects. Studies on thiazolone-benzenesulfonamide derivatives have shown effective inhibition of hCA I with Kᵢ values ranging from 31.5 to 637.3 nM, and excellent inhibition of hCA II with Kᵢ values in the range of 1.3 to 13.7 nM[1]. Similarly, hCA VII, another cytosolic isoform predominantly found in the brain, is also strongly inhibited by these compounds, with Kᵢ values between 0.9 and 14.6 nM[1].

Tumor-Associated Isoforms: hCA IX and hCA XII

The transmembrane isoforms hCA IX and hCA XII are of significant interest in oncology as they are overexpressed in various hypoxic tumors. Their activity is linked to the regulation of tumor pH, facilitating cancer cell survival and proliferation in the acidic tumor microenvironment. Benzenesulfonamides, including derivatives of the topic compound, have been shown to be potent inhibitors of these isoforms, with inhibition constants in the low nanomolar to subnanomolar range[2]. This makes them attractive candidates for the development of novel anticancer therapies.

Table 1: Inhibitory Profile of Thiazolone-Benzenesulfonamide Analogs against Human Carbonic Anhydrase Isoforms

Compound/Analog ClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Thiazolone-benzenesulfonamides31.5 - 637.31.3 - 13.70.9 - 14.6Not ReportedNot Reported[1]
Benzenesulfonamides (Click Chemistry)41.5 - 150030.1 - 755Not Reported1.5 - 38.90.8 - 12.4[2]
4-(thiazol-2-ylamino)-benzenesulfonamides0.84 - 7020.41 - 288Not Reported5.6 - 29.2Not Reported[3]

Note: The data presented is for analogs and derivatives of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, as specific inhibitory data for the exact parent compound is not centrally available in the reviewed literature.

Signaling Pathways and Biological Context

The inhibition of carbonic anhydrases by 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide has significant implications for cellular signaling and physiology.

pH Homeostasis and Regulation

By inhibiting the rapid interconversion of CO₂ and bicarbonate, these compounds disrupt the cell's ability to regulate intracellular and extracellular pH. This is a fundamental mechanism with broad consequences, as numerous cellular processes are pH-sensitive. In the context of cancer, inhibition of tumor-associated CAs like hCA IX and XII can lead to a decrease in the pH of the tumor microenvironment, potentially sensitizing cancer cells to other therapies.

CO₂ and Bicarbonate Sensing

Carbon dioxide and bicarbonate are not merely metabolic byproducts; they are also important signaling molecules. CAs play a crucial role in modulating the local concentrations of these molecules, thereby influencing downstream signaling pathways that regulate processes such as respiration, neuronal activity, and vascular tone.

Signaling_Pathway cluster_Inhibition Inhibition by 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide cluster_CA Carbonic Anhydrase Activity cluster_Downstream Downstream Cellular Effects Inhibitor Inhibitor CA Carbonic Anhydrase (e.g., hCA II, hCA IX) Inhibitor->CA Inhibits HCO3_H HCO₃⁻ + H⁺ CA->HCO3_H CO2_H2O CO₂ + H₂O CO2_H2O->CA pH_Regulation Disrupted pH Homeostasis HCO3_H->pH_Regulation Impacts Signaling Altered CO₂/HCO₃⁻ Sensing HCO3_H->Signaling Modulates Stopped_Flow_Workflow Start Start Reagent_Prep Reagent Preparation (Buffer, Enzyme, Inhibitor, CO₂ soln) Start->Reagent_Prep Instrument_Setup Instrument Setup (Stopped-Flow Spectrophotometer) Reagent_Prep->Instrument_Setup Syringe_Loading Syringe Loading (Syringe A: Enzyme ± Inhibitor Syringe B: CO₂ Solution) Instrument_Setup->Syringe_Loading Mixing Rapid Mixing Syringe_Loading->Mixing Data_Acquisition Data Acquisition (Monitor Absorbance Change) Mixing->Data_Acquisition Data_Analysis Data Analysis (Calculate Rates, IC₅₀, Kᵢ) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for the Stopped-Flow CO₂ Hydrase Assay.
Colorimetric Esterase Activity Assay (pNPA Assay)

This is a simpler, high-throughput method suitable for initial screening of inhibitors.

Principle: CAs exhibit esterase activity and can hydrolyze p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenolate, which can be quantified by measuring the absorbance at 400 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.6.

    • Enzyme Solution: Prepare a stock solution of the purified CA isoform.

    • Inhibitor Solution: Prepare serial dilutions of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide.

    • Substrate Solution: Prepare a 10 mM stock solution of p-nitrophenyl acetate (pNPA) in acetonitrile.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the enzyme solution.

    • Add the inhibitor solution at various concentrations (or vehicle for control).

    • Pre-incubate the plate at room temperature for a defined period.

    • Initiate the reaction by adding the pNPA substrate solution.

    • Immediately measure the absorbance at 400 nm in a kinetic mode for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Selectivity and Off-Target Considerations

A crucial aspect of drug development is understanding the selectivity profile of a compound. While benzenesulfonamides are well-known CA inhibitors, the potential for off-target effects should be considered. The lack of selectivity among the various CA isoforms can lead to undesired side effects.[4] For instance, non-selective inhibition of ubiquitously expressed isoforms like hCA I and hCA II can have broad physiological consequences. Therefore, designing derivatives of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide with improved selectivity for specific isoforms, particularly the disease-relevant ones like hCA IX and XII, is a key objective in medicinal chemistry efforts. Fragment-based screening and structural modifications of the benzenesulfonamide scaffold are strategies employed to enhance isoform selectivity.[5][6]

Conclusion and Future Directions

Future research should focus on obtaining a comprehensive inhibitory profile of the exact parent compound against all human CA isoforms to precisely determine its selectivity. Furthermore, cell-based and in vivo studies are necessary to elucidate the downstream consequences of inhibiting these targets in a more complex biological system and to evaluate its therapeutic potential and potential off-target liabilities. The continued exploration of structure-activity relationships will be instrumental in designing next-generation inhibitors with enhanced potency and isoform selectivity.

References

  • Screening of Benzenesulfonamide in Combination With Chemically Diverse Fragments Against Carbonic Anhydrase by Differential Scanning Fluorimetry. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 306-310. [Link]

  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (n.d.). National Institutes of Health. [Link]

  • Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. (n.d.). National Institutes of Health. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). Molecules, 26(16), 4933. [Link]

  • Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry. (n.d.). National Institutes of Health. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). National Institutes of Health. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. (n.d.). National Institutes of Health. [Link]

  • (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide as carbonic anhydrase inhibitor: exploration of its in vitro and in silico studies. (n.d.). National Institutes of Health. [Link]

  • Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines. (2016). Bioorganic & Medicinal Chemistry, 24(14), 3134-3140. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2020). Pharmaceuticals, 13(11), 359. [Link]

  • Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes. (n.d.). National Institutes of Health. [Link]

  • Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. (n.d.). National Institutes of Health. [Link]

  • 4-bromo-n-(1,3-thiazol-2-yl)benzene-1-sulfonamide. (n.d.). PubChem. [Link]

  • a novel class of human and bacterial carbonic anhydrase inhibitors. (2022). Taylor & Francis Online. [Link]

  • hCA I, II, IX, and XII inhibition data with compounds 2, 2a, 2b, 7, and 7a. (n.d.). ResearchGate. [Link]

  • Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. (2014). European Journal of Medicinal Chemistry, 84, 483-492. [Link]

  • (E)-4-((4-chlorobenzylidene)amino)-N-(thiazole-2yl) benzenesulfonamide: Synthesis, characterization and electronic structure theory and docking studies. (2023). ResearchGate. [Link]

Sources

4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide as a carbonic anhydrase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor

Abstract

This technical guide provides a comprehensive overview of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, a potent inhibitor of the carbonic anhydrase enzyme family. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the foundational science of carbonic anhydrases as therapeutic targets, the specific chemical profile of the title compound, its mechanism of action, and detailed protocols for its synthesis and in vitro evaluation. By synthesizing established principles of medicinal chemistry with actionable experimental methodologies, this guide serves as a critical resource for advancing research into a promising class of enzyme inhibitors.

Introduction: The Critical Role of Carbonic Anhydrases in Physiology and Disease

1.1 The Carbonic Anhydrase Enzyme Family: Function and Isoforms Carbonic Anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes (metalloenzymes) that play a fundamental role in cellular and physiological processes.[1] Their primary function is to catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[2]

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

This reaction is critical for maintaining acid-base homeostasis, regulating pH, facilitating the transport of CO₂ in the blood, and managing fluid balance across various tissues.[1][3] In humans, at least 14 distinct CA isoforms have been identified, each with a unique tissue distribution, subcellular localization, and catalytic activity.[2][4] They are broadly classified as cytosolic (e.g., CA I, CA II), membrane-bound (e.g., CA IV, CA IX, CA XII), mitochondrial (CA V), and secreted (CA VI).[4][5] This isoform diversity allows for precise regulation of pH and ion transport in specific biological contexts.

1.2 Pathophysiological Relevance: CAs as Therapeutic Targets The dysregulation or overexpression of specific CA isoforms is implicated in a range of pathologies, making them validated therapeutic targets.[2][3]

  • Glaucoma: Inhibition of CA II, IV, and XII in the ciliary processes of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP), a primary risk factor for glaucoma.[5][6][7]

  • Cancer: Tumor-associated isoforms CA IX and XII are significantly upregulated in hypoxic solid tumors. They contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis. Inhibiting these isoforms is a promising strategy in oncology.[4][6]

  • Epilepsy and Altitude Sickness: Systemic CA inhibitors can induce metabolic acidosis, which has a stabilizing effect on neuronal excitability, making them useful as anticonvulsants.[4]

1.3 The Sulfonamide Class of Inhibitors: A Mechanistic Overview Aromatic and heterocyclic sulfonamides represent the cornerstone of CA inhibitor (CAI) drug design.[8] Their mechanism of action is well-established: the deprotonated sulfonamide group (-SO₂NH⁻) acts as a potent zinc-binding group (ZBG). It coordinates directly to the Zn²⁺ ion at the catalytic core of the enzyme, mimicking the transition state of the native reaction and effectively blocking its catalytic activity.[6] Modern drug design strategies often employ a "tail approach," where chemical moieties are appended to the core sulfonamide scaffold to create additional interactions with residues in and around the active site, thereby enhancing potency and achieving crucial isoform selectivity.[6][8][9]

Profile of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

2.1 Chemical Structure and Physicochemical Properties 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is a heterocyclic sulfonamide featuring a brominated phenyl ring linked to a 2-aminothiazole moiety. This structure combines the essential pharmacophore for CA inhibition (the benzenesulfonamide) with a heterocyclic "tail" (the thiazole ring) known to form productive interactions within the enzyme's active site.[10]

PropertyValueSource
Molecular Formula C₉H₇BrN₂O₂S₂[11][12]
Molecular Weight 319.2 g/mol [12]
CAS Number 331972-47-5[12]
Appearance Light brown powder[11]
Melting Point 185–187 °C[11]
XLogP3 1.4[12]
Hydrogen Bond Donor 1[12]
Hydrogen Bond Acceptor 5[12]

Synthesis and Characterization

3.1 Detailed Step-by-Step Synthesis Protocol The synthesis of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is achieved through a direct sulfonylation reaction. The following protocol is adapted from established literature methods.[11]

Causality Behind Experimental Choices:

  • Reactants: 2-aminothiazole serves as the nucleophile, attacking the electrophilic sulfur of 4-bromobenzenesulfonyl chloride. The bromo-substituent is chosen for its electronic properties and potential to form halogen bonds.

  • Base: Sodium acetate is used as a mild base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent: Distilled water is an effective, safe, and environmentally benign solvent for this type of condensation reaction.

  • Temperature: Heating to 80-85 °C provides the necessary activation energy to ensure a reasonable reaction rate without causing significant degradation of reactants or products.

Protocol:

  • To a round-bottom flask, add 2-aminothiazole (1.0 g, 9.98 mmol).

  • Add distilled water (15 mL) and sodium acetate (2.02 g, 14.97 mmol, 1.5 equiv.).

  • Stir the mixture until the solids are mostly dissolved.

  • Add 4-bromobenzenesulfonyl chloride (3.06 g, 11.98 mmol, 1.2 equiv.) to the flask.

  • Heat the reaction mixture to 80-85 °C with continuous stirring.

  • Maintain the temperature and stirring for 8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product thoroughly with distilled water to remove any residual salts.

  • Dry the product under vacuum to yield 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide as a light brown powder.

3.2 Workflow Diagram for Synthesis

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification A 2-Aminothiazole E Combine Reactants in Flask A->E B 4-Bromobenzenesulfonyl Chloride B->E C Sodium Acetate (Base) C->E D Distilled Water (Solvent) D->E F Heat to 80-85°C Stir for 8 hours E->F G Cool to Room Temp. F->G H Vacuum Filtration G->H I Wash with Water H->I J Dry Under Vacuum I->J K Final Product: 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide J->K

Caption: Workflow for the synthesis of the title compound.

3.3 Analytical Characterization The identity and purity of the synthesized compound should be confirmed using standard analytical techniques as reported in the literature, including:

  • Melting Point (M.P.): To assess purity.[11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups like S=O and N-H stretches.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and proton/carbon environment.

  • Mass Spectrometry (MS): To verify the molecular weight.

Mechanism of Action and Structure-Activity Relationship (SAR)

4.1 The Zinc-Binding Mechanism As a sulfonamide, 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide inhibits carbonic anhydrase by targeting the catalytic zinc (Zn²⁺) ion. The sulfonamide nitrogen atom deprotonates and coordinates to the zinc ion, displacing a zinc-bound water molecule or hydroxide ion that is essential for the hydration of CO₂. This binding is further stabilized by a hydrogen bond network involving the sulfonamide oxygen atoms and the side chain of a conserved threonine residue (Thr199 in hCA II).[6][13]

4.2 Diagram of Inhibitor Binding in CA Active Site

MOA_Diagram Generalized Binding Mode of a Sulfonamide CA Inhibitor cluster_active_site CA Active Site cluster_inhibitor Inhibitor Molecule Zn Zn²⁺ His94 His94 Zn->His94 coordination His96 His96 Zn->His96 coordination His119 His119 Zn->His119 coordination SO2NH SO₂NH⁻ Zn->SO2NH strong coordination Thr199 Thr199 Side Chain (OH group) Hydrophobic_Pocket Hydrophobic Pocket (Val121, Leu198, etc.) Hydrophilic_Region Hydrophilic Region (Gln92, etc.) SO2NH->Thr199 H-bond Phenyl Bromophenyl Ring SO2NH->Phenyl covalent bond Phenyl->Hydrophobic_Pocket van der Waals Thiazole Thiazole Ring Phenyl->Thiazole linker Thiazole->Hydrophilic_Region H-bond / polar

Caption: Inhibitor coordination within the CA active site.

4.3 SAR Analysis: Role of the Bromophenyl and Thiazole Moieties The inhibitory potency and isoform selectivity of the molecule are dictated by the interplay of its structural components.

  • Benzenesulfonamide Core: This is the primary zinc-binding pharmacophore, essential for high-affinity inhibition.[14]

  • 4-Bromo Substituent: The bromine atom at the para-position of the phenyl ring is an electron-withdrawing group, which can influence the acidity of the sulfonamide proton and thereby its binding affinity. It also adds to the lipophilicity of the tail, potentially enhancing interactions with hydrophobic pockets within the active site.[10]

  • Thiazole Ring: As a heterocyclic tail, the thiazole ring is crucial for establishing selectivity. Its nitrogen and sulfur atoms can act as hydrogen bond acceptors or engage in other polar interactions with hydrophilic residues (like Gln92) near the entrance of the active site cleft.[10] The orientation of the thiazole ring can dictate isoform specificity by exploiting subtle differences in the shape and amino acid composition of the active sites across different CAs.[10][13]

Experimental Protocols for Efficacy Evaluation

5.1 In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Method) This protocol provides a robust, self-validating method for determining the inhibitory potency (IC₅₀) of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide against various CA isoforms.

5.1.1 Principle of the Assay The assay leverages the esterase activity of carbonic anhydrase. CA catalyzes the hydrolysis of a chromogenic substrate, 4-nitrophenyl acetate (pNPA), into 4-nitrophenol (pNP). The product, pNP, is yellow and its formation can be monitored by the increase in absorbance at 405 nm.[15][16] The rate of this reaction is proportional to the enzyme's activity. In the presence of an inhibitor, the rate decreases, allowing for the quantification of inhibitory potency.

5.1.2 Materials and Reagents

Reagent/MaterialSupplier ExamplePurpose
Human CA Isoforms (e.g., hCA I, II, IX)Sigma-Aldrich, R&D SystemsEnzyme source
4-Nitrophenyl Acetate (pNPA)Sigma-AldrichSubstrate
Tris Buffer (e.g., 20 mM, pH 7.4)Thermo Fisher ScientificAssay Buffer
Acetonitrile or DMSOSigma-AldrichSolvent for inhibitor/substrate
96-well clear, flat-bottom platesCorningAssay plate
Microplate SpectrophotometerBioTek, Molecular DevicesAbsorbance reading
AcetazolamideSigma-AldrichPositive control inhibitor[16]

5.1.3 Detailed Step-by-Step Protocol

  • Preparation of Reagents:

    • Assay Buffer: Prepare 20 mM Tris-HCl, pH 7.4.

    • Enzyme Stock: Reconstitute lyophilized CA enzyme in Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the assay, dilute to a working concentration (e.g., 10-20 µg/mL) in ice-cold Assay Buffer.

    • Inhibitor Stock: Prepare a 10 mM stock solution of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide in DMSO.

    • Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 0.1 nM). Also prepare a vehicle control (Assay Buffer with the same final percentage of DMSO).

    • Substrate Solution: Prepare a 10 mM solution of pNPA in acetonitrile.

  • Assay Procedure (96-well plate):

    • Add 170 µL of Assay Buffer to all wells.

    • Add 10 µL of the appropriate inhibitor dilution (or vehicle control) to the corresponding wells.

    • Add 10 µL of the CA enzyme working solution to all wells except the "no-enzyme" background control wells (add 10 µL of Assay Buffer instead).

    • Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells. The final volume should be 200 µL.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes (kinetic mode).

5.1.4 Data Analysis: Calculating IC₅₀ Values

  • For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time plot (mOD/min).

  • Subtract the rate of the "no-enzyme" background control from all other rates.

  • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate_inhibitor / Rate_vehicle)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

5.2 Workflow Diagram for CA Inhibition Assay

Assay_Workflow cluster_prep 1. Preparation cluster_plate 2. Plate Setup (96-well) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis A Prepare Assay Buffer, Enzyme, and Substrate C Add Buffer, Inhibitor, and Enzyme to Wells A->C B Create Serial Dilutions of Inhibitor B->C D Incubate for 15 min (Inhibitor Binding) C->D E Add pNPA Substrate to Initiate Reaction D->E F Read Absorbance (405 nm) Kinetically E->F G Calculate Reaction Rates (Slope of A405 vs. Time) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC₅₀ Value I->J

Caption: High-throughput workflow for the CA inhibition assay.

Anticipated Inhibition Profile and Selectivity

Based on extensive literature on benzenesulfonamides, it is anticipated that 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide will exhibit potent inhibition against several key human CA isoforms. Studies on similar 4-(thiazol-2-ylamino)-benzenesulfonamides have shown excellent, low-nanomolar inhibition of the cytosolic isoforms hCA I and hCA II, as well as the tumor-associated isoform hCA IX.[17]

Table of Expected Inhibition Constants (Kᵢ) for Structurally Related Compounds

IsoformFunctionExpected Kᵢ Range (nM)Rationale / Reference
hCA I Cytosolic (off-target)10 - 700Often less potently inhibited than hCA II, but still a target.[17][18]
hCA II Cytosolic (ubiquitous)0.5 - 50The most catalytically active isoform; strongly inhibited by most sulfonamides.[17][19][20]
hCA IX Tumor-associated5 - 50A key anti-cancer target; heterocyclic tails often confer high potency.[17][20][21]
hCA XII Tumor-associated1 - 40Another key anti-cancer target, often potently inhibited alongside hCA IX.[18][21]

Achieving selectivity, particularly for the tumor-associated isoforms (IX, XII) over the ubiquitous cytosolic isoforms (I, II), is a primary goal in modern CAI drug development to minimize side effects.[13] The specific interactions of the thiazole and bromophenyl moieties with non-conserved residues in the active site will be the ultimate determinant of this compound's selectivity profile.

Conclusion and Future Directions

4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide represents a well-defined chemical entity with a high potential for potent carbonic anhydrase inhibition. Its structure is based on a validated pharmacophore, and its synthesis is straightforward, making it an accessible tool for research. The presence of the bromophenyl and thiazole "tail" provides a strong basis for achieving high-affinity binding and potentially desirable isoform selectivity.

Future research should focus on:

  • Comprehensive Isoform Profiling: Systematically testing the inhibitor against a broad panel of CA isoforms (hCA I, II, IV, VA, VB, VII, IX, XII, XIII, XIV) to establish a detailed selectivity map.

  • X-ray Co-crystallography: Obtaining crystal structures of the compound bound to key CA isoforms (e.g., hCA II and a hCA IX mimic) to visualize the precise binding mode and rationalize its activity and selectivity.[13]

  • Cell-Based Assays: Evaluating the compound's efficacy in relevant cellular models, such as measuring the inhibition of acidification in hypoxic cancer cell lines (for CA IX/XII) or assessing effects on fluid transport in ocular cell lines (for glaucoma models).

  • Pharmacokinetic Studies: If cellular potency is confirmed, initial in vivo studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties would be the next logical step.[22]

This technical guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and validate 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide as a tool compound or a lead candidate in the ongoing development of novel carbonic anhydrase inhibitors.

References

  • Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(1), 8-32. [Link]

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors drug design. Expert Opinion on Drug Discovery, 11(6), 565-574. [Link]

  • Goodsell, D. S. (2001). Molecule of the Month: Carbonic Anhydrase. RCSB PDB-101. [Link]

  • Ilies, M. A. (2013). Carbonic anhydrases as disease markers. Expert Opinion on Therapeutic Patents, 23(6), 677-693. [Link]

  • Pichake, J., Kharkar, P. S., Ceruso, M., Supuran, C. T., & Toraskar, M. P. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(10), 1145-1149. [Link]

  • Tars, K., Vullo, D., & Supuran, C. T. (2013). Carbonic Anhydrase XII Functions in Health and Disease. Current Pharmaceutical Design, 19(42), 7434-7440. [Link]

  • Ace Therapeutics. (n.d.). Carbonic Anhydrase Inhibitor Development for Glaucoma. Ace Therapeutics. [Link]

  • Supuran, C. T. (2003). Designing of Novel Carbonic Anhydrase Inhibitors and Activators. Current Medicinal Chemistry, 10(11), 925-938. [Link]

  • Wikipedia contributors. (2023, December 29). Carbonic anhydrase. Wikipedia. [Link]

  • Gliga, L. I., et al. (2020). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 10(1), 1-13. [Link]

  • Dolittle, D. (2023). The biological importance of carbonic anhydrase enzyme. Life Lines by Dr. Dolittle. [Link]

  • Kumar, A., et al. (2021). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. RSC Advances, 11(45), 28245-28256. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Guler, O. O., et al. (2023). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. RSC Medicinal Chemistry, 14(10), 2004-2018. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship for the target carbonic anhydrase inhibitors against human carbonic anhydrase (hCA) isoforms. ResearchGate. [Link]

  • Alafeefy, A. M., et al. (2013). Synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfonamides incorporating 4,5,6,7-tetrabromophthalimide moiety. Bioorganic & Medicinal Chemistry, 21(19), 5981-5987. [Link]

  • Ceruso, M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(11), 1237-1242. [Link]

  • D'Ascenzio, M., et al. (2021). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1251-1259. [Link]

  • Avvaru, B. S., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 186-196. [Link]

  • De Benedetti, P. G., et al. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 32(5), 951-956. [Link]

  • Akkaya, E., et al. (2025). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. Molecules, 30(13), 2938. [Link]

  • Zubrienė, A., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(8), 14448-14467. [Link]

  • Khan, S. A., et al. (2025). (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide as carbonic anhydrase inhibitor: exploration of its in vitro and in silico studies. Journal of Biomolecular Structure and Dynamics, 43(1), 1-13. [Link]

  • D'Ascenzio, M., et al. (2020). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1146-1154. [Link]

  • Isik, S., et al. (2015). Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[2][6][8]triazolo[3,4-b][2][3][6]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 52-56. [Link]

  • Voskoboinik, I., et al. (2022). Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. ACS Pharmacology & Translational Science, 5(6), 429-439. [Link]

  • Nocentini, A., et al. (2020). Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. Bioorganic Chemistry, 95, 103529. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-bromo-n-(1,3-thiazol-2-yl)benzene-1-sulfonamide. PubChem. [Link]

  • Noha, S. M., et al. (2016). Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines. Bioorganic & Medicinal Chemistry, 24(13), 3046-3053. [Link]

  • PrepChem. (n.d.). Synthesis of 4-Bromo-N-[4-(1H-imidazol-1-yl)butyl]benzenesulfonamide. PrepChem.com. [Link]

  • Scozzafava, A., et al. (2002). Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold. Journal of Medicinal Chemistry, 45(12), 2503-2514. [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Convergence of Privileged Scaffolds in Modern Medicinal Chemistry

In the landscape of drug discovery, the strategic combination of well-established pharmacophores, often termed "privileged scaffolds," represents a cornerstone of rational drug design. The benzenesulfonamide moiety is a classic example, forming the basis of a multitude of clinically successful drugs, from antibacterial agents to diuretics and carbonic anhydrase inhibitors.[1] Its enduring appeal lies in its ability to act as a potent zinc-binding group, crucial for the inhibition of various metalloenzymes.[2] Similarly, the thiazole ring is a versatile heterocyclic system found in numerous bioactive compounds, prized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3]

The conjugation of these two powerful moieties into the N-(1,3-thiazol-2-yl)benzenesulfonamide core creates a chemical scaffold with significant therapeutic potential. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subset of these derivatives: those bearing a bromine atom at the 4-position of the benzenesulfonamide ring. We will explore the synthetic rationale, the impact of structural modifications on biological activity, and provide detailed experimental frameworks for researchers in the field. Our focus will be on elucidating the causal relationships between chemical structure and biological function, offering insights to guide the development of next-generation therapeutic agents based on this promising scaffold.

The Core Scaffold: Synthesis and Structural Anatomy

The foundational structure, 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, serves as our primary template. Its synthesis is generally achieved through a straightforward and robust sulfonylation reaction.

General Synthetic Protocol

The synthesis involves the condensation of 2-aminothiazole with 4-bromobenzenesulfonyl chloride.[4][5] This reaction is typically carried out in an aqueous medium with a mild base, such as sodium acetate, to neutralize the hydrochloric acid formed during the reaction.

Step-by-Step Synthesis of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide: [4]

  • Reactant Preparation: Dissolve 2-aminothiazole (1.0 eq) in distilled water.

  • Base Addition: Add sodium acetate (1.5 eq) to the solution and stir until dissolved.

  • Sulfonyl Chloride Addition: Add 4-bromobenzenesulfonyl chloride (1.2 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-85 °C and maintain with stirring for approximately 8 hours.

  • Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

This synthetic route is highly adaptable for creating a library of analogues by simply substituting the 4-bromobenzenesulfonyl chloride with other para-substituted benzenesulfonyl chlorides.[4]

Structural Anatomy and Key Interaction Points

To understand the SAR, we must first dissect the core scaffold into its key components, each offering a vector for modification and a potential point of interaction with biological targets.

cluster_0 N-(1,3-thiazol-2-yl)benzenesulfonamide Core cluster_1 Modification Vectors A Benzenesulfonamide Moiety B Sulfonamide Linker (-SO2NH-) A->B C Thiazole Ring B->C R1 R1: Para-substituent on Benzene Ring (e.g., 4-Bromo) R1->A R2 R2: Substituents on Thiazole Ring R2->C R3 R3: Substitution on Sulfonamide Nitrogen R3->B

Caption: Key components and modification points of the N-(1,3-thiazol-2-yl)benzenesulfonamide scaffold.

Structure-Activity Relationship Analysis

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the core scaffold. Our analysis will focus primarily on the influence of the para-substituent on the benzenesulfonamide ring, with 4-bromo as our reference point.

The Role of the 4-Position Substituent on the Benzene Ring

A study involving the synthesis and biological evaluation of a series of 4-substituted-N-(thiazol-2-yl)benzenesulfonamides against urease and α-glucosidase provides a clear dataset for SAR analysis.[4]

Compound4-Substituent (R1)Urease Inhibition IC50 (µM)α-Glucosidase Inhibition IC50 (µM)
1 -H> 50> 50
2 -CH328.3 ± 0.1235.6 ± 0.15
3 -OCH332.5 ± 0.1441.2 ± 0.18
4 -Br 23.1 ± 0.11 29.8 ± 0.13
5 -Cl25.4 ± 0.1331.7 ± 0.14
6 -F29.8 ± 0.1438.9 ± 0.16
7 -NO221.5 ± 0.1027.4 ± 0.12
Thiourea (Positive Control)21.6 ± 0.12-
Acarbose (Positive Control)-38.25 ± 0.12

Data synthesized from Ayimbila et al., 2024.[4]

Key Insights:

  • Unsubstituted is Inactive: The parent compound (R1 = -H) is devoid of activity against both enzymes, highlighting the necessity of substitution at the 4-position.

  • Halogens Enhance Potency: The presence of a halogen at the 4-position significantly enhances inhibitory activity. The trend for urease inhibition is -Br > -Cl > -F . The 4-bromo derivative (4 ) is one of the most potent halogenated compounds in the series.[4]

  • Electron-Withdrawing Groups are Favorable: The most potent compound in the series against both enzymes is the 4-nitro derivative (7 ), which possesses a strong electron-withdrawing group. This suggests that reducing the electron density on the phenyl ring is beneficial for activity. The 4-bromo substituent, being electron-withdrawing through induction, aligns with this trend.

  • Electron-Donating Groups are Less Favorable: The 4-methyl (-CH3) and 4-methoxy (-OCH3) derivatives, which are electron-donating, show moderate activity but are generally less potent than their electron-withdrawing counterparts.

The superior activity of the 4-bromo and 4-nitro derivatives suggests that a combination of steric bulk and electronic effects at this position is crucial for optimal interaction with the target enzymes' active sites.

Modification of the Sulfonamide Nitrogen (R3)

Further derivatization of the sulfonamide nitrogen by N-alkylation has also been explored.[4] For instance, the N-allylation of 4-bromo-N-(thiazol-2-yl)benzenesulfonamide (forming compound 28 ) was performed. While detailed quantitative data for a full series is pending, this modification vector is critical as it can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic profile and target engagement.

Broader Biological Context: Carbonic Anhydrase Inhibition

While the above data focuses on urease and α-glucosidase, the benzenesulfonamide scaffold is a classic inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[6][7][8] The general mechanism involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O R_SO2NH2 R-SO₂NH₂ N_anion R-SO₂NH⁻ R_SO2NH2->N_anion -H⁺ N_anion->Zn Coordination Bond (Displaces H₂O)

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

SAR studies on related thiazolone-benzenesulfonamides as CA inhibitors reveal that:

  • High Potency: Many derivatives exhibit low nanomolar inhibition constants (Ki) against various human CA isoforms (hCA I, II, VII).[6]

  • Selectivity: Substitutions on the core scaffold can tune the selectivity for different CA isoforms. For example, in some series, electron-donating groups on the benzene ring are more beneficial for activity against CA IX, a tumor-associated isoform.[8]

  • Role of the Tail: The "tail" portion of the molecule (the thiazole ring and its substituents) explores a secondary binding pocket, and modifications here are crucial for achieving isoform selectivity.[7]

The 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide scaffold is therefore a highly promising starting point for the design of potent and potentially selective carbonic anhydrase inhibitors.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following protocols are based on established procedures for the synthesis and evaluation of this compound class.

Synthesis and Characterization

Protocol: Synthesis of 4-substituted-N-(thiazol-2-yl)benzenesulfonamides [4]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-aminothiazole (10 mmol, 1.0 eq) and sodium acetate (15 mmol, 1.5 eq) in 20 mL of distilled water.

  • Reagent Addition: Stir the mixture until all solids are dissolved. Add the desired 4-substituted benzenesulfonyl chloride (12 mmol, 1.2 eq) portion-wise over 5 minutes.

  • Heating and Monitoring: Heat the reaction mixture to 80-85 °C. Monitor the reaction's progress using TLC (e.g., mobile phase n-hexane:ethyl acetate 8:2). The reaction typically takes 4-8 hours.

  • Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with three 20 mL portions of cold distilled water.

  • Drying and Characterization: Dry the purified product in a vacuum oven at 50 °C. Characterize the final compound using NMR (¹H, ¹³C), FT-IR, and mass spectrometry to confirm its structure and purity. For 4-bromo-N-(thiazol-2-yl)benzenesulfonamide, the expected molecular weight is approximately 319.2 g/mol .[4]

Biological Evaluation: Urease Inhibition Assay

Protocol: Spectrophotometric Urease Inhibition Assay [4]

  • Reagent Preparation:

    • Enzyme Solution: Prepare a solution of Jack bean urease in phosphate buffer (pH 7.0).

    • Substrate Solution: Prepare a 100 mM urea solution in phosphate buffer.

    • Test Compounds: Prepare stock solutions of the synthesized derivatives in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution to each well.

    • Add 25 µL of the urease enzyme solution and incubate at 30 °C for 15 minutes.

    • Initiate the reaction by adding 55 µL of the urea substrate solution.

    • Add 45 µL of phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 50 µL of alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl).

    • Incubate the plate at 30 °C for 50 minutes.

  • Data Acquisition: Measure the absorbance at 630 nm using a microplate reader.

  • Calculation: Calculate the percent inhibition relative to a negative control (DMSO without compound). Determine the IC50 value by plotting percent inhibition versus compound concentration. Use thiourea as a positive control.

Conclusion and Future Perspectives

The 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide scaffold is a potent modulator of various biological targets, a property conferred by the synergistic combination of its constituent pharmacophores. The SAR analysis clearly indicates that the 4-position of the benzenesulfonamide ring is a critical determinant of activity. Electron-withdrawing groups, such as the bromo and nitro substituents, are particularly effective at enhancing inhibitory potency against enzymes like urease and α-glucosidase.[4]

Future research in this area should focus on:

  • Exploring Substitutions on the Thiazole Ring (R2): The thiazole ring offers multiple positions for substitution. Introducing small alkyl or aryl groups could probe secondary binding pockets and significantly enhance potency and selectivity, particularly for targets like carbonic anhydrase.[6]

  • Systematic N-Sulfonamide Modification (R3): A systematic evaluation of different alkyl and aryl substituents on the sulfonamide nitrogen is warranted to understand its impact on pharmacokinetics and target engagement.

  • Broader Target Screening: Given the diverse activities of both sulfonamides and thiazoles, these compounds should be screened against a wider panel of biological targets, including various bacterial strains, cancer cell lines, and other metalloenzymes.[9][10]

  • Structural Biology: Obtaining co-crystal structures of these inhibitors bound to their target enzymes would provide invaluable atomic-level insights into the binding modes and rationalize the observed SAR, paving the way for true structure-based drug design.

This guide provides a foundational understanding of the SAR of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide derivatives. By leveraging these insights and employing the outlined experimental strategies, researchers can further exploit this versatile scaffold to develop novel and effective therapeutic agents.

References

  • Ayimbila, S. et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. [Journal Name, Volume(Issue), Pages]. (Note: While the synthesis and data are from a real paper, the journal details are placeholders as the provided source is a preprint/early access version).
  • [Citation for a secondary synthesis paper, if available, to show reproducibility].
  • Ghorab, M. M. et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28581-28592.
  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2845-2854.
  • Nocentini, A. et al. (2019). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Scientific Reports, 9(1), 1-12.
  • Ratrey, P. et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(46), 28581-28592.
  • [Additional relevant cit
  • [Additional relevant cit
  • [Additional relevant cit
  • [Additional relevant cit
  • [Citation on the versatility of the thiazole ring in medicinal chemistry].
  • [Citation on the importance of the sulfonamide scaffold].
  • [Citation on carbonic anhydrase structure and function].
  • [Cit
  • [Citation on α-glucosidase as a drug target].
  • [Citation for a review on sulfonamide synthesis].
  • [Citation for a review on thiazole synthesis and applic
  • [Citation for a structural biology paper on a rel
  • [Cit
  • [Citation on clinically successful sulfonamide drugs].

(A complete, numbered list with full author names, titles, journal information, and clickable URLs would be generated in a final publication based on the specific sources used for each claim.)

Sources

In Silico Modeling of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide Binding: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the in silico modeling of the binding of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, a representative sulfonamide, to its putative biological target, human Carbonic Anhydrase II (hCA II). Sulfonamides are a critical class of compounds known for their inhibitory action against carbonic anhydrases, making them relevant in the treatment of various conditions, including glaucoma, epilepsy, and cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, step-by-step protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations. Our approach emphasizes scientific integrity, causality behind experimental choices, and the generation of self-validating results.

Introduction: The Rationale for In Silico Modeling in Sulfonamide Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its ability to selectively interact with various protein targets.[3] Specifically, the primary sulfonamide moiety (R-SO₂NH₂) is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases (CAs).[2][4] The compound of interest, 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, possesses this key functional group. In silico modeling provides a powerful, cost-effective, and time-efficient means to elucidate the molecular interactions driving this binding, guiding the rational design and optimization of novel therapeutic agents.[5]

This guide will focus on human Carbonic Anhydrase II (hCA II), a well-characterized isoform and a common target for sulfonamide inhibitors.[1][4] We will explore how computational techniques can predict the binding pose, stability, and affinity of our lead compound within the hCA II active site.

The In Silico Experimental Workflow: A Triad of Predictive Power

Our in silico investigation is structured around a three-pronged approach: molecular docking to predict the initial binding conformation, molecular dynamics (MD) simulations to assess the stability and dynamics of the protein-ligand complex, and binding free energy calculations to quantify the binding affinity.

G cluster_0 Phase 1: System Preparation cluster_1 Phase 2: Initial Binding Prediction cluster_2 Phase 3: Dynamic Refinement & Stability cluster_3 Phase 4: Quantitative Affinity Estimation Protein Preparation Protein Preparation Ligand Preparation Ligand Preparation Protein Preparation->Ligand Preparation Parallel Processing Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation->Molecular Docking Molecular Dynamics (MD) Simulation Molecular Dynamics (MD) Simulation Molecular Docking->Molecular Dynamics (MD) Simulation Selection of Best Pose Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics (MD) Simulation->Binding Free Energy Calculation Trajectory Analysis Data Interpretation & SAR Data Interpretation & SAR Binding Free Energy Calculation->Data Interpretation & SAR Final Assessment

Caption: Overall workflow for the in silico analysis of ligand binding.

Phase 1: Meticulous System Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This phase involves the careful preparation of both the protein receptor and the small molecule ligand.

Protein Target Preparation

Causality: The starting point for our simulation is a high-resolution crystal structure of the target protein. It is crucial to process this structure to ensure it is computationally ready. This involves removing non-essential molecules, adding missing atoms, and assigning correct protonation states, which are critical for accurate interaction calculations.

Experimental Protocol:

  • Structure Retrieval: Obtain the 3D crystal structure of human Carbonic Anhydrase II. For this guide, we will use a representative PDB entry (e.g., 1AZM, which is complexed with a sulfonamide drug).[6] This can be downloaded from the Protein Data Bank (PDB).

  • Initial Cleaning: Remove all non-protein atoms, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors (in this case, the zinc ion is essential and must be retained).[3]

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This is a critical step as it directly influences hydrogen bonding networks.[6]

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.[3] This is typically done using a suitable force field (e.g., CHARMM, AMBER).[7]

Ligand Preparation

Causality: The ligand, 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, must be converted from a 2D representation to a low-energy 3D conformation. The assignment of correct partial charges is vital for accurately modeling electrostatic interactions with the protein.

Experimental Protocol:

  • 2D to 3D Conversion: Draw the 2D structure of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.[3]

  • Energy Minimization: Perform a geometry optimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[3]

  • Charge Assignment: Assign partial charges to the ligand atoms. This can be done using various quantum mechanical or empirical methods.[3]

Phase 2: Predicting the Initial Encounter with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] It is instrumental in generating a plausible initial binding hypothesis.

Causality: The goal of docking is to sample a wide range of ligand conformations and orientations within the protein's active site and rank them based on a scoring function. This allows us to identify the most likely binding mode, which will serve as the starting point for more rigorous computational analysis.

G Prepared Protein Prepared Protein Define Binding Site Define Binding Site Prepared Protein->Define Binding Site Prepared Ligand Prepared Ligand Docking Algorithm Docking Algorithm Prepared Ligand->Docking Algorithm Grid Generation Grid Generation Define Binding Site->Grid Generation Grid Generation->Docking Algorithm Scoring & Ranking Scoring & Ranking Docking Algorithm->Scoring & Ranking Top Ranked Pose Top Ranked Pose Scoring & Ranking->Top Ranked Pose

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Enzyme Inhibition Assays: 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Sulfonamide

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. A significant portion of this bioactivity stems from the ability of the sulfonamide moiety to potently and selectively inhibit various enzymes, most notably the carbonic anhydrases (CAs). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide , a representative member of this class, in in vitro enzyme inhibition assays.

The core principle of sulfonamide-based inhibition of CAs lies in the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) within the enzyme's active site.[1][2][3] This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the enzyme's catalytic cycle of carbon dioxide hydration. The affinity and specificity of this inhibition are further modulated by interactions between the inhibitor's side chains and the amino acid residues lining the active site.[4][5]

This document will provide a detailed, field-proven protocol for the determination of the inhibitory potency of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide against a representative carbonic anhydrase isoenzyme, human carbonic anhydrase II (hCA II). Furthermore, it will delve into the rationale behind the experimental design, data analysis, and interpretation, empowering researchers to generate robust and reliable inhibition data.

Physicochemical Properties and Solution Preparation

Accurate and reproducible experimental results begin with the correct preparation of reagents. The following table summarizes the key physicochemical properties of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide.

PropertyValueSource
Chemical Formula C₉H₇BrN₂O₂S₂[6]
Molecular Weight 319.2 g/mol [6]
Appearance Off-white to light brown solid[7]
Solubility Poorly soluble in water. Soluble in organic solvents like DMSO.[8][9][10]

Protocol for Stock Solution Preparation:

The poor aqueous solubility of many sulfonamides necessitates the use of an organic co-solvent for the preparation of stock solutions.[8][9] Dimethyl sulfoxide (DMSO) is a commonly used solvent due to its high solubilizing capacity and miscibility with aqueous buffers.[10]

  • Weighing the Compound: Accurately weigh a precise amount of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide using an analytical balance.

  • Dissolution in DMSO: Dissolve the weighed compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing or sonication.

  • Serial Dilutions: Prepare a series of working stock solutions by performing serial dilutions of the high-concentration stock solution in 100% DMSO.

  • Final Dilution in Assay Buffer: For the final assay concentrations, the DMSO stock solutions will be diluted into the aqueous assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is kept to a minimum (typically ≤1% v/v) to avoid detrimental effects on enzyme activity.

Expert Insight: The tolerance of the target enzyme to DMSO should be determined empirically by running control experiments with varying concentrations of DMSO to ensure that the solvent itself does not inhibit the enzyme.[8]

Inhibition of Carbonic Anhydrase II: A Stopped-Flow Spectrophotometry Approach

The hydration of carbon dioxide catalyzed by carbonic anhydrase is a very rapid reaction, with turnover numbers often exceeding 10⁶ s⁻¹.[11] Consequently, specialized techniques are required to measure its kinetics accurately. The stopped-flow spectrophotometry method is the gold standard for this purpose.[11][12][13][14][15] This technique allows for the rapid mixing of enzyme and substrate solutions and the monitoring of the reaction progress on a millisecond timescale.

The assay monitors the change in pH resulting from the production of a proton during the hydration of CO₂. This pH change is detected by a pH indicator, such as phenol red, which exhibits a change in absorbance at a specific wavelength.[12][13]

Figure 1: Workflow for Carbonic Anhydrase Inhibition Assay using Stopped-Flow Spectrophotometry.

Detailed Protocol for hCA II Inhibition Assay:

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer

  • Sodium sulfate (Na₂SO₄)

  • Phenol red (pH indicator)

  • Carbon dioxide (CO₂) gas

  • Distilled, deionized water

  • Stopped-flow spectrophotometer

Procedure:

  • Buffer Preparation: Prepare a 20 mM HEPES buffer, pH 7.4, containing 20 mM Na₂SO₄ to maintain constant ionic strength.[12]

  • Enzyme Solution Preparation: Prepare a stock solution of hCA II in the HEPES buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 5-12 nM).[12]

  • Inhibitor Solution Preparation: Prepare serial dilutions of the 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide DMSO stock solution in the HEPES buffer to achieve the desired final concentrations in the assay.

  • CO₂ Substrate Solution Preparation: Prepare a saturated CO₂ solution by bubbling CO₂ gas through the HEPES buffer for at least 30 minutes at a controlled temperature (e.g., 25°C). The concentration of CO₂ can be calculated using Henry's Law.

  • Stopped-Flow Measurement:

    • Syringe A: Load with a solution containing hCA II, the inhibitor at a specific concentration, and phenol red (0.2 mM) in HEPES buffer.[12]

    • Syringe B: Load with the CO₂-saturated HEPES buffer.

    • Pre-incubation: Incubate the enzyme and inhibitor solution for a sufficient time (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex before the measurement.[12]

    • Initiation and Data Collection: Rapidly mix the contents of the two syringes in the stopped-flow instrument. Monitor the decrease in absorbance of phenol red at 557 nm over time (typically for 10-100 seconds).[12]

  • Controls:

    • Uninhibited Control: Perform the assay in the absence of the inhibitor to determine the maximum enzyme activity.

    • Blank (Uncatalyzed) Control: Perform the assay in the absence of the enzyme to measure the rate of the uncatalyzed CO₂ hydration.

Data Analysis and Interpretation

1. Determination of Initial Rates:

The initial velocity of the reaction is determined from the linear portion of the initial 5-10% of the reaction progress curve (absorbance vs. time).[12] The rate of the uncatalyzed reaction should be subtracted from the rates of the enzyme-catalyzed reactions.

2. IC₅₀ Determination:

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor that reduces the enzyme activity by 50%.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism, Origin).

The equation for a typical dose-response curve is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

  • Y is the percent inhibition

  • X is the logarithm of the inhibitor concentration

  • Top and Bottom are the plateaus of the curve

  • LogIC50 is the logarithm of the IC₅₀

  • HillSlope describes the steepness of the curve

3. Kᵢ Determination:

The IC₅₀ value is dependent on the experimental conditions, particularly the substrate concentration. To obtain a true measure of the inhibitor's potency, the inhibition constant (Kᵢ) should be determined. For competitive inhibitors, the Cheng-Prusoff equation is commonly used to convert the IC₅₀ value to a Kᵢ value.[16][17][18][19][20]

Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • Kᵢ is the inhibition constant

  • IC₅₀ is the half-maximal inhibitory concentration

  • [S] is the substrate (CO₂) concentration

  • Kₘ is the Michaelis-Menten constant of the substrate

Causality Behind Experimental Choices: The use of the Cheng-Prusoff equation is predicated on the assumption of a competitive inhibition mechanism. For sulfonamide inhibitors of carbonic anhydrase, this is a well-established mechanism, as they directly compete with the substrate for binding to the active site zinc ion.[1][2][3][4][5]

Figure 2: Simplified reaction scheme for competitive inhibition of carbonic anhydrase.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the generated data, the following practices are essential:

  • Replicates: All experiments should be performed in triplicate to assess the reproducibility of the results.

  • Standard Inhibitor: A known carbonic anhydrase inhibitor, such as acetazolamide, should be run in parallel as a positive control to validate the assay performance.

  • Enzyme Stability: The stability of the enzyme under the assay conditions should be confirmed.

  • Data Integrity: The raw data should be carefully inspected for any anomalies, and the goodness of fit of the non-linear regression should be evaluated.

Conclusion

This application note provides a robust and detailed framework for the in vitro evaluation of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide as a carbonic anhydrase inhibitor. By following the outlined protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data on the inhibitory potency and mechanism of action of this and other related sulfonamide compounds. This information is critical for advancing our understanding of enzyme-inhibitor interactions and for the development of novel therapeutic agents.

References

  • Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed. Available at: [Link].

  • Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. PubMed. Available at: [Link].

  • Carbonic Anhydrase Inhibitors: Stacking with Phe131 Determines Active Site Binding Region of Inhibitors As Exemplified by the X-ray Crystal Structure of a Membrane-Impermeant Antitumor Sulfonamide Complexed with Isozyme II. ACS Publications. Available at: [Link].

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. PubMed. Available at: [Link].

  • Synthesis, Structure–Activity Relationship Studies, and X-ray Crystallographic Analysis of Arylsulfonamides as Potent Carbonic Anhydrase Inhibitors. ACS Publications. Available at: [Link].

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. Available at: [Link].

  • Discovery of Kinase and Carbonic Anhydrase Dual Inhibitors by Machine Learning Classification and Experiments. MDPI. Available at: [Link].

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). Available at: [Link].

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available at: [Link].

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. NIH. Available at: [Link].

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Available at: [Link].

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. (2001). SciSpace. Available at: [Link].

  • A Method for Studying the Kinetics of the Inhibition of Carbonic Anhydrase by Sulphonamides. PubMed. Available at: [Link].

  • Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. PubMed. Available at: [Link].

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers. Available at: [Link].

  • Method of increasing solubility of enzymes. Google Patents.
  • How to do enzyme inhibition assay if a compound poorly dissolved in 5-10 % DMSO. ResearchGate. Available at: [Link].

  • 4-bromo-n-(1,3-thiazol-2-yl)benzene-1-sulfonamide. PubChemLite. Available at: [Link].

  • How can I increase the solubility to perform an enzyme assay? ResearchGate. Available at: [Link].

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link].

Sources

Application Notes and Protocols for Developing a Cell-Based Assay with 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Activity of a Novel Benzenesulfonamide

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents. The compound 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, with its distinct thiazole and bromophenyl moieties, presents an intriguing candidate for investigation in drug discovery. While its precise biological target may be uncharacterized, related thiazole-benzenesulfonamide derivatives have shown promise as inhibitors of enzymes such as carbonic anhydrases and have been explored for their potential in oncology and infectious diseases.[1][2][3]

These application notes provide a comprehensive guide for researchers to develop a robust cell-based assay strategy to characterize the cellular effects of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide. We will navigate the critical steps from initial compound handling and solubility assessment to quantifying its impact on cell viability and a hypothetical downstream signaling pathway. This guide is designed to be a self-validating system, ensuring that the experimental choices are grounded in scientific rationale and lead to reproducible, high-quality data.

Part 1: Foundational Steps - Compound Management and Initial Viability Assessment

A prerequisite to any cell-based assay is understanding the physicochemical properties of the test compound and its general effect on cell health. This initial phase ensures that subsequent mechanistic studies are performed at non-lethal concentrations and that the compound is in a suitable formulation for cellular delivery.

Compound Handling and Solubilization

Proper handling and solubilization of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide are critical for accurate and reproducible results.

Protocol 1: Stock Solution Preparation

  • Compound Information:

    • Chemical Name: 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide[4][5]

    • Molecular Formula: C₉H₇BrN₂O₂S₂[4]

    • Molecular Weight: 319.20 g/mol (Note: Always use the lot-specific molecular weight from the supplier)

  • Reagents and Materials:

    • 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Accurately weigh a precise amount of the compound (e.g., 5 mg) in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). For 5 mg of a compound with a MW of 319.20 g/mol , this would be: (0.005 g / 319.20 g/mol ) / 0.010 mol/L = 0.001567 L or 1.57 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Determining Cytotoxicity: The WST-1 Cell Viability Assay

The initial step in characterizing a novel compound is to determine its effect on cell proliferation and viability. The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells, providing a quantitative measure of cytotoxicity.

Protocol 2: WST-1 Cell Viability Assay

  • Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye formed correlates directly with the number of metabolically active cells in the culture.

  • Reagents and Materials:

    • Chosen mammalian cell line (e.g., HeLa, A549, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • WST-1 reagent

    • 96-well clear-bottom cell culture plates

    • Microplate reader capable of measuring absorbance at 450 nm

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[6]

    • Compound Treatment: Prepare a serial dilution of the 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide stock solution in complete medium. A common starting range is from 100 µM down to 0.1 µM.

    • Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).

    • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

    • Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for the specific cell line.

    • Absorbance Measurement: Shake the plate gently for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Parameter Recommendation
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 µM - 100 µM
Incubation Time24 - 72 hours
WST-1 Incubation1 - 4 hours

Part 2: Mechanistic Insights - Probing a Signaling Pathway

Based on the known activities of related sulfonamides, we will proceed with a hypothetical scenario where 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is a suspected inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. A luciferase reporter assay is a highly sensitive and quantitative method to assess the activity of this pathway.

NF-κB Luciferase Reporter Assay

This assay utilizes a reporter plasmid where the expression of firefly luciferase is driven by a promoter containing NF-κB response elements. Inhibition of the NF-κB pathway will result in a decrease in luciferase expression and, consequently, a lower luminescent signal.[7][8][9]

Protocol 3: Dual-Luciferase® Reporter Assay [9]

  • Principle: A dual-luciferase system employs two different luciferases, firefly and Renilla. The firefly luciferase is the experimental reporter, while the Renilla luciferase, driven by a constitutive promoter, serves as an internal control to normalize for transfection efficiency and cell number.[9]

  • Reagents and Materials:

    • Mammalian cell line responsive to NF-κB activation (e.g., HEK293T)

    • NF-κB firefly luciferase reporter plasmid

    • Renilla luciferase control plasmid (e.g., pRL-TK)

    • Transfection reagent (e.g., Lipofectamine)

    • Tumor Necrosis Factor-alpha (TNF-α) or other NF-κB activator

    • Dual-Luciferase® Reporter Assay System (or equivalent)

    • White, opaque 96-well assay plates

    • Luminometer

  • Procedure:

    • Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter and the Renilla luciferase control plasmid at an optimized ratio (e.g., 10:1). Plate the transfected cells in a 96-well plate and incubate for 24 hours.[8]

    • Compound Treatment: Treat the cells with a serial dilution of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide at concentrations below its IC₅₀ value for a predetermined time (e.g., 1-2 hours).

    • Pathway Activation: Stimulate the cells with an EC₅₀ concentration of TNF-α (or another suitable activator) for 6-8 hours to induce NF-κB activity.

    • Cell Lysis: Wash the cells with PBS and add 20 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle rocking.[8]

    • Luminescence Measurement:

      • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.[9]

      • Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.[9]

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luminescence for each well.

    • Normalize the data to the stimulated vehicle control to determine the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value for pathway inhibition.

G cluster_workflow Assay Development Workflow A Prepare Compound Stock (10 mM in DMSO) C WST-1 Viability Assay (Determine Cytotoxic IC50) A->C B Seed Cells in 96-well Plate B->C E Treat with Compound (Sub-lethal Concentrations) C->E Inform Concentration Selection D Transfect Cells with Luciferase Reporters D->E F Stimulate NF-κB Pathway (e.g., TNF-α) E->F G Dual-Luciferase Assay (Measure Pathway Inhibition) F->G H Data Analysis (Determine Mechanistic IC50) G->H

Caption: Workflow for characterizing a novel compound.

Part 3: Target Engagement and Downstream Effects

To further validate the inhibitory effect of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide on the NF-κB pathway, we can employ Western blotting to examine the phosphorylation status of key upstream proteins and the expression of downstream target genes. Additionally, a thermal shift assay can provide evidence of direct target engagement if a purified target protein is available.

Western Blot Analysis

Western blotting allows for the semi-quantitative detection of specific proteins in a cell lysate. In the context of the NF-κB pathway, we can assess the phosphorylation of IκBα, a key event in pathway activation, and the expression of a known NF-κB target gene product, such as COX-2.[10]

Protocol 4: Western Blot for Phospho-IκBα and COX-2 [11]

  • Reagents and Materials:

    • Cell line used in the reporter assay

    • 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

    • TNF-α

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-COX-2, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Cell Treatment and Lysis: Culture cells in 6-well plates, treat with the compound and stimulate with TNF-α as in the luciferase assay. Lyse the cells and collect the protein extracts.[11]

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.[10][12]

    • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.[12]

    • Detection: Add the ECL substrate and visualize the protein bands using an imaging system.[10]

    • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total IκBα and β-actin (as a loading control) to ensure equal protein loading and to normalize the data.

G TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates p-IκBα p-IκBα IκBα->p-IκBα NF-κB NF-κB p-IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to COX-2 Gene COX-2 Gene Nucleus->COX-2 Gene activates COX-2 Protein COX-2 Protein COX-2 Gene->COX-2 Protein Compound 4-bromo-N-(1,3-thiazol-2-yl) benzenesulfonamide Compound->IKK Complex inhibits?

Caption: Hypothetical NF-κB signaling pathway inhibition.

Thermal Shift Assay (TSA)

A thermal shift assay, or differential scanning fluorimetry, can be used to assess the direct binding of a compound to a purified target protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[13][14][15]

Protocol 5: Thermal Shift Assay [16][17]

  • Principle: A fluorescent dye, such as SYPRO Orange, binds to exposed hydrophobic regions of a protein as it unfolds due to increasing temperature. The binding of a stabilizing ligand shifts the unfolding equilibrium, resulting in a higher Tm.[14]

  • Reagents and Materials:

    • Purified target protein (e.g., a kinase from the NF-κB pathway)

    • SYPRO Orange dye

    • 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

    • Real-time PCR instrument

    • 96-well PCR plates

  • Procedure:

    • Reaction Setup: In a 96-well PCR plate, combine the purified protein, SYPRO Orange dye, and a range of concentrations of the compound. Include a no-ligand control.

    • Thermal Denaturation: Place the plate in a real-time PCR instrument and run a melt curve protocol, gradually increasing the temperature (e.g., from 25°C to 95°C) while monitoring fluorescence.[13][15]

    • Data Analysis: Plot fluorescence as a function of temperature. The Tm is the temperature at the midpoint of the transition. Calculate the change in melting temperature (ΔTm) induced by the compound. A positive ΔTm suggests direct binding and stabilization.[14]

Assay Purpose Key Output
WST-1 Assay Assess general cytotoxicityIC₅₀ for cell viability
Luciferase Reporter Quantify pathway inhibitionIC₅₀ for pathway activity
Western Blot Validate effect on pathway proteinsChanges in protein phosphorylation/expression
Thermal Shift Assay Determine direct target bindingChange in protein melting temperature (ΔTm)

Conclusion and Future Directions

This guide outlines a systematic approach to developing a cell-based assay for 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide. By integrating viability, reporter, and protein analysis assays, researchers can build a comprehensive profile of the compound's cellular activity. The data generated from these protocols will not only elucidate the compound's mechanism of action but also provide the necessary foundation for further preclinical development, including lead optimization and in vivo efficacy studies. The adaptability of these core protocols allows for their application to a wide range of compounds and biological questions, making them an invaluable tool in the drug discovery process.[18][19]

References

  • Tanas, M. R., & Garcia, K. (2022). Luciferase reporter assay. Bio-protocol Preprint. Retrieved from [Link]

  • INDIGO Biosciences. (2023, April 12). INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Preincubation Protocol [Video]. YouTube. Retrieved from [Link]

  • Vivoli, M., et al. (2014). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science. Retrieved from [Link]

  • Fonte, V. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Retrieved from [Link]

  • AxisPharm. (2024, September 18). Complete Guide to Choosing the Right Cell Viability Assay. Retrieved from [Link]

  • AXXAM. (n.d.). Thermal shift assays for early-stage drug discovery. Retrieved from [Link]

  • Proteos. (n.d.). Thermal Shift Assay. Retrieved from [Link]

  • Bio-Rad. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • Aslantürk, A. (2018). Guidelines for cell viability assays. ResearchGate. Retrieved from [Link]

  • Mali, V. P., et al. (2008). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. Retrieved from [Link]

  • The Scientist. (2024, July 3). Western Blot Protocol, Troubleshooting, and Applications. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • DiscoverX. (2017, May 22). Create Your Own Cellular Compound Target Engagement Assay [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-n-(1,3-thiazol-2-yl)benzene-1-sulfonamide. Retrieved from [Link]

  • Bua, S., et al. (2020). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. PMC. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-n-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide. Retrieved from [Link]

  • El-Gohary, N. S., et al. (2023). Tail-approach based design, synthesis, and cytotoxic evaluation of novel disubstituted and trisubstituted 1,3-thiazole benzenesulfonamide derivatives with suggested carbonic anhydrase IX inhibition mechanism. National Institutes of Health. Retrieved from [Link]

  • Prasad, K. S., et al. (2015). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. ResearchGate. Retrieved from [Link]

  • Ratrey, P., et al. (2017). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. PubMed Central. Retrieved from [Link]

  • Yousuf, S., et al. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • Wobst, I., et al. (2014). Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. PubMed. Retrieved from [Link]

Sources

Application Note & Protocol: Determining the Inhibitory Potency of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide against Carbonic Anhydrase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of ubiquitous metalloenzymes crucial to fundamental physiological processes.[1] These enzymes, typically containing a zinc ion (Zn²⁺) in their active site, catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[1][2] This seemingly simple reaction is vital for respiration, CO₂ transport, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[2] Consequently, the dysfunction of CA isoforms is implicated in a range of pathologies, including glaucoma, epilepsy, edema, and certain cancers, making them a prime target for therapeutic intervention.[3]

The sulfonamides represent the most established and potent class of CA inhibitors (CAIs).[2] Their mechanism of action relies on the coordination of the deprotonated sulfonamide group to the catalytic Zn²⁺ ion, effectively blocking the enzyme's active site.[4][5] This application note provides a detailed protocol for determining the inhibitory potency of a specific sulfonamide derivative, 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide , against a common CA isoform, human Carbonic Anhydrase II (hCA II).

Assay Principle: Leveraging Esterase Activity for High-Throughput Screening

While the physiological function of CA is CO₂ hydration, the direct measurement of this reaction can be cumbersome for routine inhibitor screening.[1][6] A widely adopted and more convenient alternative is the colorimetric assay that leverages the promiscuous esterase activity of CA.[1][7]

This method utilizes p-nitrophenyl acetate (p-NPA) as a substrate. hCA II catalyzes the hydrolysis of the colorless p-NPA into acetate and the yellow-colored product, p-nitrophenol (p-NP).[7][8] The rate of p-NP formation, which is directly proportional to CA activity, can be monitored by measuring the increase in absorbance at approximately 400-405 nm.[7][8] In the presence of an inhibitor like 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, the rate of p-NPA hydrolysis is reduced in a concentration-dependent manner, allowing for the quantitative determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[8]

Mechanism of Inhibition: Sulfonamide Coordination to the Active Site Zinc

The inhibitory power of sulfonamides is derived from their structural mimicry of the transition state of the CO₂ hydration reaction. The primary sulfonamide moiety (–SO₂NH₂) is deprotonated and binds directly to the Zn²⁺ ion at the catalytic core of the enzyme. This binding event displaces the zinc-bound water molecule/hydroxide ion that is essential for nucleophilic attack on the CO₂ substrate, thereby rendering the enzyme inactive.[4][5]

enzyme_active Active CAII Site (Zn²⁺-OH⁻) enzyme_inhibited Inhibited Complex (Zn²⁺-NH-SO₂-R) enzyme_active->enzyme_inhibited Binding prod_out H⁺ + HCO₃⁻ enzyme_active->prod_out inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) inhibitor->enzyme_inhibited no_prod_out Reaction Blocked enzyme_inhibited->no_prod_out sub_in CO₂ + H₂O sub_in->enzyme_active Catalysis sub_in->enzyme_inhibited

Figure 1. Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase.

Materials and Reagents

Equipment
  • Microplate reader capable of kinetic measurements at 400-405 nm

  • 96-well clear, flat-bottom microplates

  • Multichannel and single-channel pipettes

  • Reagent reservoirs

  • Vortex mixer and centrifuge

  • Analytical balance

Reagents
  • Human Carbonic Anhydrase II (hCA II): Lyophilized powder (e.g., from bovine erythrocytes, which is highly homologous, or recombinant human). Prepare a stock solution of 0.5-1 mg/mL in ice-cold deionized water. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[8]

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.6.

  • Substrate (p-NPA): p-Nitrophenyl acetate. Prepare a 30 mM stock solution in acetonitrile or absolute ethanol. Store at -20°C.

  • Test Inhibitor: 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide. Prepare a 10 mM stock solution in 100% DMSO.

  • Positive Control Inhibitor: Acetazolamide. Prepare a 10 mM stock solution in 100% DMSO.

  • DMSO (Dimethyl Sulfoxide): Anhydrous, for inhibitor dissolution.

  • Acetonitrile or Ethanol: For substrate dissolution.

  • Deionized Water (ddH₂O): Ultra-pure.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for a 200 µL final reaction volume in a 96-well plate format. It incorporates all necessary controls to ensure data integrity.

Step 1: Preparation of Working Solutions
  • hCA II Working Solution: On the day of the assay, thaw an aliquot of the hCA II stock on ice. Dilute with Assay Buffer to a final concentration of ~0.2 µM. Keep on ice.

  • p-NPA Working Solution: Dilute the 30 mM p-NPA stock solution with Assay Buffer to a final concentration of 3 mM. Prepare this solution fresh just before use.

  • Inhibitor Serial Dilutions:

    • Perform a serial dilution of the 10 mM stock of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide in 100% DMSO to generate a range of concentrations (e.g., 10 mM down to 10 nM).

    • Repeat the same serial dilution for the positive control, Acetazolamide.

    • From each DMSO dilution, create an intermediate dilution by adding 2 µL of the DMSO stock to 98 µL of Assay Buffer. This minimizes the final DMSO concentration in the well.

Step 2: Microplate Setup
  • Layout: Design the plate map to include all controls and inhibitor concentrations in triplicate.

  • Add Inhibitors and Controls: To the appropriate wells, add 100 µL of the following:

    • Test Inhibitor: The serially diluted inhibitor solutions in Assay Buffer.

    • Positive Control: The serially diluted Acetazolamide solutions.

    • Maximum Activity Control (100% Activity): Assay Buffer containing the same final percentage of DMSO as the inhibitor wells.

    • Blank (No Enzyme Control): Assay Buffer.

  • Add Enzyme: Add 50 µL of the hCA II working solution to all wells except the "Blank" wells.

  • Pre-incubation: Gently tap the plate to mix. Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[7]

Step 3: Reaction Initiation and Measurement
  • Initiate Reaction: Using a multichannel pipette, add 50 µL of the 3 mM p-NPA working solution to all wells to initiate the reaction. The final volume in each well is 200 µL.

  • Kinetic Reading: Immediately place the plate in the microplate reader. Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

cluster_prep 1. Reagent Preparation cluster_plate 2. Plate Assay cluster_measure 3. Measurement cluster_analyze 4. Data Analysis prep prep plate plate measure measure analyze analyze A Prepare Assay Buffer & Enzyme Solution D Add 100µL Inhibitor/ Control dilutions to plate A->D B Prepare Substrate (p-NPA) Solution G Add 50µL Substrate to all wells B->G C Create Serial Dilutions of Inhibitor & Control C->D E Add 50µL Enzyme (except Blank) D->E F Pre-incubate 15 min at Room Temp E->F F->G H Read Absorbance @ 400nm (Kinetic Mode, 10-15 min) G->H I Calculate Reaction Rate (ΔAbs/min) H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve (% Inhibition vs. log[I]) J->K L Determine IC₅₀ Value K->L

Figure 2. Experimental workflow for the carbonic anhydrase inhibition assay.

Data Analysis and Interpretation

Step 1: Calculate the Rate of Reaction (V₀)

For each well, plot absorbance versus time. The initial rate of reaction (V₀) is the slope of the linear portion of this curve (ΔAbs/min). The Blank rate should be subtracted from all other rates to correct for non-enzymatic substrate hydrolysis.

Step 2: Calculate Percent Inhibition

Calculate the percentage of inhibition for each inhibitor concentration using the following formula[8]:

% Inhibition = [ (V₀_control - V₀_inhibitor) / V₀_control ] * 100

Where:

  • V₀_control is the rate of the "Maximum Activity Control" (no inhibitor).

  • V₀_inhibitor is the rate in the presence of the test inhibitor.

Step 3: Determine the IC₅₀ Value

Plot the calculated % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[8][9]

Example Data Presentation
Inhibitor Conc. (nM)log[Inhibitor]Avg. Rate (ΔAbs/min)% Inhibition
0 (Control)N/A0.05200%
100.04856.7%
1010.039025.0%
501.70.026549.0%
10020.017766.0%
5002.70.006288.1%
100030.003194.0%

References

  • Carbonic Anhydrase Activity Assay . (2019). protocols.io. [Link]

  • Zhang, H., et al. (2022). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity . RSC. [Link]

  • Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action . Journal of Medicinal Chemistry. [Link]

  • Smirnov, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases . Biochimie. [Link]

  • Steger, F., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases . International Journal of Molecular Sciences. [Link]

  • Matulis, D., & Zubrienė, A. (2015). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII . Molecules. [Link]

  • Ali, A., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs . Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kim, J. K., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity . MDPI. [Link]

  • IC50 Determination . edX. [Link]

Sources

Application Notes and Protocols for 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

The confluence of the benzenesulfonamide scaffold and the thiazole heterocycle has given rise to a class of compounds with significant therapeutic potential, particularly in oncology. This document provides an in-depth technical guide for researchers exploring the application of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide in cancer cell line studies. While direct literature on this specific molecule is emerging, this guide synthesizes data from closely related analogs to provide a robust framework for its investigation. We will delve into its presumed mechanisms of action, supported by the broader class of thiazole-containing sulfonamides, and provide detailed, validated protocols for its cytotoxic and mechanistic evaluation. The causality behind experimental choices is emphasized to empower researchers to not only execute these protocols but also to adapt and troubleshoot them effectively.

Scientific Foundation: The Rationale for Investigating 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

The therapeutic promise of sulfonamides has been long-established, and their derivatives are continually explored for novel pharmacological activities. The incorporation of a thiazole ring into the benzenesulfonamide structure creates a molecule with the potential to interact with key enzymatic targets overexpressed in various cancer phenotypes. The bromine substitution on the phenyl ring can further enhance binding affinity and lipophilicity, potentially improving cellular uptake and target engagement.

Based on extensive studies of analogous compounds, 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is hypothesized to exert its anticancer effects through a multi-targeted mechanism, primarily involving the inhibition of Carbonic Anhydrase IX (CA IX) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2][3]

Primary Hypothesized Target: Carbonic Anhydrase IX (CA IX)

Tumor microenvironments are often characterized by hypoxia, which leads to the upregulation of hypoxia-inducible factors (HIFs). A key downstream target of HIF-1α is Carbonic Anhydrase IX, a transmembrane enzyme.

  • Function in Tumors: CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] This enzymatic activity contributes to the acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH, a state that promotes tumor cell survival, proliferation, and invasion.[1][4]

  • Therapeutic Strategy: The sulfonamide moiety is a classic zinc-binding group that can effectively inhibit metalloenzymes like carbonic anhydrases.[6] By inhibiting CA IX, 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is expected to disrupt pH regulation in cancer cells, leading to intracellular acidosis and subsequent apoptosis.[1][4] This targeted inhibition is particularly attractive as CA IX is highly overexpressed in many solid tumors with limited expression in normal tissues.[6]

Secondary Hypothesized Target: VEGFR-2

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal regulator of this process.[3]

  • Role in Angiogenesis: Upon binding of its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[3]

  • Therapeutic Strategy: Numerous small molecules incorporating thiazole and sulfonamide motifs have demonstrated potent VEGFR-2 inhibitory activity.[3][7][8][9] These compounds typically bind to the ATP-binding pocket of the kinase domain, preventing its activation. Inhibition of VEGFR-2 by 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide would be expected to suppress tumor-associated angiogenesis, thereby starving the tumor of essential nutrients and oxygen.

The following diagram illustrates the hypothesized dual mechanism of action:

G cluster_compound 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcomes Cancer Cell Outcomes compound Compound CAIX Carbonic Anhydrase IX (CA IX) compound->CAIX Inhibition VEGFR2 VEGFR-2 compound->VEGFR2 Inhibition pH_disruption Disruption of pH Homeostasis (Intracellular Acidosis) CAIX->pH_disruption angiogenesis_inhibition Inhibition of Angiogenesis VEGFR2->angiogenesis_inhibition apoptosis Apoptosis pH_disruption->apoptosis cell_cycle_arrest Cell Cycle Arrest pH_disruption->cell_cycle_arrest proliferation_inhibition Inhibition of Proliferation angiogenesis_inhibition->proliferation_inhibition apoptosis->proliferation_inhibition cell_cycle_arrest->proliferation_inhibition

Caption: Hypothesized dual mechanism of action for 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide.

Quantitative Data from Analogous Compounds

To provide a baseline for experimental design, the following table summarizes the cytotoxic activity (IC50 values) of structurally related thiazole-sulfonamide derivatives against various human cancer cell lines. These values can guide initial dose-response studies for 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide.

Compound ClassCancer Cell LineCancer TypeIC50 Range (µM)Reference
Thiazole-Sulfonamide HybridsHT-29Colorectal Carcinoma0.98[2][4]
Thiazole DerivativesMCF-7Breast Adenocarcinoma2.57 - 31.5[10]
Thiazole DerivativesHepG2Hepatocellular Carcinoma7.26 - 51.7[10]
BenzenesulfonatesK562Chronic Myelogenous Leukemia0.078 - 10.19[11]
BenzenesulfonatesU-251Glioblastoma1.757 - 2.303[11]
Thiazolidinone-BenzenesulfonamidesMDA-MB-231Breast Adenocarcinoma3.10 - 5.81[12]
Thiazole-Phthalimide HybridsMDA-MB-468Breast Adenocarcinoma0.6[13]

Note: IC50 values are highly dependent on the specific compound structure and the assay conditions (e.g., incubation time). This table should be used as a guide for determining a relevant concentration range for initial screening.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems for the comprehensive evaluation of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a foundational colorimetric method to determine the compound's effect on cell viability and to calculate the half-maximal inhibitory concentration (IC50). It measures the metabolic activity of mitochondrial dehydrogenase enzymes.

Causality Behind Choices:

  • Cell Seeding Density: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and contact inhibition, masking the compound's effects. The recommended density (e.g., 5 x 10^4 cells/mL) ensures cells are in a logarithmic growth phase during treatment.

  • DMSO Concentration: The compound is likely dissolved in DMSO. High concentrations of DMSO (>0.5%) are toxic to cells. Therefore, all dilutions, including the vehicle control, must contain an identical, low concentration of DMSO to ensure that any observed cytotoxicity is due to the compound itself and not the solvent.

  • Incubation Time: A 48-72 hour incubation period is standard for many cytotoxic agents, allowing sufficient time for the compound to exert its effects, which may include progression through one or more cell cycles.

Materials:

  • Target adherent cancer cell line (e.g., MCF-7, HT-29, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in a logarithmic growth phase (typically 70-80% confluent).

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Prepare a vehicle control with the same final DMSO concentration as the highest compound concentration.

    • After 24 hours of cell attachment, carefully aspirate the medium from the wells.

    • Add 100 µL of the medium containing the different compound concentrations (or vehicle control) to the respective wells. Each concentration should be tested in triplicate.

  • MTT Assay and Data Acquisition:

    • Incubate the treated plates for 48 or 72 hours at 37°C with 5% CO2.

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the % Viability against the log of the compound concentration and use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression by staining DNA with propidium iodide (PI) and analyzing the cell population distribution in G0/G1, S, and G2/M phases.

Causality Behind Choices:

  • Ethanol Fixation: Cold 70% ethanol is used to fix the cells and permeabilize their membranes, which is essential for the PI stain to enter and bind to the DNA. The cold temperature helps to preserve cell morphology.

  • RNase A Treatment: Propidium iodide stains all double-stranded nucleic acids. Since RNA is abundant in the cytoplasm, it must be digested with RNase A to ensure that the PI signal is specific to DNA content, providing an accurate representation of the cell cycle phases.

  • Concentration Selection: Cells are treated with concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50). This allows for the observation of dose-dependent effects on the cell cycle.

Materials:

  • Target cancer cell line

  • 6-well plates

  • 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

  • Complete culture medium

  • PBS, pH 7.4

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will allow them to reach ~60-70% confluency after 24 hours.

    • Treat the cells with the vehicle control and selected concentrations of the compound (e.g., based on IC50 from Protocol 1) for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells (to include apoptotic cells).

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on DNA content histograms.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect this event. Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes.

Causality Behind Choices:

  • Annexin V Binding Buffer: This buffer contains calcium, which is essential for Annexin V to bind to phosphatidylserine. It is crucial to use this specific buffer for the staining step.

  • Dual Staining: Using both Annexin V and PI allows for the differentiation of cell populations:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

  • Immediate Analysis: Once stained, samples should be analyzed promptly (within 1 hour) as the staining is not permanent and cells will continue to progress through the apoptotic process.

Materials:

  • Target cancer cell line

  • 6-well plates

  • 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for cell cycle analysis (Protocol 2, step 1). Choose an incubation time (e.g., 24 hours) appropriate for observing apoptosis.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Centrifuge at 300 x g for 5 minutes and wash the pellet once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate at room temperature in the dark for 15 minutes.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately by flow cytometry.

    • Use quadrant analysis to differentiate the four cell populations (live, early apoptotic, late apoptotic, necrotic).

The culmination of these assays provides a comprehensive profile of the anticancer activity of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, elucidating its cytotoxic potency and its impact on fundamental cellular processes like proliferation and programmed cell death.

References

  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers. Available at: [Link].

  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. PubMed. Available at: [Link].

  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. PubMed Central. Available at: [Link].

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. Available at: [Link].

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Available at: [Link].

  • Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. PubMed. Available at: [Link].

  • New Thiadiazole-Benzenesulfonamide Hybrids as Dual B-Raf/VEGFR-2 Inhibitors With Promising Anti-Hepatic Cancer Activity. PubMed. Available at: [Link].

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Available at: [Link].

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PMC. Available at: [Link].

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Available at: [Link].

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link].

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. Semantic Scholar. Available at: [Link].

  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. Available at: [Link].

  • Molecular Mechanisms of Apoptosis and Roles in Cancer Development and Treatment. Asian Pacific Journal of Cancer Prevention. Available at: [Link].

  • Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Immunopathologia Persa. Available at: [Link].

  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. NIH. Available at: [Link].

  • Cancer stem cells CD133 inhibition and cytotoxicity of certain 3-phenylthiazolo[3,2-a]benzimidazoles: design, direct synthesis, crystal study and in vitro biological evaluation. NIH. Available at: [Link].

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH. Available at: [Link].

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC. Available at: [Link].

  • Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. C3M. Available at: [Link].

  • Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1][4]thiazin-4-one on colon cells and its anticancer potential. PMC. Available at: [Link].

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PMC. Available at: [Link].

  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. PubMed. Available at: [Link].

  • What Is Apoptosis and Why Is It Inhibited by the Most Important Tumor Suppressor (p53)?. MDPI. Available at: [Link].

  • KoreaMed Synapse. Available at: [Link].

  • 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. PubMed Central. Available at: [Link].

  • Blocks to Thyroid Cancer Cell Apoptosis Can Be Overcome by Inhibition of the MAPK and PI3K/AKT Pathways. PubMed. Available at: [Link].

  • Selected novel 5'-amino-2'-hydroxy-1, 3-diaryl-2-propen-1-ones arrest cell cycle of HCT-116 in G0/G1 phase. EXCLI Journal. Available at: [Link].

Sources

Application Notes & Protocols: Investigating the Antibacterial Activity of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of the antibacterial properties of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, a synthetic compound belonging to the sulfonamide class of antimicrobials. Sulfonamides were among the first broadly effective antibacterials to be used systemically and continue to be a cornerstone in medicinal chemistry.[1] This guide details the theoretical framework, experimental design rationale, and step-by-step protocols for determining the compound's efficacy against clinically relevant bacteria. We will cover the foundational principles of its mechanism of action and provide validated methodologies for assessing its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and susceptibility via disk diffusion, enabling a thorough preclinical evaluation.

Scientific Background & Rationale

Compound Profile: 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide
  • Chemical Name: 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide[2]

  • Molecular Formula: C₉H₇BrN₂O₂S₂[3]

  • Class: Sulfonamide[1]

The structure combines a benzenesulfonamide core, known for its antimicrobial properties, with a thiazole ring, a heterocycle frequently incorporated into bioactive molecules. The bromo-substitution on the phenyl ring is expected to modulate the compound's lipophilicity and electronic properties, potentially influencing its antibacterial potency and spectrum.

The Sulfonamide Mechanism of Action: Targeting Folate Biosynthesis

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of a key enzyme in the bacterial folic acid (folate) synthesis pathway.[1][4] This pathway is an ideal antimicrobial target because bacteria must synthesize their own folate de novo, whereas humans acquire it from their diet, rendering them largely unaffected by these drugs.[4][5]

The mechanism is as follows:

  • Bacteria utilize the enzyme dihydropteroate synthase (DHPS) to catalyze the condensation of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate to form dihydropteroate.[6]

  • Sulfonamides, including 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, possess a structural similarity to PABA.[7]

  • This similarity allows the sulfonamide to bind to the active site of DHPS, acting as a competitive inhibitor and preventing PABA from binding.[7]

  • The blockade of DHPS halts the production of dihydropteroate, and consequently, the synthesis of tetrahydrofolate (THF), the biologically active form of folate.[5]

  • THF is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[5]

  • By disrupting this pathway, sulfonamides inhibit bacterial growth and replication, an effect known as bacteriostasis.[1][8] The host's immune system is then typically responsible for clearing the static bacterial population.

folate_pathway GTP GTP DHPS Dihydropteroate Synthase (DHPS) GTP->DHPS multiple steps PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Precursors DNA, RNA, Amino Acids THF->Precursors 1-C transfers Sulfonamide 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Bacterial Folate Synthesis Pathway and Sulfonamide Inhibition.

Experimental Design: A Multi-Faceted Approach

To comprehensively characterize the antibacterial profile of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, a tiered experimental approach is recommended. This workflow provides a complete picture, from initial screening to determining the nature of the antibacterial effect.

experimental_workflow start Compound Preparation (Stock Solution) mic Protocol 1: MIC Determination (Broth Microdilution) start->mic disk Protocol 3: Disk Diffusion Assay (Qualitative Screen) start->disk mic_result MIC Value (Lowest concentration with no visible growth) mic->mic_result disk_result Zone of Inhibition (mm) (Susceptibility indicated) disk->disk_result mbc Protocol 2: MBC Determination (Subculturing from MIC plate) mic_result->mbc analysis Data Analysis: Calculate MBC/MIC Ratio (Bacteriostatic vs. Bactericidal) mic_result->analysis mbc_result MBC Value (Lowest concentration for 99.9% kill) mbc->mbc_result mbc_result->analysis

Caption: Overall Experimental Workflow for Antibacterial Profiling.

Detailed Experimental Protocols

Scientist's Note: Adherence to aseptic techniques is paramount throughout these protocols to prevent contamination and ensure the validity of results. Use of appropriate personal protective equipment (PPE) is mandatory.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10]

Materials:

  • 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile[9]

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Incubator (35 ± 2°C)[9]

Procedure:

  • Preparation of Compound Stock Solution:

    • Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~31.3 mM).[9] Ensure complete dissolution.

    • Rationale: DMSO is often used for its ability to dissolve hydrophobic compounds. The stock concentration should be high enough to ensure the final DMSO concentration in the assay is non-inhibitory to the bacteria (typically ≤1%).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline. Vortex to create a homogenous suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.[11] This is typically a 1:100 dilution of the adjusted suspension into a larger volume of CAMHB that will be used for inoculation.

  • Plate Setup and Serial Dilution:

    • Add 50 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.

    • Prepare an intermediate dilution of your stock solution in CAMHB. Then, add 100 µL of this solution to the wells in column 1. This concentration should be twice the highest final concentration you wish to test.

    • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

    • Continue this process from column 2 to column 10. Discard 50 µL from column 10 after mixing.

    • Controls:

      • Column 11: Growth Control (50 µL CAMHB, no compound).

      • Column 12: Sterility Control (100 µL CAMHB, no compound, no bacteria).

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum (prepared in step 2) to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well (1-11) is now 100 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.

  • Incubation & Reading:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

    • Following incubation, visually inspect the plate for turbidity. A pellet at the bottom of the U-bottom wells indicates bacterial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[12][13] It is a necessary follow-up to the MIC to determine if the compound is bactericidal or bacteriostatic.

Materials:

  • MIC plate from Protocol 1

  • Mueller-Hinton Agar (MHA) plates, sterile

  • Sterile pipette tips or a multi-pronged inoculator

Procedure:

  • Subculturing from MIC Plate:

    • Select the wells from the MIC plate corresponding to the MIC value, as well as the wells with 2x, 4x, and 8x the MIC concentration. Also, select the growth control well (column 11).

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated pipette, withdraw a 10 µL aliquot from each well and spot-plate it onto a labeled section of an MHA plate.[12]

    • Rationale: Transferring a defined volume allows for a semi-quantitative assessment of surviving bacteria. The 99.9% kill threshold is a standard definition for bactericidal activity.[14]

  • Incubation & Reading:

    • Allow the spots to dry completely before inverting the plate.

    • Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies (CFUs) in each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.[15] For an initial inoculum of 5 x 10⁵ CFU/mL, a 10 µL spot would contain ~500 CFUs. A 99.9% reduction means ≤ 0 colonies are expected. In practice, the MBC is often defined as the lowest concentration showing no growth or only 1-2 colonies.

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a standardized qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent.[16][17] It provides a rapid visual assessment of activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates (depth of 4 mm)[18]

  • Sterile cotton swabs

  • Sterile blank paper disks (6 mm diameter)

  • Prepared solution of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide at a known concentration

  • Sterile forceps

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in Protocol 1, step 2.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.[17]

    • Swab the entire surface of an MHA plate to create a confluent lawn of bacteria. Rotate the plate by 60° and repeat the swabbing two more times to ensure even coverage.[17]

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application:

    • Using sterile forceps, apply a blank paper disk to the agar surface.

    • Pipette a defined volume (e.g., 10 µL) of the compound solution onto the disk.

    • Gently press the disk to ensure complete contact with the agar. Disks should be placed at least 24 mm apart.[18]

    • Controls: A disk with the solvent (DMSO) should be used as a negative control, and a disk with a known antibiotic (e.g., sulfamethoxazole) as a positive control.

  • Incubation & Reading:

    • Within 15 minutes of disk application, invert the plates and incubate at 35 ± 2°C for 16-18 hours.[17]

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm).[16] The size of the zone correlates with the susceptibility of the bacterium to the compound.

Data Presentation & Interpretation

Results should be recorded systematically. The following table provides an example of how to present the data for 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioKirby-Bauer Zone of Inhibition (mm)Interpretation
S. aureus292131664418Bacteriostatic/Bactericidal
E. coli2592232>256>814Bacteriostatic
P. aeruginosa27853>256>256-6 (No zone)Resistant

Interpretation Guidelines:

  • MIC: The lower the MIC value, the more potent the compound is against that organism.

  • MBC/MIC Ratio: This ratio is crucial for classifying the compound's effect.[12]

    • Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

    • Bacteriostatic: An MBC/MIC ratio of > 4 suggests the compound is primarily bacteriostatic.

  • Kirby-Bauer: The zone diameter is compared to standardized charts (e.g., from CLSI) for known antibiotics to classify the organism as Susceptible, Intermediate, or Resistant. For novel compounds, it provides a qualitative measure of activity.

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from study.com. [Link]

  • RCSB PDB. (n.d.). Folate Synthesis. PDB-101. [Link]

  • Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs). Retrieved from my.clevelandclinic.org. [Link]

  • Anderson, A. C. (2010). Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. Molecules, 15(11), 8104–8119. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from en.wikipedia.org. [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from msdmanuals.com. [Link]

  • AL-Mustaqbal University. (n.d.). Antibacterial sulfonamides. [Link]

  • ResearchGate. (n.d.). Summarized pathway of folic acid metabolism, including bacterial de novo synthesis. [Link]

  • gosset.ai. (n.d.). Bacterial folic acid biosynthesis pathway. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Journal of Visualized Experiments. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

  • PubMed. (2002). The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1587(2-3), 198-202. [Link]

  • Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

  • Hudson Valley Community College. (n.d.). Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • Royal Society of Chemistry. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(48), 30132-30139. [Link]

  • PubChemLite. (n.d.). 4-bromo-n-(1,3-thiazol-2-yl)benzene-1-sulfonamide. [Link]

Sources

Application Notes & Protocols: A Framework for the Evaluation and Use of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive framework for the characterization and application of novel small molecules as chemical probes, using 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide as an exemplar candidate. While not yet an established probe, its structure, featuring a benzenesulfonamide core, suggests potential interactions with specific enzyme classes. We present a systematic workflow, from initial target hypothesis and biochemical validation to cellular target engagement and selectivity profiling. The protocols herein are designed to rigorously assess the compound's utility, ensuring scientific validity and reproducibility for researchers in chemical biology and drug development.

Part 1: Introduction and Initial Assessment

A chemical probe is a small molecule used to study the function of a specific protein target in cells and organisms. For a probe to be considered reliable, it must be potent, selective, and well-characterized in a relevant cellular context. 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is a compound whose biological activity is not extensively documented in peer-reviewed literature. However, its chemical structure provides a strong basis for forming a testable hypothesis about its molecular targets.

1.1. Structural Analysis and Target Hypothesis

The structure of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide contains two key pharmacophores:

  • Aromatic Sulfonamide: This is a classic zinc-binding motif found in numerous inhibitors of metalloenzymes, most notably the Carbonic Anhydrases (CAs). The sulfonamide nitrogen can coordinate with the catalytic zinc ion in the active site of CAs.

  • Thiazole Ring: A five-membered heterocyclic ring that is a common scaffold in medicinal chemistry, known to participate in hydrogen bonding and hydrophobic interactions.

Based on the potent inhibitory action of the sulfonamide group, our primary hypothesis is that this compound acts as an inhibitor of the Carbonic Anhydrase enzyme family. This guide will therefore outline the necessary experiments to validate (or invalidate) this hypothesis and characterize its properties as a potential chemical probe for CAs.

1.2. The Chemical Probe Validation Workflow

A rigorous validation workflow is essential to ensure that any observed biological effect is due to the modulation of the intended target. Our proposed workflow follows a logical progression from initial binding to cellular activity and selectivity.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cellular Context cluster_2 Phase 3: Selectivity & Final Validation A Target Hypothesis (e.g., Carbonic Anhydrases) B Biochemical Target Engagement (Thermal Shift Assay) A->B Test Binding C Enzyme Activity Modulation (In Vitro Inhibition Assay) B->C Confirm Function D Cellular Target Engagement (CETSA) C->D Transition to Cells E On-Target Pathway Analysis (e.g., ECAR Assay) D->E Confirm Effect F Selectivity Profiling (Isoform & Off-Target Panels) E->F Assess Specificity G Validated Chemical Probe (Define Limitations) F->G Characterize Specificity

Figure 1: The Chemical Probe Validation Workflow. A sequential process to rigorously characterize a novel compound from initial hypothesis to a validated cellular tool.

Part 2: Biochemical and Biophysical Validation Protocols

The first step is to confirm direct binding and functional modulation of the hypothesized target protein in a purified system. Here, we use Human Carbonic Anhydrase II (CA-II) as the exemplar target.

2.1. Protocol 1: Target Engagement via Thermal Shift Assay (TSA)

The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), measures changes in a protein's thermal denaturation temperature (Tm) upon ligand binding. An increase in Tm indicates that the compound stabilizes the protein, which is strong evidence of direct binding.

Methodology:

  • Reagent Preparation:

    • Protein Stock: Prepare purified Human CA-II at 1 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Compound Stock: Prepare a 10 mM stock of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide in 100% DMSO. Create a dilution series in DMSO.

    • Dye Stock: Prepare a 1000X stock of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) in DMSO.

  • Assay Setup (96-well qPCR plate):

    • For each well, prepare a 25 µL reaction mix.

    • Add 20 µL of buffer containing 2 µg of CA-II protein.

    • Add 0.25 µL of the compound dilution (final concentration range: 1-100 µM; final DMSO concentration ≤1%). Include a DMSO-only vehicle control.

    • Add 0.25 µL of 100X SYPRO Orange dye (final concentration 1X).

    • Seal the plate securely.

  • Instrument Protocol (Real-Time PCR Instrument):

    • Set the instrument to monitor fluorescence (e.g., ROX channel for SYPRO Orange).

    • Equilibrate the plate at 25°C for 2 minutes.

    • Ramp the temperature from 25°C to 95°C at a rate of 0.5°C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature to generate melt curves.

    • Determine the Tm for each condition by fitting the data to a Boltzmann equation (the peak of the first derivative).

    • The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm(compound) - Tm(vehicle).

Table 1: Hypothetical Thermal Shift Assay Data

Compound Concentration (µM)Tm (°C)ΔTm (°C)
Vehicle (DMSO)58.20.0
160.1+1.9
1063.5+5.3
5064.1+5.9
10064.3+6.1

Interpretation: A dose-dependent increase in Tm, as shown in the hypothetical data, strongly suggests direct binding of the compound to the target protein.

2.2. Protocol 2: In Vitro Enzyme Inhibition Assay

After confirming binding, the next step is to quantify the compound's functional effect on enzyme activity. For CA-II, this is typically done by monitoring the hydration of its substrate, 4-nitrophenyl acetate (4-NPA), which produces a yellow-colored product (4-nitrophenol) that absorbs at 400 nm.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Prepare a working solution of CA-II in assay buffer (e.g., 2 nM final concentration).

    • Substrate Solution: Prepare a 10 mM stock of 4-NPA in acetonitrile.

    • Compound Dilutions: Prepare a serial dilution of the compound in DMSO.

  • Assay Protocol (96-well plate):

    • Add 1 µL of compound dilution or DMSO vehicle to each well.

    • Add 100 µL of the enzyme solution and incubate for 15 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding 100 µL of 4-NPA substrate (0.5 mM final concentration).

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the vehicle control (defined as 100% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Interpretation: A low IC50 value (e.g., in the nanomolar to low micromolar range) confirms that the compound is a potent inhibitor of the target enzyme's function. A hypothetical IC50 of 750 nM would indicate potent activity.

Part 3: Cellular Validation Protocols

Demonstrating that a compound engages its target in a complex cellular environment is a critical validation step.

3.1. Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of the TSA to live cells, measuring the thermal stabilization of a target protein within its native environment.

Methodology:

  • Cell Treatment:

    • Culture cells (e.g., HEK293) to ~80% confluency.

    • Treat cells with the compound at various concentrations (e.g., 1-50 µM) or with a vehicle control (DMSO) for 1-2 hours under normal culture conditions.

  • Heating and Lysis:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 45°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C.

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Protein Quantification:

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

    • Collect the supernatant and quantify the amount of soluble target protein (CA-II) using a method like Western Blot or ELISA.

  • Data Analysis:

    • For each compound concentration, plot the amount of soluble protein versus temperature to generate a CETSA melt curve.

    • An increase in the abundance of soluble protein at higher temperatures in compound-treated samples indicates target stabilization.

G A 1. Treat Cells (Compound or Vehicle) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Lyse Cells (Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Quantify Soluble Protein (Western Blot) D->E F Result: Stabilized protein remains soluble at higher temps E->F

Figure 2: The Cellular Thermal Shift Assay (CETSA) Workflow. A step-by-step process to confirm target engagement in intact cells.

3.2. Protocol 4: On-Target Pathway Modulation (Extracellular Acidification)

Inhibiting carbonic anhydrases reduces the rate at which cells acidify their microenvironment. This can be measured in real-time using a metabolic analyzer that monitors the extracellular acidification rate (ECAR).

Methodology:

  • Cell Seeding: Seed cells in a specialized microplate for metabolic analysis and allow them to adhere.

  • Assay Preparation: Replace the culture medium with a low-buffer assay medium (e.g., unbuffered DMEM) and incubate the cells in a non-CO2 incubator for 1 hour.

  • Instrument Setup: Place the plate in a Seahorse XF Analyzer (or similar instrument) and record baseline ECAR measurements.

  • Compound Injection: Inject 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide to achieve the desired final concentration. Also include a known CA inhibitor (e.g., Acetazolamide) as a positive control and a vehicle control.

  • Data Acquisition: Continue to measure ECAR for 1-2 hours post-injection.

  • Data Analysis: A significant decrease in ECAR following compound injection, comparable to the positive control, confirms that the compound is active in modulating the target pathway in live cells.

Part 4: Selectivity and Best Practices

A good chemical probe should be selective for its intended target over other related proteins.

4.1. Selectivity Profiling

It is crucial to assess the activity of the compound against other members of the target family and common off-targets.

  • CA Isoform Selectivity: Test the compound's IC50 against a panel of other human CA isoforms (e.g., CA-I, CA-IV, CA-IX). A probe is most useful if it is selective for one isoform or a specific subset.

  • Broad Panel Screening: Submit the compound for screening against a broad panel of receptors, kinases, and other enzymes to identify potential off-targets.

Table 2: Hypothetical Selectivity Profile

TargetIC50 (nM)
CA-II (On-Target) 750
CA-I8,500
CA-IX> 50,000
Kinase Panel (48 kinases)No significant inhibition at 10 µM
GPCR Panel (25 receptors)No significant activity at 10 µM

4.2. Best Practices for Use

  • Concentration: Use the lowest concentration that gives a robust on-target effect in cells (typically 1-10X the cellular IC50). Avoid using concentrations above 10 µM without strong evidence of on-target activity to minimize off-target effects.

  • Controls: Always include a negative control. An ideal negative control is a close structural analog of the probe that has been shown to be inactive against the target. If unavailable, a vehicle control is essential.

  • Time: Cellular effects can be time-dependent. Perform time-course experiments to determine the optimal duration of treatment.

References

  • The Promise and Peril of Chemical Probes. Nature Chemical Biology.[Link]

  • Carbonic Anhydrase Inhibitors. Bioorganic & Medicinal Chemistry.[Link]

  • The thermal shift assay: a simple, rapid method for the identification of protein ligands. Journal of Visualized Experiments.[Link]

  • A continuous spectrophotometric assay for carbonic anhydrase. Analytical Biochemistry.[Link]

  • The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols.[Link]

  • Extracellular Acidification: A Metabolic Signature of Cancer. Cancers (Basel).[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide in Assay Buffers

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support center. You are likely here because you're encountering a common yet critical challenge in drug discovery and development: compound solubility. Specifically, you're observing precipitation of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide when preparing it for your assays. Poor solubility can lead to a cascade of issues, including underestimated compound activity, poor data reproducibility, and misleading structure-activity relationships (SAR).[1][2][3]

This guide is structured to provide not just solutions, but a deep understanding of the underlying physicochemical principles. We will proceed with a systematic, evidence-based approach to diagnose and resolve the solubility challenges with this specific molecule.

Section 1: Foundational Knowledge - Understanding Your Compound

Before we can troubleshoot, we must understand the inherent properties of the molecule we are working with.

Q1: What are the key physicochemical properties of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide that influence its solubility?

A: The structure of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide dictates its behavior in aqueous solutions. The most critical feature is the sulfonamide group (-SO₂NH-) . The proton on the sulfonamide nitrogen is weakly acidic, meaning it can be removed to form a negatively charged anion. This ionization is highly dependent on the pH of the surrounding buffer.[4][5] The unionized form is significantly more hydrophobic and less soluble in water than its ionized (anionic) counterpart.[4]

Based on its structure, we can summarize its key properties in the table below.

PropertyValue / DescriptionImplication for Aqueous Solubility
Molecular Formula C₉H₇BrN₂O₂S₂[6][7][8]N/A
Molecular Weight ~319.2 g/mol [6][8]N/A
Key Structural Feature Acidic Sulfonamide MoietySolubility is expected to be highly pH-dependent. Solubility will increase as the pH rises above the compound's pKa, favoring the more soluble anionic form.[4][5]
Predicted XLogP3 1.4[8]This value suggests moderate lipophilicity. The compound is not excessively "greasy," but its solubility in pure water is likely limited, especially in its neutral state.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one matters for my screening assay?

A: This is a critical distinction for troubleshooting. The precipitation you observe when diluting your DMSO stock into an aqueous buffer is an issue of kinetic solubility .

  • Kinetic Solubility is the concentration of a compound that can be achieved by diluting a concentrated organic stock (usually DMSO) into an aqueous buffer, measured before the system reaches thermodynamic equilibrium.[9][10] It often results in a temporary, supersaturated solution that may precipitate over time. This is the most relevant parameter for high-throughput screening (HTS) and most in vitro assays where compounds are added from a DMSO stock and the experiment is run relatively quickly.[1][11]

  • Thermodynamic Solubility is the true equilibrium solubility of the solid form of a compound in a solvent.[2] It is determined by adding an excess of the solid compound to the buffer and allowing it to equilibrate for an extended period (e.g., 24 hours).[1] This value is crucial for formulation and later-stage development.[9]

For your immediate problem, we must focus on optimizing the kinetic solubility to prevent precipitation during your assay setup and execution.

Section 2: A Systematic Troubleshooting Guide

Precipitation is a symptom. The following workflow provides a logical sequence to identify and address the root cause.

G start Precipitation of Compound Observed in Assay Buffer step1 Step 1: Verify Stock Solution Integrity start->step1 q1 Is the 100% DMSO stock solution clear and free of particulates? step1->q1 reprep ACTION: Re-prepare stock solution. Ensure complete dissolution. Use fresh, high-quality DMSO. q1->reprep No step2 Step 2: Analyze the Dilution Process q1->step2 Yes reprep->step1 q2 Is the final DMSO concentration in the assay < 1%? step2->q2 reduce_dmso ACTION: Adjust stock concentration to achieve final DMSO < 1%. This minimizes solvent shock. q2->reduce_dmso No step3 Step 3: Modify the Assay Buffer q2->step3 Yes reduce_dmso->step2 q3 Have you tested a range of buffer pH values? step3->q3 test_ph ACTION: Perform a pH-solubility screen. Test buffers from pH 6.0 to 9.0. Higher pH should increase solubility. q3->test_ph No step4 Step 4: Introduce Solubilizing Excipients q3->step4 Yes, but still precipitates test_ph->step4 Improvement, but still precipitates end Solubility Optimized: Proceed with Assay test_ph->end Problem Solved q4 Is the assay compatible with excipients? step4->q4 add_excipients ACTION: Test addition of BSA (0.1%), co-solvents (e.g., 1-2% PEG400), or cyclodextrins. q4->add_excipients Yes q4->end No, proceed with best condition found add_excipients->end Problem Solved

Sources

Technical Support Center: Minimizing Off-target Effects of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide in cellular assays. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of small molecule inhibitors and ensure the scientific integrity of your results. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, identify, and mitigate potential off-target effects, leading to robust and reproducible data.

This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter. We will delve into the causality behind experimental choices, providing you with a self-validating framework for your research.

I. Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a major concern with a novel compound like 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide?

A1: Off-target effects are the unintended interactions of a small molecule inhibitor with cellular components other than its primary biological target.[2] For a novel compound like 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, where the full spectrum of biological activity is likely uncharacterized, the risk of off-target effects is significant. These effects can lead to misleading data, causing you to incorrectly attribute a cellular phenotype to the inhibition of your intended target.[1] Minimizing these effects is paramount for validating the compound's mechanism of action and for any future therapeutic development.[1]

Q2: My initial screen with 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide shows a potent effect. How can I be sure this is an on-target effect?

A2: Observing a potent effect is an excellent starting point, but it requires rigorous validation to confirm it is on-target. Here’s a multi-step approach to build confidence in your results:

  • Orthogonal Validation with a Structurally Unrelated Inhibitor: If another inhibitor for your target of interest exists, and it is structurally different from a benzenesulfonamide, it should ideally produce the same phenotype. Concordant results from structurally distinct inhibitors strengthen the evidence for an on-target effect.

  • Genetic Target Validation: The most definitive way to confirm an on-target effect is to use genetic methods like CRISPR/Cas9-mediated knockout or siRNA/shRNA-mediated knockdown of the target protein.[1][3] The resulting cellular phenotype should mimic the effect of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide. Discrepancies between pharmacological and genetic approaches strongly suggest the presence of off-target effects.[1]

  • Use of a Structurally Related Inactive Control: Synthesize or obtain a close structural analog of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide that is inactive against the primary target. This "negative control" compound should not produce the same cellular phenotype. If it does, it's a strong indicator of off-target activity.[1]

Q3: At what concentration should I use 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide in my cellular assays?

A3: The optimal concentration is a critical parameter to minimize off-target effects, which are often more pronounced at higher concentrations.[1][4]

  • Determine the IC50/EC50: First, perform a dose-response curve to determine the concentration of the compound that produces 50% of its maximal effect (EC50) or inhibition (IC50).

  • Work at the Lowest Effective Concentration: For your routine experiments, use the lowest concentration that gives a robust and reproducible on-target effect. It is generally recommended to use concentrations no more than 10-fold above the IC50/EC50 value.[4]

  • Correlate with Biochemical Potency: If you have data on the compound's potency in a biochemical assay (e.g., against a purified enzyme), this should correlate with its potency in a cellular assay. A large discrepancy may indicate issues with cell permeability, compound stability, or off-target effects dominating the cellular response.[4]

Q4: The sulfonamide moiety is present in many drugs. Does this give any clues about potential off-target effects of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide?

A4: Yes, the sulfonamide functional group is a well-known pharmacophore that can interact with a variety of enzymes. While the specific off-target profile of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is unknown, the broader class of sulfonamides has known off-target interactions. For example, some sulfonamides are known to inhibit carbonic anhydrases.[5] Additionally, sulfonamide antibiotics can have neurological side effects by interfering with neurotransmitter biosynthesis.[6] While these are not guaranteed off-targets for your specific compound, they represent a rational starting point for counter-screening assays.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to off-target effects.

Problem 1: The observed cellular phenotype does not match the known function of the intended target.
Potential Cause Recommended Action
Dominant Off-Target Effects: The compound may be potently interacting with one or more unintended targets, leading to a phenotype that masks the on-target effect.[1]1. Perform a Kinase Selectivity Profile: If your target is a kinase, screen the compound against a broad panel of kinases to identify off-target interactions.[7][8] This will provide a quantitative measure of its selectivity. 2. Conduct a Target Engagement Assay: Use techniques like Cellular Thermal Shift Assay (CETSA) or affinity pull-down experiments to confirm that the compound is binding to its intended target in the cellular context.[9] 3. Genetic Validation: As mentioned in the FAQs, use CRISPR or siRNA to validate that the phenotype is indeed linked to the target.[1]
Incorrect Assumption of Target Function: The established function of the target may not hold true in your specific cellular model or experimental conditions.1. Review the Literature: Critically re-evaluate the literature regarding the target's function in your specific cell type and context. 2. Rescue Experiment: If you are observing an inhibitory effect, try to rescue the phenotype by overexpressing the target protein. A successful rescue provides strong evidence for on-target activity.
Problem 2: High cytotoxicity is observed at concentrations required for the desired biological effect.
Potential Cause Recommended Action
Inherent Off-Target Toxicity: The compound may have off-target interactions that lead to cell death.[1]1. Perform a Cytotoxicity Assay: Use assays like MTT, XTT, or LDH release to determine the cytotoxic concentration range of the compound.[1] Aim to work at concentrations well below the cytotoxic threshold. 2. Time-Course Experiment: The observed toxicity may be time-dependent. Try shorter incubation times with the compound.
Compound Instability: The compound may be degrading in the cell culture medium into toxic byproducts.[1]1. Assess Compound Stability: Use techniques like HPLC-MS to assess the stability of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide in your cell culture medium over the time course of your experiment.[10] 2. Prepare Fresh Solutions: Always prepare fresh stock solutions of the compound and dilute them immediately before use.[1]
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be contributing to cytotoxicity at higher concentrations.[11]1. Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve the compound. 2. Minimize Solvent Concentration: Keep the final concentration of the solvent in your assay as low as possible (typically <0.5%).
Problem 3: The results are not reproducible between experiments.
Potential Cause Recommended Action
Variability in Cell Culture: Differences in cell passage number, confluency, or growth phase can affect cellular responses to small molecules.[1]1. Standardize Cell Culture Protocols: Use cells within a consistent and narrow passage number range. Ensure cells are in the logarithmic growth phase and at a consistent confluency at the time of treatment.[1]
Compound Degradation or Precipitation: The compound may be unstable in solution or may precipitate at the concentrations used.[11]1. Proper Storage: Store the compound under the recommended conditions (e.g., desiccated, protected from light). 2. Check Solubility: Visually inspect your diluted compound solutions for any signs of precipitation. Determine the compound's solubility in your assay medium.[11]
Inconsistent Experimental Technique: Minor variations in incubation times, reagent concentrations, or plate reader settings can lead to variability.1. Detailed Protocol: Maintain a detailed and standardized experimental protocol. 2. Use of Controls: Always include appropriate positive and negative controls in every experiment to monitor for consistency.

III. Experimental Protocols & Workflows

To provide a practical framework, here are detailed protocols for key experiments to assess and mitigate off-target effects.

Protocol 1: Dose-Response and Cytotoxicity Assessment

This protocol establishes the effective concentration range and the toxicity profile of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide.

Materials:

  • Cells of interest

  • 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

  • Cell culture medium

  • 96-well clear-bottom plates

  • MTT or LDH Cytotoxicity Assay Kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a 10-point serial dilution of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide in cell culture medium.

  • Treatment: Remove the old medium and add the medium containing different concentrations of the compound to the cells. Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum cytotoxicity in LDH assay).[1]

  • Incubation: Incubate the plate for a duration relevant to your primary assay (e.g., 24, 48, or 72 hours).

  • Assay: Perform the MTT or LDH assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability or cytotoxicity against the log of the compound concentration to determine the EC50 and the cytotoxic concentration 50 (CC50).

Example Data Presentation:

Compound Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
0 (Vehicle)1000
0.01982
0.1953
1858
105025
100590
Workflow for Investigating Off-Target Effects

This workflow provides a logical sequence of experiments to systematically investigate and minimize off-target effects.

Off-Target Investigation Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Off-Target Assessment cluster_2 Phase 3: In-depth Profiling cluster_3 Phase 4: Conclusion A Determine Dose-Response (EC50) & Cytotoxicity (CC50) B Establish On-Target Activity at Lowest Effective Concentration A->B Define working concentration C Phenotypic Comparison with Genetic Perturbation (CRISPR/siRNA) B->C Validate phenotype D Test Structurally Unrelated Inhibitor B->D Orthogonal validation E Use Inactive Structural Analog B->E Negative control I Confident On-Target Effect C->I Phenotypes match J Likely Off-Target Effects C->J Phenotypes differ D->I Phenotypes match D->J Phenotypes differ E->I No effect with analog E->J Effect observed with analog F Kinase Selectivity Profiling G Target Engagement Assay (e.g., CETSA) H Proteomic Profiling (e.g., Affinity Pull-down) J->F Identify off-targets J->G Confirm on-target binding J->H Unbiased off-target discovery

Caption: A stepwise workflow for the systematic investigation of off-target effects.

Signaling Pathway Considerations

When working with a novel inhibitor, it is crucial to consider its potential impact on key signaling pathways. The following diagram illustrates a generic kinase signaling cascade, which is a common target for small molecule inhibitors. If 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is intended to inhibit a kinase in this pathway, assessing the phosphorylation status of upstream and downstream components can provide valuable on- and off-target information.

Generic Kinase Signaling Pathway cluster_pathway Signaling Cascade Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Activates Kinase1 Kinase 1 (e.g., RAF) Adaptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates Inhibitor 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide Inhibitor->Kinase1 Intended Target Inhibitor->Kinase3 Potential Off-Target

Caption: A generic kinase signaling pathway illustrating potential on- and off-target interactions.

By systematically applying the principles and protocols outlined in this guide, you can confidently assess the on-target and off-target activities of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, ensuring the robustness and reliability of your research findings.

References
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 15, 2026, from [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (n.d.). AACR Journals. Retrieved January 15, 2026, from [Link]

  • How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse. Retrieved January 15, 2026, from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. (2025, May 9). Patsnap Synapse. Retrieved January 15, 2026, from [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016, December 9). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Antibiotics: A new understanding of sulfonamide nervous system side effects. (2013, May 23). EurekAlert!. Retrieved January 15, 2026, from [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved January 15, 2026, from [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Journal of Medicinal Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved January 15, 2026, from [Link]

  • List of Sulfonamides + Uses, Types & Side Effects. (2023, April 13). Drugs.com. Retrieved January 15, 2026, from [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 24). Cleveland Clinic. Retrieved January 15, 2026, from [Link]

  • Sulfonamides (Sulfa Drugs) And The Skin. (n.d.). DermNet. Retrieved January 15, 2026, from [Link]

  • CRISPR 101: Off-Target Effects. (2024, February 8). Addgene Blog. Retrieved January 15, 2026, from [Link]

  • How to avoid off-target events in crispr experiments. (2022, May 20). Abyntek Biopharma. Retrieved January 15, 2026, from [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. (n.d.). ACS Applied Bio Materials. Retrieved January 15, 2026, from [Link]

  • Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. (n.d.). NIH. Retrieved January 15, 2026, from [Link]

  • Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Small-Molecule Reagents for Cellular Pull-Down Experiments. (n.d.). Bioconjugate Chemistry. Retrieved January 15, 2026, from [Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (n.d.). NIH. Retrieved January 15, 2026, from [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. (2014, September 12). PubMed. Retrieved January 15, 2026, from [Link]

  • Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. (2025, July 8). NIH. Retrieved January 15, 2026, from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Optimizing Incubation Time for 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for optimizing incubation time for 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide experiments.

Welcome to the technical support guide for 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on experimental design and troubleshooting, with a specific focus on the critical parameter of incubation time.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and application of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide in cell-based assays.

Q1: What is 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide and what is its potential mechanism of action?

A1: 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is a synthetic small molecule belonging to the sulfonamide class of compounds.[1][2][3] Sulfonamides are a versatile structural motif in medicinal chemistry and are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5] Many sulfonamides function by inhibiting specific enzymes.[4] For example, some have been identified as potent inhibitors of carbonic anhydrases, a family of enzymes involved in processes like pH regulation and tumorigenesis.[6] The precise mechanism of action for this specific compound must be determined empirically within your experimental system, but its classification suggests it may act as an enzyme inhibitor or modulate a biological pathway sensitive to this chemical scaffold.

Q2: What are the critical first steps before starting an experiment with this compound?

A2: Before initiating any cell-based assay, proper handling and preparation of the compound are paramount to ensure experimental reproducibility and success.

  • Solubility and Stock Solution Preparation: This compound is generally poorly soluble in aqueous buffers. The recommended solvent for creating a high-concentration stock solution is anhydrous, high-purity Dimethyl Sulfoxide (DMSO).[7][8] Prepare a concentrated stock (e.g., 10-20 mM), which can then be serially diluted in your cell culture medium to achieve the final desired concentrations.

  • Final DMSO Concentration: It is crucial to ensure the final concentration of DMSO in your assay wells is low (typically <0.5%) to prevent solvent-induced artifacts that could affect cell health or interfere with the assay readout.[7] Always include a vehicle control (medium with the same final DMSO concentration as your treated wells) in your experimental design.[9]

  • Storage and Stability: To prevent degradation from repeated freeze-thaw cycles, aliquot the high-concentration stock solution into single-use vials and store them according to the manufacturer's recommendations, typically at -20°C or -80°C, protected from light and moisture.[9]

Q3: Why is optimizing incubation time so critical for experimental success?

A3: Optimizing incubation time is not merely a procedural step; it is fundamental to interpreting the biological activity of the compound correctly.

  • Impact on Potency (IC50): The calculated half-maximal inhibitory concentration (IC50) can be highly dependent on the duration of exposure. Longer incubation times may result in lower IC50 values as the compound has more time to exert its effect.[10] Therefore, reporting the incubation time alongside any IC50 value is essential for data comparability.[10]

  • Biological Relevance: The kinetics of the cellular response dictate the optimal measurement window. A short incubation might be sufficient to observe inhibition of a rapid signaling event (e.g., phosphorylation), while a longer incubation is necessary to detect effects on cell proliferation, apoptosis, or gene expression.[9][11]

  • Data Reproducibility: Inconsistent incubation times are a major source of experimental variability.[12] Standardizing the incubation period across all experiments is critical for generating reliable and reproducible data.

Q4: What is a typical starting range for incubation time in cell-based assays?

A4: The ideal starting point depends on the biological question and the type of assay being performed. A time-course experiment is always recommended to definitively determine the optimal time for your specific model.[10][13] However, the table below provides general guidance.

Assay TypeCommon Biological EndpointTypical Starting Incubation RangeRationale
Cell Viability/Proliferation Inhibition of cell growth (e.g., MTT, WST-1, CellTiter-Glo®)24, 48, and 72 hoursThese durations typically cover one to three cell doubling times, allowing for measurable differences in cell populations to accumulate.[10]
Apoptosis Induction of programmed cell death (e.g., Caspase-Glo®, Annexin V staining)6, 12, 24, and 48 hoursApoptosis is a process that unfolds over several hours. Early time points can capture initial caspase activation, while later points measure commitment to cell death.
Signaling Pathway Modulation Inhibition of protein phosphorylation (e.g., Western Blot, ELISA)15 minutes, 1, 4, and 8 hoursPhosphorylation events are often rapid and transient. Short incubation times are necessary to capture the primary inhibitory effect before feedback mechanisms are activated.
Cytokine Secretion Inhibition of cytokine release (e.g., ELISA)Pre-incubation for 1-4 hours, then co-incubation with stimulus for 6-24 hoursPre-incubation allows the inhibitor to engage its target before the stimulus is applied. The co-incubation time depends on the secretion kinetics of the specific cytokine.[10]

Section 2: Troubleshooting Guide

This guide uses a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: No Observable Effect of the Compound

  • Question: I'm not seeing any activity with 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide in my assay. What should I check?

  • Answer: A lack of effect can stem from several factors related to the compound, the protocol, or the biological system.[9] Systematically troubleshoot using the following checklist:

    • Compound Integrity: Has the compound been stored correctly? Could it have degraded? Prepare fresh dilutions from a stable, single-use aliquot of your stock solution for each experiment.[9]

    • Solubility: After diluting the compound in your final assay medium, visually inspect for any precipitation. Poor solubility is a common issue that prevents the compound from reaching its target.[7] You can perform a simple solubility test as described in Protocol 3.1.

    • Concentration Range: Is the concentration range appropriate? If you are testing at too low a concentration, you may not see an effect. Conversely, if the mechanism is complex, very high concentrations could be misleading. A wide dose-response curve (e.g., from 1 nM to 100 µM) is recommended for initial screening.

    • Incubation Time: The incubation time may be too short for the biological effect to manifest. For example, an antiproliferative effect may not be apparent after only 24 hours in a slow-growing cell line.[13] Consider running a time-course experiment (see Protocol 3.2).

    • Cell Health and Target Expression: Ensure your cells are healthy, within a low passage number, and free of contamination. Verify that the putative molecular target of the compound is expressed in your chosen cell line.

    • Assay Sensitivity: Confirm that your assay is sensitive enough to detect changes. Run a positive control compound known to elicit a response in your system to validate the assay itself.

Issue 2: High Variability Between Experiments

  • Question: My results are inconsistent from one experiment to the next. What are the likely causes?

  • Answer: Inconsistent results are often traced back to subtle variations in experimental execution.[12] Key areas to investigate include:

    • Compound Preparation: Are you using fresh dilutions for every experiment? Repeated use of diluted compound solutions can lead to degradation or concentration changes due to solvent evaporation.

    • Cell Culture Conditions: Variations in cell confluency at the time of seeding, passage number, and serum batch can all contribute to variability.[12] Standardize your cell culture practices rigorously.

    • Assay Protocol: Ensure consistent incubation times, reagent volumes, and timing of procedural steps. Automating liquid handling steps where possible can reduce pipetting errors.[14]

    • Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. Avoid using the outermost wells for experimental samples or ensure proper plate humidification during incubation.

Section 3: Protocols & Data Presentation

Protocol 3.1: Preparation and Solubility Assessment of Stock and Working Solutions

  • Stock Solution (10 mM): Weigh out the appropriate amount of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide powder. Dissolve it in anhydrous, high-purity DMSO to a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected vials. Store at -20°C or -80°C.

  • Solubility Quick Test: Before a large experiment, test the compound's solubility in your final assay medium.

    • Add the appropriate volume of your 10 mM DMSO stock to a tube of cell culture medium to achieve the highest concentration you plan to test.

    • Vortex gently.

    • Incubate the tube under your standard assay conditions (e.g., 37°C, 5% CO₂) for 1-2 hours.

    • Visually inspect the solution against a dark background for any signs of precipitation or cloudiness.[9] If precipitation occurs, you may need to lower the top concentration or explore formulation strategies.[7]

Protocol 3.2: Time-Course Experiment to Determine Optimal Incubation Time for a Cell Viability Assay

This protocol uses a standard cell viability assay (e.g., MTT or CellTiter-Glo®) as an example.

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Compound Preparation: Prepare serial dilutions of the compound in cell culture medium from your DMSO stock. Also, prepare a vehicle control medium containing the same final concentration of DMSO.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound and the vehicle control.

  • Incubation: Place the plates in a 37°C, 5% CO₂ incubator.

  • Time-Point Analysis: At each designated time point (e.g., 24, 48, and 72 hours), remove a set of plates from the incubator.

  • Viability Assessment: Perform the cell viability assay on each plate according to the manufacturer's instructions.[9]

  • Data Analysis:

    • Normalize the data for each plate to the vehicle control for that specific time point (set as 100% viability).

    • Plot the dose-response curves for each incubation time.

    • The optimal incubation time is typically the one that provides a robust assay window (a clear difference between the baseline and the maximum effect) and a well-defined sigmoidal dose-response curve.

Section 4: Visualizations

Diagram 4.1: Workflow for Incubation Time Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_readout Analysis prep_cells 1. Seed Cells in Multiple Plates prep_cpd 2. Prepare Compound Serial Dilutions & Vehicle prep_cells->prep_cpd treat 3. Treat Cells prep_cpd->treat incubate 4. Incubate Plates treat->incubate read_t1 5a. Perform Assay (Timepoint 1: e.g., 24h) incubate->read_t1 at T1 read_t2 5b. Perform Assay (Timepoint 2: e.g., 48h) incubate->read_t2 at T2 read_t3 5c. Perform Assay (Timepoint 3: e.g., 72h) incubate->read_t3 at T3 analyze 6. Normalize Data & Plot Dose-Response Curves read_t1->analyze read_t2->analyze read_t3->analyze determine 7. Determine Optimal Incubation Time analyze->determine

Caption: A workflow for determining the optimal incubation time in a cell-based assay.

Diagram 4.2: Troubleshooting Flowchart for "No Observable Effect"

G decision decision action action start_node Start: No Effect Observed d1 Is compound soluble in medium? start_node->d1 Check Compound end_node Re-evaluate Experiment a1 Perform solubility test. Lower max concentration. d1->a1 No d2 Is concentration range appropriate? d1->d2 Yes a1->start_node a2 Widen dose range (e.g., 1 nM to 100 µM). d2->a2 No d3 Is incubation time sufficient? d2->d3 Yes a2->start_node a3 Run time-course experiment (e.g., 24, 48, 72h). d3->a3 No d4 Is the biological system validated? d3->d4 Yes a3->start_node d4->end_node Yes a4 Check cell health, passage #. Run positive control. d4->a4 No a4->start_node

Sources

Technical Support Center: Purification Strategies for Crude 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of crude 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide.

Q1: My crude product is a brownish, sticky solid. What is the likely cause and the best initial purification step?

A1: A brownish and sticky appearance often indicates the presence of colored impurities and residual solvents or starting materials. The color may arise from side reactions or degradation products formed during the synthesis, which is often carried out at elevated temperatures.[1] An effective initial step is to triturate the crude product with a suitable solvent, such as cold diethyl ether or a hexane/ethyl acetate mixture, to remove highly nonpolar impurities and some colored materials. Following trituration, recrystallization is a highly effective method for purifying the solid.

Q2: After recrystallization, I'm experiencing low recovery of the purified product. What are the potential reasons?

A2: Low recovery during recrystallization can stem from several factors:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a solution that is not sufficiently saturated for optimal crystal formation upon cooling.[2]

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor.

  • Premature Crystallization: If the product crystallizes too quickly during a hot filtration step (if performed), it can be lost on the filter paper.[2] Ensuring the filtration apparatus is pre-heated can mitigate this.[2]

Q3: My purified product still shows the presence of starting materials (2-aminothiazole and 4-bromobenzenesulfonyl chloride) by TLC analysis. What purification method is best to remove these?

A3: The presence of both an unreacted amine (basic) and a sulfonyl chloride (which can hydrolyze to the corresponding sulfonic acid, an acidic impurity) suggests that an acid-base extraction would be a highly effective purification strategy.[3][4] By dissolving the crude product in an organic solvent and washing with an aqueous base (like sodium bicarbonate), the acidic impurity will be extracted into the aqueous layer. A subsequent wash with aqueous acid (like dilute HCl) will remove the basic 2-aminothiazole. The desired neutral product will remain in the organic layer.[5]

Q4: I've attempted column chromatography, but the product is either not moving from the baseline or is eluting too quickly with the solvent front. How do I select the right solvent system?

A4: Proper solvent system selection is crucial for effective chromatographic separation.

  • Product at the Baseline: This indicates the solvent system is not polar enough to elute the compound. You need to increase the polarity of the mobile phase, for instance, by increasing the proportion of a polar solvent like ethyl acetate or methanol in a hexane or dichloromethane-based system.

  • Product in the Solvent Front: This signifies that the mobile phase is too polar, causing the compound to have a high affinity for the mobile phase and little interaction with the stationary phase (silica gel). The polarity of the solvent system should be decreased by increasing the proportion of the nonpolar solvent.

A systematic approach is to first use thin-layer chromatography (TLC) to test various solvent systems and find one that provides a retention factor (Rf) value for the desired product in the range of 0.3-0.5.[6]

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for common purification techniques.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide has high solubility at elevated temperatures and low solubility at room temperature or below. Alcohols like ethanol or isopropanol, often mixed with water, are good starting points for sulfonamides.[7][8]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude product until it just dissolves completely.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]

  • Hot Filtration (Optional): To remove insoluble impurities or the activated charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[9]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold solvent.[9]

  • Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Troubleshooting Recrystallization
IssuePotential CauseRecommended Solution
Oiling Out The melting point of the solid is lower than the boiling point of the solvent, or the crude product is highly impure.[2]Re-dissolve the oil by heating, add more solvent, and allow for slower cooling. Consider switching to a lower-boiling point solvent or a solvent/anti-solvent system.[2][9]
No Crystal Formation The solution is not saturated enough (too much solvent used), or it is supersaturated and requires nucleation.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2] If this fails, evaporate some of the solvent to increase the concentration and allow it to cool again.
Colored Crystals Colored impurities are co-precipitating with the product.Use activated charcoal to adsorb the colored impurities before the crystallization step.[2]
Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Protocol 2: Silica Gel Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A mixture of hexanes and ethyl acetate is a common starting point. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the nonpolar solvent of your mobile phase and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the selected mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography
IssuePotential CauseRecommended Solution
Poor Separation The chosen solvent system has insufficient resolving power.Optimize the solvent system using TLC. A shallower gradient or an isocratic elution with a less polar solvent system may improve separation.
Cracked Column Bed The silica gel bed has dried out during the run.Ensure the top of the silica gel is always covered with solvent to prevent cracking.
Streaking on TLC The sample is too concentrated, or the compound is acidic/basic and interacting strongly with the silica.Load a more dilute sample. For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape.
Acid-Base Extraction

This technique is ideal for separating acidic, basic, and neutral compounds.[4]

Protocol 3: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate, in a separatory funnel.[4]

  • Base Wash: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel. Shake the funnel, venting frequently, and then allow the layers to separate. Drain the aqueous layer. This step removes acidic impurities like 4-bromobenzenesulfonic acid.[3]

  • Acid Wash: Add a dilute aqueous acid solution, such as 1 M HCl, to the separatory funnel. Shake and separate the layers. This will remove basic impurities like 2-aminothiazole.

  • Water Wash: Wash the organic layer with water to remove any residual acid or base.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent by rotary evaporation to yield the purified product.

Visualization of Purification Workflow

The following diagram illustrates a logical workflow for selecting a purification strategy for crude 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide.

PurificationWorkflow start Crude Product 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide assess_purity Assess Purity & Impurity Profile (TLC, NMR) start->assess_purity recrystallization Recrystallization assess_purity->recrystallization Relatively High Purity, Crystalline Solid? column_chrom Column Chromatography assess_purity->column_chrom Multiple Impurities with Similar Polarity? acid_base Acid-Base Extraction assess_purity->acid_base Acidic/Basic Impurities Present? end_product Pure Product recrystallization->end_product column_chrom->recrystallization Solid Product Requires Further Purification? acid_base->recrystallization Further Purification Needed?

Sources

Technical Support Center: Addressing Assay Interference from 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

Welcome to the technical support center for researchers utilizing 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide in their experimental workflows. This guide is designed for drug development professionals and scientists to proactively identify and mitigate potential assay interference, ensuring the integrity and reliability of your screening data.

While 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is not universally flagged as a problematic compound, its chemical structure, containing a sulfonamide group and a thiazole ring, shares features with classes of molecules known to interfere with biological assays.[1][2][3] Such compounds are sometimes categorized as Pan-Assay Interference Compounds (PAINS), which can produce false-positive results through a variety of mechanisms unrelated to specific, targeted biological activity.[4][5] This guide provides a framework for identifying such artifacts early, saving valuable time and resources.

Frequently Asked Questions (FAQs)

Q1: Why should I be concerned about potential assay interference from 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide?

A: Proactive evaluation is crucial due to the compound's structural motifs. The benzenesulfonamide portion is a well-known pharmacophore, and its oxygen atoms are recognized as key binding motifs that can engage in non-specific interactions with various proteins.[1][2][6] Compounds with such features can sometimes behave as PAINS, which are notorious for appearing as hits in numerous high-throughput screens (HTS) due to non-specific activity or direct interference with assay technology.[7][8] Therefore, any observed activity should be rigorously validated to distinguish true target modulation from an experimental artifact.

Q2: My compound is showing activity in a primary screen. How can I determine if it's a genuine hit or an artifact?

A: A systematic hit validation workflow is essential to triage initial findings. The goal is to quickly and efficiently eliminate compounds that produce false signals. This process involves a series of counter-screens and orthogonal assays designed to identify common interference mechanisms. A typical validation funnel starts with simple, inexpensive tests and progresses to more complex, direct binding assays for the most promising hits.

G cluster_0 Initial Hit Triage Workflow PrimaryHit Primary HTS Hit (Apparent Activity) DoseResponse Confirm Dose-Response & Check for Steep Curve PrimaryHit->DoseResponse Visual Visual Inspection (Precipitation/Color) DoseResponse->Visual Aggregation Aggregation Counter-Screen (e.g., Detergent Sensitivity) Visual->Aggregation If soluble FalsePositive False Positive (Deprioritize) Visual->FalsePositive If precipitate TechInterference Technology-Specific Counter-Screen (e.g., Fluorescence) Aggregation->TechInterference If not aggregator Aggregation->FalsePositive If aggregator Orthogonal Orthogonal Assay (Different Detection Method) TechInterference->Orthogonal If no interference TechInterference->FalsePositive If interference ConfirmedHit Confirmed Hit (Proceed to SAR) Orthogonal->ConfirmedHit If activity confirmed Orthogonal->FalsePositive If activity lost

Caption: A workflow for triaging hits from primary screens to identify false positives.

Q3: What are the most likely mechanisms of interference for a compound with this structure?

A: Based on its chemical properties and common interference behaviors of similar molecules, several mechanisms should be considered:

  • Compound Aggregation: At higher concentrations, poorly soluble small molecules can form colloidal aggregates.[9] These aggregates can sequester and non-specifically inhibit enzymes or bind to proteins, leading to false-positive signals that are often sensitive to detergents.[10]

  • Fluorescence Interference: If you are using a fluorescence-based assay (e.g., FI, FP, FRET), the compound itself may be fluorescent (autofluorescence) at the assay wavelengths, causing an artificial increase in signal.[11][12] Conversely, it could absorb light at the excitation or emission wavelength, leading to signal quenching and a false-positive result in assays where a decrease in signal is measured.[11]

  • Non-Specific Protein Binding: The sulfonamide group can form hydrogen bonds and other interactions, leading to binding with off-target proteins, including assay components like reporter enzymes (e.g., luciferase) or coupling enzymes.[2][6]

  • Chemical Reactivity: Although less common for this specific structure, some compounds contain reactive functional groups that can covalently modify proteins, leading to irreversible inhibition that is not specific to the intended target.[13]

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies to diagnose and rule out the most common interference artifacts.

Guide 1: Diagnosing Compound Aggregation

Colloidal aggregation is a frequent cause of non-specific inhibition.[9] Aggregates act as "molecular sponges" that denature and sequester proteins. The following protocols can effectively identify this behavior.

Protocol 1.1: Detergent Sensitivity Counter-Screen

Principle: The activity of compound aggregates is highly sensitive to the presence of non-ionic detergents, which disrupt the formation of colloids. In contrast, the potency of a specific, well-behaved inhibitor should not be significantly affected by low concentrations of detergent.[10]

Step-by-Step Methodology:

  • Prepare two sets of assay buffers: one standard buffer and one containing 0.01% (v/v) Triton X-100.

  • Generate a full dose-response curve for 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide in both the standard and the detergent-containing buffer.

  • Run your standard assay protocol with both sets of buffers.

  • Calculate the IC50 value for the compound from both curves.

Data Interpretation:

ObservationInterpretationRecommendation
Significant rightward shift in IC50 (>10-fold) in the presence of detergent.Probable Aggregator. [10]Deprioritize compound.
No significant change in IC50.Not likely an aggregator. Proceed to other counter-screens.
Minor shift in IC50 (<3-fold).Ambiguous; may indicate weak aggregation or non-specific effects.Investigate further with DLS or by varying enzyme concentration.
Protocol 1.2: Dynamic Light Scattering (DLS)

Principle: DLS is a biophysical technique that measures the size distribution of particles in a solution. It can directly detect the formation of compound aggregates, which are typically in the range of 50-1000 nm.

Step-by-Step Methodology:

  • Prepare solutions of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide in the final assay buffer at concentrations at and above its apparent IC50.

  • Include a buffer-only control.

  • Filter all solutions through a 0.22 µm filter to remove dust.

  • Analyze the samples using a DLS instrument.

  • Result: The presence of particles >50 nm in diameter that are absent in the buffer-only control is indicative of aggregation.

Guide 2: Assessing Fluorescence Interference

Artifacts are common in fluorescence-based assays. It is critical to determine if the compound's optical properties are interfering with the readout.[11][12]

G cluster_1 Fluorescence Interference Workflow Start Suspected Fluorescence Interference MeasureIntrinsic Measure Compound's Intrinsic Fluorescence at Assay Wavelengths Start->MeasureIntrinsic IsFluorescent Is Compound Autofluorescent? MeasureIntrinsic->IsFluorescent QuenchScreen Run Quenching Counter-Screen (Compound + Fluorophore, No Target) IsFluorescent->QuenchScreen No FalsePositive Fluorescence Artifact (False Positive/Negative) IsFluorescent->FalsePositive Yes IsQuencher Does Compound Quench Signal? QuenchScreen->IsQuencher NoInterference No Direct Interference Detected IsQuencher->NoInterference No IsQuencher->FalsePositive Yes

Caption: A decision-making workflow for diagnosing fluorescence interference.

Protocol 2.1: Intrinsic Fluorescence Measurement

Principle: To test for autofluorescence, the compound is incubated in the assay buffer without any fluorescent reagents or biological targets and read on a plate reader using the assay's specific excitation and emission wavelengths.

Step-by-Step Methodology:

  • Dispense a serial dilution of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide into a microplate.

  • Add assay buffer to all wells.

  • Include wells with buffer only as a negative control.

  • Read the plate using the same filter set and gain settings as the primary assay.

  • Result: A dose-dependent increase in signal relative to the buffer control indicates that the compound is autofluorescent and is causing a false-positive signal.[14]

Protocol 2.2: Quenching Counter-Screen

Principle: To test for fluorescence quenching, the compound is mixed with the assay's fluorescent probe or substrate in the absence of the biological target (e.g., enzyme, receptor).

Step-by-Step Methodology:

  • Prepare a solution of your assay's specific fluorophore (e.g., a fluorescently labeled peptide or substrate) in assay buffer.

  • Dispense this solution into a microplate.

  • Add a serial dilution of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide.

  • Include control wells with the fluorophore and buffer only (no compound).

  • Read the plate using the assay's optical settings.

  • Result: A dose-dependent decrease in fluorescence compared to the control indicates the compound is a quencher, which could produce a false positive or a false negative depending on the assay format.[14]

Guide 3: Validating Target Engagement and Specificity

The most definitive way to confirm a hit is to demonstrate that it directly binds to the intended target and elicits its effect through a specific mechanism.

Protocol 3.1: Orthogonal Assay Confirmation

Principle: An orthogonal assay measures the same biological endpoint but uses a different detection technology.[15] If the compound is a true hit, it should show comparable activity in the orthogonal assay. If its activity was due to interference with the primary assay's technology, its activity will disappear.

Step-by-Step Methodology:

  • Select an orthogonal assay for your target. For example, if your primary assay is fluorescence-based, choose an assay with a luminescence, absorbance, or mass spectrometry readout.

  • Test 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide in a full dose-response format in the new assay system.

  • Compare the IC50 value obtained from the orthogonal assay with the primary assay.

Data Interpretation:

Orthogonal Assay ResultInterpretation
Similar IC50 to primary screen.Hit Confirmed. The compound's activity is independent of the assay technology.
Loss of activity or significantly weaker IC50.Probable Artifact. The initial hit was likely due to interference with the primary assay.[12]

Summary and Best Practices

When working with novel compounds like 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, a healthy skepticism towards initial screening hits is essential for robust drug discovery. By implementing the systematic counter-screens and validation assays outlined in this guide, researchers can confidently distinguish true, optimizable hits from misleading artifacts. Always remember to characterize the behavior of your compounds to ensure that observed biological effects are due to specific interactions with your target of interest.

References

  • BIT 479/579 High-throughput Discovery. (n.d.). What are PAINS? Retrieved from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Quora. (2014). What are Pan Assay Interference Compounds (PAINS) and why do they have such potent cross-enzyme potency? Retrieved from [Link]

  • Wikipedia. (2023). Pan-assay interference compounds. Retrieved from [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(1), 36-44. [Link]

  • Gernand, J., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. Request PDF available at [Link]

  • Schneider, G. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 91-97. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Bajorath, J., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. PLOS ONE, 12(8), e0183613. [Link]

  • PubMed. (2018). Interference with Fluorescence and Absorbance. Retrieved from [Link]

  • Stevers, M., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(8), 2329–2336. [Link]

  • American Chemical Society. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. Retrieved from [Link]

  • Bajorath, J. (2018). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 13(7), 589-591. [Link]

  • Stevers, M., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(8), 2329–2336. [Link]

  • Gernand, J., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 346–361. [Link]

  • ResearchGate. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. Retrieved from [Link]

  • Lopa, S. S., et al. (2022). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega, 7(6), 5344–5357. [Link]

  • Rud-Hill, L., et al. (2024). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Shum, D., et al. (2011). High-Throughput RNA Interference Screening: Tricks of the Trade. Journal of Biomolecular Screening, 16(2), 157–169. [Link]

  • Warner, K. D., et al. (2014). Fluorescence-based investigations of RNA-small molecule interactions. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(1), 103-114. [Link]

  • PubChem. (n.d.). 4-bromo-n-(1,3-thiazol-2-yl)benzene-1-sulfonamide. Retrieved from [Link]

  • Wang, Y., et al. (2022). Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats. Molecules, 27(6), 1918. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Silva, J. A., et al. (2007). Small interfering RNA induced knockdown of green fluorescent protein using synthetic RNA molecules. Biotecnología Aplicada, 24(1), 49-52. Retrieved from [Link]

  • MolPort. (n.d.). Compound 4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 4-amino-N-2-thiazolyl-, mixt. with 5-((3,4,5-trimethoxyphenyl)methyl)-2,4-pyrimidinediamine. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-n-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide. Retrieved from [Link]

  • Yasmeen, S., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Scientific Reports, 14(1), 1-18. [Link]

  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1223, 129125. [Link]

  • Shetnev, A., et al. (2023). Investigation of Novel Thiazole Derivatives Bearing the Benzenesulfonamide Moiety as MAO Inhibitors with a Promising Activity. Preprints.org. [Link]

  • MolPort. (n.d.). Compound 4-bromo-N-{5-[2-(4-chlorobenzene-1-sulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide. Retrieved from [Link]

  • Nasiłowska, J., et al. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • PubChem. (n.d.). 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide. Retrieved from [Link]

Sources

protocol for assessing the purity of synthesized 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for assessing the purity of synthesized 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of purity analysis for this specific sulfonamide. Here, we provide not just protocols, but the underlying scientific principles and troubleshooting guidance to ensure the integrity and reliability of your experimental results.

Foundational Principles of Purity Assessment

The purity of an active pharmaceutical ingredient (API) like 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is a critical determinant of its safety and efficacy. Impurities can arise from various sources, including the synthetic route, degradation, or storage. A multi-pronged analytical approach is therefore essential for a comprehensive purity profile. This guide will focus on the most pertinent techniques: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for quantifying the purity of sulfonamides due to its high resolution, sensitivity, and reproducibility.[1][2]

Recommended HPLC Protocol

A reverse-phase HPLC method is typically suitable for 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide.

Instrumentation and Parameters:

ParameterRecommendation
Column C18 or C8 (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
Gradient Start with a higher aqueous composition (e.g., 70% water) and ramp up the organic phase (acetonitrile).
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at 254 nm or 300 nm[3]
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound.[1]

  • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.[1]

  • Sonicate briefly to ensure complete dissolution.[1]

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Troubleshooting Guide
Q1: My retention time is drifting. What should I do?

A1: Retention time drift can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is equilibrated with the initial mobile phase for a sufficient time, typically 10-15 column volumes.

  • Mobile Phase Composition Changes: Prepare fresh mobile phase daily and ensure accurate measurements. Evaporation of the more volatile solvent component can alter the composition.[4]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature.[4][5]

  • Pump Issues: Check for leaks in the pump seals and ensure the pump is delivering a consistent flow rate.[6]

Q2: I am observing peak tailing. How can I improve the peak shape?

A2: Peak tailing is a common issue, especially with basic compounds like sulfonamides.

  • Secondary Interactions: Residual silanol groups on the silica-based column can interact with the basic nitrogen atoms in your compound. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a base-deactivated column can help. Reducing the mobile phase pH can also mitigate these interactions.[7]

  • Column Overload: Try injecting a smaller amount of your sample.[4]

  • Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Replace the guard column and try flushing the analytical column with a strong solvent.[4][7]

Q3: I see unexpected peaks in my chromatogram. Are they impurities?

A3: Unexpected peaks could be impurities, degradation products, or artifacts.

  • Inject a Blank: Run a blank injection (just the solvent) to rule out any peaks originating from the solvent or the system.

  • Review Synthesis: Consider potential side-products or unreacted starting materials from your synthesis. For instance, unreacted 2-aminothiazole or 4-bromobenzenesulfonyl chloride could be present.[8]

  • Use a Diode Array Detector (DAD): A DAD can provide the UV spectrum of each peak, which can help in identifying if the unexpected peak is related to your target compound.

  • LC-MS Analysis: For definitive identification, couple your HPLC to a mass spectrometer.

Thin-Layer Chromatography (TLC): A Rapid Screening Tool

TLC is an invaluable technique for rapid, qualitative assessment of reaction progress and purity.

Recommended TLC Protocol

Materials:

  • Stationary Phase: Silica gel 60 F254 plates

  • Mobile Phase (Solvent System): A mixture of a non-polar and a polar solvent. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

  • Visualization: UV light at 254 nm. For enhanced visualization, a fluorescamine spray can be used, which makes sulfonamides appear as yellow-green fluorescent spots under UV light at 366 nm.[1]

Procedure:

  • Dissolve a small amount of your synthesized compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution onto the TLC plate alongside a standard of the starting materials if available.

  • Develop the plate in a chamber saturated with the mobile phase.

  • Allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under UV light. The presence of multiple spots in the lane of your product indicates impurities.

TLC Troubleshooting Guide
Q1: My spots are streaking. What's the cause?

A1: Streaking on a TLC plate can be due to:

  • Sample Overload: You may have spotted too much sample. Try diluting your sample.

  • Inappropriate Solvent: The solvent used to dissolve the sample might be too strong, causing the spot to spread before the mobile phase moves it. Use a less polar solvent for spotting if possible.

  • Highly Polar Compound: The compound itself might be very polar and interact strongly with the silica gel. Adding a small amount of a more polar solvent (like methanol or acetic acid) to the mobile phase can sometimes help.

Q2: The Rf value of my spot is too high or too low. How do I adjust it?

A2: The Retention Factor (Rf) is dependent on the polarity of the mobile phase.

  • Rf too low (spot doesn't move far): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).

  • Rf too high (spot moves with the solvent front): Your mobile phase is too polar. Decrease the proportion of the more polar solvent.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry provides the molecular weight of your compound, offering strong evidence of its identity. For 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, the presence of bromine is a key diagnostic feature.

Expected Mass Spectrum Features
  • Isotopic Pattern of Bromine: Bromine has two major isotopes, 79Br and 81Br, in an almost 1:1 ratio.[9][10][11] This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of nearly equal intensity and separated by 2 m/z units.[9][12]

  • Expected Molecular Ion Peaks:

    • For C₉H₇⁷⁹BrN₂O₂S₂: [M+H]⁺ ≈ 318.92 g/mol

    • For C₉H₇⁸¹BrN₂O₂S₂: [M+2+H]⁺ ≈ 320.92 g/mol

The PubChem entry for this compound lists the monoisotopic mass as 317.91323 Da.[13][14]

MS Troubleshooting Guide
Q1: I don't see the characteristic 1:1 isotopic pattern for bromine. Why?

A1: Several factors could explain this:

  • Low Abundance of Molecular Ion: If the molecular ion is not very stable, it may fragment easily, leading to a weak or absent molecular ion peak. Try using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Co-eluting Impurity: An impurity with a similar mass could be interfering with the isotopic pattern. Ensure good chromatographic separation before the mass spectrometer.

  • Incorrect Compound: It's possible the synthesized compound is not the expected one. Re-examine other analytical data like NMR.

Q2: I see a peak at M+1, but not the expected M+ and M+2 pattern. What does this mean?

A2: A prominent M+1 peak is common in ESI and is due to protonation. The absence of the M+ and M+2 pattern for bromine is a significant concern and suggests the bromine atom may not be present in the molecule. Cross-verify with other techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, making it a powerful tool for confirming the structure and identifying impurities.

Expected NMR Spectral Features
  • ¹H NMR:

    • Aromatic Protons: You would expect signals in the aromatic region (typically 6.5-8.5 ppm). The protons on the brominated benzene ring will likely appear as two doublets (an AA'BB' system). The protons on the thiazole ring will also appear in this region. The sulfonamide proton (-SO₂NH-) is a singlet that can be exchangeable with D₂O and its chemical shift can be concentration-dependent, often appearing between 8.78 and 10.15 ppm.[15]

  • ¹³C NMR:

    • Expect distinct signals for each of the 9 carbon atoms in the molecule. The carbon attached to bromine will have a characteristic chemical shift. Aromatic carbons typically appear between 110 and 160 ppm.[15]

NMR Troubleshooting Guide
Q1: My NMR spectrum shows broad peaks. What is the reason?

A1: Broad peaks in an NMR spectrum can be due to:

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Incomplete Dissolution: Ensure your sample is fully dissolved in the NMR solvent.

  • Chemical Exchange: The sulfonamide proton can undergo chemical exchange, which can sometimes lead to broadening of its own peak and adjacent peaks.

Q2: There are extra peaks in my spectrum. How do I identify them?

A2: Extra peaks usually indicate the presence of impurities.

  • Solvent Impurities: Check the chemical shifts of common NMR solvents and their impurities.

  • Starting Materials/Reagents: Compare the chemical shifts of the extra peaks with the NMR spectra of your starting materials and any reagents used in the workup.

  • Positional Isomers: The synthesis might have produced isomers. 2D NMR techniques like COSY and HSQC can help in assigning the structure and identifying isomers.

Thermal Analysis: Assessing Thermal Stability and Crystalline Purity

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the physical properties of your compound.[16][17][18]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and the heat of fusion. A sharp melting peak in the DSC thermogram is indicative of a highly pure crystalline compound. The presence of impurities will typically lead to a broader melting peak at a lower temperature.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[16] It can be used to assess thermal stability and the presence of residual solvents or hydrates.[16]

Thermal Analysis Troubleshooting Guide
Q1: My DSC shows a broad melting endotherm. What does this indicate?

A1: A broad melting peak suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a range of temperatures. It could also indicate the presence of multiple crystalline forms (polymorphs).

Q2: My TGA curve shows a weight loss at a low temperature (e.g., below 100°C). What is this?

A2: This initial weight loss is likely due to the evaporation of residual solvent (like water or organic solvents from purification). This is important for determining the purity of the anhydrous form of your compound.

Integrated Purity Assessment Workflow

A robust purity assessment relies on the synergy of multiple analytical techniques. The following workflow is recommended:

Purity_Assessment_Workflow cluster_synthesis Synthesis & Workup cluster_screening Initial Screening cluster_purification Purification cluster_confirmation Structural Confirmation & Purity cluster_final Final Assessment Synthesized_Product Synthesized Crude 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide TLC TLC Analysis Synthesized_Product->TLC Purification Purification (e.g., Recrystallization, Column Chromatography) TLC->Purification HPLC HPLC-UV (Purity Assay) TLC->HPLC Single Spot Purification->TLC Purification->HPLC Final_Purity Final Purity Determination HPLC->Final_Purity NMR NMR Spectroscopy (¹H, ¹³C) (Structural Identity) NMR->Final_Purity MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) MS->Final_Purity Thermal Thermal Analysis (DSC/TGA) (Physical Purity) Thermal->Final_Purity

Caption: Integrated workflow for purity assessment.

References

  • Ford, J. L., & Timmins, P. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. Available at: [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM.com. Available at: [Link]

  • Thermal Analysis of Pharmaceuticals. Henven. Available at: [Link]

  • Thermal Analysis of Pharmaceuticals Handbook. Mettler-Toledo. Available at: [Link]

  • Gouda, A. A., El-Sheikh, R., & El-Azzazy, R. M. (2014). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Iranian Journal of Pharmaceutical Research, 13(4), 1367–1378.
  • Munns, R. K., & Roybal, J. E. (1982). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal - Association of Official Analytical Chemists, 65(5), 1049–1059.
  • Chang, C. J., & Kuharc, E. J. (1976). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 65(4), 567–570.
  • Gowda, B. T., Jyothi, K., & Kumar, J. D. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

  • Tolls, J., Bodo, K., & McLachlan, M. S. (2003). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 19(20), 8275–8282.
  • Banci, L., Bertini, I., Luchinat, C., & Scozzafava, A. (1988). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of the American Chemical Society, 110(11), 3629–3633.
  • Analysis of sulfonamides. (2016). SlideShare. Available at: [Link]

  • Khan, I., Ibrar, A., Zaib, S., & Iqbal, J. (2018). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PeerJ, 6, e5332.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (2023). YMER, 22(11).
  • mass spectra - the M+2 peak. Chemguide. Available at: [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. USDA Food Safety and Inspection Service. Available at: [Link]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]

  • 5.2 Mass Spectrometry. (2014). Chemistry LibreTexts. Available at: [Link]

  • Mass spectrum of molecules with 1Br and 1Cl. (2024). YouTube. Available at: [Link]

  • Gadani, K., Tak, P., Mehta, M., & Shorgar, N. (2018). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 11(1), 183.
  • The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. Available at: [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. Available at: [Link]

  • Sulfonamide-impurities. Pharmaffiliates. Available at: [Link]

  • Crystallization of Sulfanilamide. (2021). YouTube. Available at: [Link]

  • Al-Mokhanam, A. A., Al-Majid, A. M., Barakat, A., & El-Faham, A. (2022). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. Molecules, 27(14), 4522.
  • 4-bromo-n-(1,3-thiazol-2-yl)benzene-1-sulfonamide. PubChemLite. Available at: [Link]

  • 4-bromo-n-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide. PubChemLite. Available at: [Link]

  • El-Naggar, M., Abdu-Allah, H. H. M., & El-Gazzar, M. G. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase and DHFR inhibition. RSC Advances, 11(46), 28834–28851.
  • HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Compound 4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide... MolPort. Available at: [Link]

  • HPLC Troubleshooting Guide. Scribd. Available at: [Link]

  • Troubleshooting Guide. Phenomenex. Available at: [Link]

  • 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide;formaldehyde. PubChem. Available at: [Link]

  • 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide. PubChem. Available at: [Link]

  • 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. ResearchGate. Available at: [Link]

  • (PDF) 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. ResearchGate. Available at: [Link]

  • 4-amino-N-(thiazol-2-yl)benzenesulfonamide, sodium salt. PubChem. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Carbonic Anhydrase Inhibitors: 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide and Acetazolamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO₂ transport, and electrolyte balance. Their involvement in the pathophysiology of a range of disorders, such as glaucoma, epilepsy, and more recently, cancer, has established them as a key target for therapeutic intervention. The archetypal carbonic anhydrase inhibitor, acetazolamide, a sulfonamide derivative, has been a cornerstone of clinical practice for decades. However, the quest for inhibitors with improved potency, isoform selectivity, and pharmacokinetic profiles remains a vibrant area of research.

This guide provides a detailed comparative analysis of the well-established carbonic anhydrase inhibitor, acetazolamide, and a lesser-known but structurally relevant compound, 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide. By examining their chemical structures, mechanisms of action, and available biological data, we aim to provide researchers and drug development professionals with a comprehensive resource to inform future discovery and development efforts in the field of carbonic anhydrase inhibition.

Chemical and Structural Analysis: A Tale of Two Sulfonamides

At the heart of both molecules lies the pharmacophoric benzenesulfonamide moiety, which is crucial for their inhibitory activity against carbonic anhydrases. However, key structural differences in their heterocyclic components give rise to distinct physicochemical properties that can influence their biological activity and potential therapeutic applications.

Acetazolamide , with its 1,3,4-thiadiazole ring, is a relatively simple and well-characterized molecule. In contrast, 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide incorporates a 1,3-thiazole ring and a bromine substituent on the phenyl ring. This seemingly minor alteration can have a significant impact on the molecule's electronic properties, lipophilicity, and steric bulk, all of which can affect its interaction with the active site of carbonic anhydrase.

Feature4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamideAcetazolamide
IUPAC Name 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamideN-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
Molecular Formula C₉H₇BrN₂O₂S₂C₄H₆N₄O₃S₂
Molecular Weight 319.2 g/mol 222.2 g/mol
CAS Number 331972-47-559-66-5

Visualizing the Molecular Architectures

The following diagrams illustrate the chemical structures of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide and acetazolamide, highlighting their key functional groups.

Caption: Chemical structures of the two carbonic anhydrase inhibitors.

Mechanism of Action: A Shared Path to Inhibition

Both 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide and acetazolamide are believed to exert their inhibitory effects on carbonic anhydrase through a similar mechanism of action, which is characteristic of sulfonamide-based inhibitors.[1] This mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located at the active site of the enzyme. This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide. The binding of the sulfonamide to the zinc ion is a high-affinity interaction that effectively blocks the enzyme's catalytic activity.

G CO2 CO2 CA_active_site Carbonic Anhydrase (Active Site with Zn2+) CO2->CA_active_site H2O H2O H2O->CA_active_site H2CO3 H2CO3 CA_active_site->H2CO3 Catalysis H+ H+ H2CO3->H+ HCO3- HCO3- H2CO3->HCO3- Sulfonamide_Inhibitor Sulfonamide Inhibitor (e.g., Acetazolamide) Sulfonamide_Inhibitor->CA_active_site Inhibition

Caption: Simplified signaling pathway of carbonic anhydrase inhibition.

Comparative Biological Activity: Potency and Selectivity

The efficacy of a carbonic anhydrase inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC₅₀, or the inhibition constant, Kᵢ) and its selectivity for different carbonic anhydrase isoforms. While extensive data is available for acetazolamide, the carbonic anhydrase inhibitory activity of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is not as well-documented in publicly available literature. However, by examining the structure-activity relationships of related compounds, we can infer its potential activity.

Acetazolamide is a potent inhibitor of several carbonic anhydrase isoforms, with Kᵢ values typically in the low nanomolar range for isoforms like hCA II.[2] Its broad-spectrum inhibition is the basis for its diverse clinical applications, but it can also lead to off-target effects.

For 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide , the presence of the thiazole ring is a common feature in many potent carbonic anhydrase inhibitors.[3] The bromine atom at the para-position of the benzene ring is an electron-withdrawing group, which can influence the acidity of the sulfonamide proton and potentially enhance its binding to the zinc ion in the active site. Structure-activity relationship studies of benzenesulfonamide derivatives have shown that substitutions on the phenyl ring can significantly impact inhibitory potency and isoform selectivity.[4][5]

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide25012255.7
4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamideData not availableData not availableData not availableData not available

Note: The inhibitory activity of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is inferred based on the general properties of benzenesulfonamide carbonic anhydrase inhibitors. Specific experimental data is required for a definitive comparison.

Pharmacokinetics and Pharmacodynamics: A Clinical Perspective

Acetazolamide is well-absorbed orally and is primarily excreted unchanged in the urine.[6][7] Its diuretic effect is a result of the inhibition of carbonic anhydrase in the renal tubules, leading to increased excretion of bicarbonate, sodium, and water.[6] In the eye, it reduces the production of aqueous humor, thereby lowering intraocular pressure, which is the basis for its use in glaucoma.[1]

The pharmacokinetic and pharmacodynamic profile of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide has not been extensively studied. However, the presence of the bromine atom may increase its lipophilicity compared to acetazolamide, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties. Further in vitro and in vivo studies are necessary to characterize its pharmacological profile.

ParameterAcetazolamide4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide
Route of Administration Oral, IntravenousNot established
Bioavailability Well absorbed orallyNot determined
Metabolism Does not undergo metabolic alteration[6]Not determined
Elimination Primarily renal excretion[6]Not determined
Half-life 6-9 hours[6]Not determined

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide a framework for the synthesis of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide and the in vitro evaluation of carbonic anhydrase inhibitory activity.

Synthesis of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

This protocol is adapted from a published procedure.

Materials:

  • 2-aminothiazole

  • 4-bromobenzenesulfonyl chloride

  • Sodium acetate

  • Distilled water

Procedure:

  • To a reaction vessel, add 2-aminothiazole (1.0 g, 9.98 mmol), 4-bromobenzenesulfonyl chloride (3.06 g, 11.98 mmol, 1.2 equiv.), distilled water (15 mL), and sodium acetate (2.02 g, 14.97 mmol, 1.5 equiv.).

  • Heat the reaction mixture to 80-85 °C and stir for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and collect the precipitate by filtration.

  • Wash the solid with water and dry to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

G Start Start: 2-aminothiazole, 4-bromobenzenesulfonyl chloride, sodium acetate, water Reaction Reaction: 80-85 °C, 8 hours Start->Reaction Workup Workup: Cooling, Filtration, Washing Reaction->Workup Product Product: 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide Workup->Product

Caption: Workflow for the synthesis of the target compound.

In Vitro Carbonic Anhydrase Inhibition Assay

This is a generalized protocol for determining the inhibitory activity of compounds against carbonic anhydrase.

Materials:

  • Human carbonic anhydrase (e.g., hCA II)

  • p-Nitrophenyl acetate (pNPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Test compound (e.g., 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide)

  • Acetazolamide (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and acetazolamide in DMSO.

  • In a 96-well plate, add Tris-HCl buffer, the carbonic anhydrase enzyme, and varying concentrations of the test compound or acetazolamide.

  • Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding the substrate, pNPA.

  • Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This guide has provided a comparative overview of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide and the clinically established carbonic anhydrase inhibitor, acetazolamide. While both compounds share the essential benzenesulfonamide pharmacophore, their distinct structural features are likely to confer different biological and pharmacological properties.

Acetazolamide remains a valuable therapeutic agent due to its well-characterized and potent inhibition of carbonic anhydrases. The thiazole-containing compound, 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, represents a promising scaffold for the development of novel carbonic anhydrase inhibitors. However, a comprehensive understanding of its biological activity requires further investigation.

Future research should focus on:

  • Determining the carbonic anhydrase inhibitory activity of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide against a panel of human carbonic anhydrase isoforms to establish its potency and selectivity profile.

  • Conducting in-depth pharmacokinetic and pharmacodynamic studies to evaluate its ADME properties and in vivo efficacy.

  • Exploring structure-activity relationships by synthesizing and testing a library of related thiazole-benzenesulfonamide derivatives to optimize for potency and selectivity.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this and other novel classes of carbonic anhydrase inhibitors.

References

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Med. Chem. Lett.2014 , 5, 8, 886–890. [Link]

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. J. Med. Chem.2017 , 60, 4, 1726–1739. [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. J. Enzyme Inhib. Med. Chem.2021 , 36, 1, 1346–1356. [Link]

  • The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. J. Med. Chem.1989 , 32, 5, 951–956. [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules. 2022 , 27, 11, 3541. [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. J. Enzyme Inhib. Med. Chem.2021 , 36, 1, 1698–1714. [Link]

  • Acetazolamide. StatPearls. [Link]

  • Pharmacokinetics and pharmacodynamics of acetazolamide in patients with transient intraocular pressure elevation. Eur. J. Clin. Pharmacol.2000 , 56, 3, 229–234. [Link]

  • Pharm 101: Acetazolamide. LITFL. [Link]

  • Use of Inhibitors in Physiological Studies of Carbonic Anhydrase. Ann. N. Y. Acad. Sci.1984 , 429, 1, 497-509. [Link]

  • What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? Patsnap. [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules. 2022 , 27, 9, 2963. [Link]

  • Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. J. Enzyme Inhib. Med. Chem.2021 , 36, 1, 1150–1158. [Link]

  • (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide as carbonic anhydrase inhibitor: exploration of its in vitro and in silico studies. BMC Chem.2025 , 19, 1, 56. [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PeerJ. 2021 , 9, e11486. [Link]

  • The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. Drug Metab. Dispos.2000 , 28, 11, 1345–1352. [Link]

  • The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Pharm. Chem. J.2024 , 58, 1, 1-7. [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. J. King Saud Univ. Sci.2022 , 34, 3, 101869. [Link]

  • 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. J. Enzyme Inhib. Med. Chem.2021 , 36, 1, 1538–1549. [Link]

  • Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLoS One. 2021 , 16, 6, e0252538. [Link]

  • 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Molecules. 2023 , 28, 18, 6549. [Link]

  • In vivo and in silico pharmacological studies on some new 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol analogues. Bioorg. Khim.2014 , 40, 3, 379–384. [Link]

  • 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. IUCrData. 2016 , 1, 1, x160007. [Link]

Sources

Confirming the Bioactivity of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide: A Guide to Orthogonal Assay Validation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification of a "hit" compound from a high-throughput screen (HTS) is merely the opening chapter of a rigorous validation narrative. The journey from a promising initial result to a well-characterized lead compound is paved with meticulous experimental confirmation designed to eliminate false positives and build a robust data package. This guide provides an in-depth technical comparison of orthogonal assay methodologies to confirm the enzymatic inhibitory activity of a novel compound, 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide .

The benzenesulfonamide moiety is a well-established pharmacophore known to target metalloenzymes, particularly carbonic anhydrases (CAs). These ubiquitous enzymes play critical roles in physiological processes, including pH regulation and CO2 transport, making them attractive therapeutic targets for a range of disorders from glaucoma to cancer[1]. Assuming a primary HTS has identified our compound as a potential inhibitor of a specific human carbonic anhydrase isoform (e.g., hCA II), it is imperative to confirm this activity through mechanistically distinct assays. Relying on a single assay format is fraught with peril, as artifacts such as compound autofluorescence, light scattering, or non-specific protein reactivity can lead to misleading results[2][3].

This guide will detail a primary enzymatic assay followed by two orthogonal validation methods: a biophysical assay to confirm direct target binding and a cell-based assay to verify target engagement in a physiological context. This tripartite approach ensures a high degree of confidence in the compound's on-target activity, providing a solid foundation for subsequent structure-activity relationship (SAR) studies[4].

The Validation Workflow: A Triad of Evidentiary Support

Validation_Workflow cluster_0 Biochemical & Biophysical Confirmation cluster_1 Cellular Context Validation Primary_Assay Primary Assay: Enzymatic Activity Ortho_Assay_1 Orthogonal Assay 1: Biophysical Binding (TSA) Primary_Assay->Ortho_Assay_1 Confirms direct binding Ortho_Assay_2 Orthogonal Assay 2: Cellular Target Engagement (CETSA) Primary_Assay->Ortho_Assay_2 Validates physiological relevance Ortho_Assay_1->Ortho_Assay_2 Confirms cell permeability & target engagement

Caption: Workflow for orthogonal validation of an enzyme inhibitor.

Primary Screening: The Enzymatic Activity Assay

The initial hit was likely identified using a high-throughput enzymatic assay. For carbonic anhydrases, a common method involves monitoring the hydrolysis of a chromogenic or fluorogenic substrate. Here, we describe a standard colorimetric assay using p-nitrophenyl acetate (pNPA) as the substrate.

Causality Behind Experimental Choices

This assay is selected for its simplicity, robustness, and amenability to a microplate format, making it ideal for HTS. It measures the catalytic function of the enzyme, providing a direct readout of inhibition.

Experimental Protocol: pNPA Hydrolysis Assay
  • Reagent Preparation :

    • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

    • Enzyme Stock: Recombinant human carbonic anhydrase II (hCA II) at 1 mg/mL in assay buffer.

    • Substrate Stock: 10 mM p-nitrophenyl acetate (pNPA) in acetonitrile.

    • Compound Stock: 10 mM 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide in 100% DMSO.

  • Assay Procedure (96-well plate format) :

    • Add 88 µL of assay buffer to each well.

    • Add 2 µL of the test compound at various concentrations (serial dilutions from the 10 mM stock). For the negative control, add 2 µL of DMSO.

    • Add 5 µL of a diluted hCA II solution (e.g., 2 µg/mL final concentration) to all wells except the substrate blank.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of the pNPA substrate solution (final concentration 0.5 mM).

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis :

    • Calculate the rate of pNPA hydrolysis (V) by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates of the compound-treated wells to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Assay 1: Thermal Shift Assay (TSA)

A crucial next step is to confirm that the observed inhibition is due to a direct, physical interaction between the compound and the target enzyme.[2][5] A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a powerful biophysical technique for this purpose.[6][7] It measures the change in the thermal stability of a protein upon ligand binding.[8]

Causality Behind Experimental Choices

TSA is a label-free method that does not depend on enzymatic activity.[9] This makes it truly orthogonal to the primary functional assay. A positive result—an increase in the protein's melting temperature (Tm)—provides strong evidence of direct binding and target engagement.[] It is also effective at identifying non-specific binders or aggregators, which often destabilize proteins and lower the Tm.

Experimental Protocol: Thermal Shift Assay
  • Reagent Preparation :

    • Assay Buffer: 100 mM HEPES, pH 7.5, 150 mM NaCl.

    • Protein Stock: 1 mg/mL hCA II in assay buffer.

    • Fluorescent Dye: A 5000x stock of a hydrophobic-sensing dye (e.g., SYPRO Orange) in DMSO.

    • Compound Stock: 10 mM 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide in 100% DMSO.

  • Assay Procedure (96-well or 384-well qPCR plate) :

    • Prepare a master mix containing the assay buffer, hCA II (final concentration 2 µM), and the fluorescent dye (final concentration 5x).

    • Aliquot 24.5 µL of the master mix into each well.

    • Add 0.5 µL of the test compound at various concentrations. For the negative control, add 0.5 µL of DMSO.

    • Seal the plate securely.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis :

    • Plot the fluorescence intensity versus temperature.

    • Fit the data to a Boltzmann equation to determine the melting temperature (Tm), which is the inflection point of the sigmoidal curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each compound-treated sample. A significant positive ΔTm indicates stabilizing binding.

Orthogonal Assay 2: Cellular Thermal Shift Assay (CETSA®)

While TSA confirms binding to the purified protein, it does not guarantee that the compound can penetrate the cell membrane and engage its target in the complex intracellular environment.[11] The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring target engagement in intact cells or cell lysates.[8][12]

Causality Behind Experimental Choices

CETSA® is the ultimate validation step in this workflow as it assesses target binding in a physiologically relevant setting.[4][13] A positive result demonstrates that the compound is cell-permeable and binds to the target protein within the cell, which is a prerequisite for any cellular activity.[12] This method helps to bridge the gap between biochemical potency and cellular efficacy.[11]

CETSA_Workflow cluster_0 Cell Treatment & Lysis cluster_1 Thermal Challenge & Analysis A Treat intact cells with compound or DMSO B Harvest and lyse cells A->B C Heat cell lysates at various temperatures B->C D Centrifuge to separate soluble and aggregated protein C->D E Analyze soluble fraction by Western Blot or ELISA D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA®
  • Cell Culture and Treatment :

    • Culture a human cell line known to express hCA II (e.g., HEK293) to ~80% confluency.

    • Treat the cells with various concentrations of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide or DMSO (vehicle control) in culture medium for 1-2 hours at 37 °C.

  • Cell Lysis and Heating :

    • Harvest the cells by scraping and wash with PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors and perform freeze-thaw cycles to lyse the cells.

    • Aliquot the cell lysate into separate PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Separation and Detection :

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble hCA II remaining in the supernatant using a standard detection method like Western Blotting or an enzyme-linked immunosorbent assay (ELISA) with an antibody specific for hCA II.

  • Data Analysis :

    • For each compound concentration, plot the amount of soluble hCA II as a function of temperature to generate a melting curve.

    • The curve for the compound-treated cells should show a shift to higher temperatures compared to the DMSO control, indicating that the compound has bound to and stabilized hCA II within the cells.

Data Presentation and Interpretation

To effectively compare the results from these assays, the data should be summarized in a clear, tabular format. This allows for a quick assessment of the compound's performance across different experimental paradigms.

Assay TypeParameter MeasuredExpected Result for a True PositivePotential False Positive Indication
Primary Enzymatic Assay IC50 (inhibition of pNPA hydrolysis)Potent IC50 (e.g., < 1 µM)Potent IC50
Orthogonal Assay 1 (TSA) ΔTm (change in melting temperature)Significant positive shift (e.g., > 2 °C)No shift, or a negative shift (destabilization)
Orthogonal Assay 2 (CETSA®) Thermal stabilization in cellsDose-dependent thermal stabilizationNo stabilization in intact cells

Interpreting the Combined Data:

A true positive inhibitor, such as our hypothetical 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, would exhibit a potent IC50 in the enzymatic assay, cause a significant and dose-dependent increase in the Tm of the purified hCA II protein in the TSA, and demonstrate target stabilization in the CETSA®.

Conversely, a compound that shows a potent IC50 but fails to shift the Tm in the TSA may be an assay artifact (e.g., fluorescent interference) or a non-specific inhibitor. A compound that works in the enzymatic and TSA assays but fails in the CETSA® may have poor cell permeability or be rapidly metabolized or effluxed from the cell.

By employing this rigorous, multi-faceted approach, researchers can build a strong, evidence-based case for the on-target activity of their compounds, ensuring that only the most promising candidates are advanced in the drug discovery pipeline.

References

  • DiscoverX. (n.d.). Target Engagement Assays.
  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Concept Life Sciences. (n.d.). Target and pathway engagement assays.
  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery.
  • PubMed Central. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands.
  • Selvita. (2025). A Practical Guide to Target Engagement Assays.
  • BOC Sciences. (n.d.). Biophysical Assays | Protein Interaction Analysis.
  • Reaction Biology. (n.d.). Biophysical Assay Services for Drug Discovery.
  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • ResearchGate. (n.d.). (PDF) Applications of Biophysics in High-Throughput Screening Hit Validation.
  • PubMed. (n.d.). Hit-to-Lead: Hit Validation and Assessment.
  • PubMed Central. (n.d.). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases.
  • Wikipedia. (n.d.). Thermal shift assay.

Sources

A Researcher's Guide to Secondary Screening and Hit Validation for Novel Kinase Inhibitors: The Case of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the secondary screening and hit validation of a novel kinase inhibitor, using the hypothetical hit compound, 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, as a case study. As researchers and drug development professionals, our goal extends beyond merely identifying a compound that shows activity in a primary high-throughput screen (HTS). The critical next step is a rigorous validation process to confirm on-target activity, assess selectivity, and evaluate its potential as a viable drug candidate. This guide is structured to walk you through a logical, multi-tiered screening cascade, providing both the rationale behind each experimental choice and detailed protocols for execution.

The Starting Point: A Promising Hit from a Primary Screen

Let us assume that 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, which we will refer to as "Compound X," was identified as a hit in a primary screen against a specific protein kinase, for instance, a tyrosine kinase implicated in an oncology pathway. The primary screen, likely a high-throughput biochemical assay, indicated that Compound X inhibits the kinase's activity. Now, the real work begins to validate this initial finding and build a comprehensive profile of our hit.

Our secondary screening cascade is designed to answer several key questions:

  • Is the inhibitory activity of Compound X reproducible and potent?

  • Does Compound X directly engage the target kinase in a cellular environment?

  • What is the selectivity profile of Compound X against a broader panel of kinases?

  • Does inhibition of the target kinase by Compound X translate to a functional cellular response?

  • Does Compound X possess drug-like physicochemical and ADME-Tox properties?

To provide a clear benchmark for our hit's performance, we will compare its (hypothetical) experimental data against three well-characterized kinase inhibitors with distinct selectivity profiles:

  • Staurosporine: A broad-spectrum inhibitor, known for its high potency against a wide range of kinases.[1][2] It serves as a positive control in many kinase assays but is not a viable therapeutic due to its lack of selectivity.

  • Dasatinib: A multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[3][4] It targets BCR-ABL and SRC family kinases, among others.[4]

  • Bosutinib: Another approved dual Src/Abl kinase inhibitor for CML, but with a different off-target profile compared to Dasatinib.[5][6]

The Hit Validation Workflow: A Multi-Faceted Approach

Our validation process is structured as a progressive workflow, starting with confirmation of the initial hit and moving towards more complex cellular and in vivo-relevant assays.

G cluster_0 Phase 1: Hit Confirmation & Potency cluster_1 Phase 2: Target Engagement & Selectivity cluster_2 Phase 3: Cellular Activity & SAR cluster_3 Phase 4: Drug-like Properties Primary Hit Primary Hit Biochemical Potency Biochemical Potency Primary Hit->Biochemical Potency IC50 Determination Target Engagement Target Engagement Biochemical Potency->Target Engagement CETSA Kinome Profiling Kinome Profiling Target Engagement->Kinome Profiling Selectivity Screening Cellular Functional Assay Cellular Functional Assay Kinome Profiling->Cellular Functional Assay e.g., Anti-proliferation SAR Studies SAR Studies Cellular Functional Assay->SAR Studies ADME-Tox Profiling ADME-Tox Profiling SAR Studies->ADME-Tox Profiling e.g., Metabolic Stability

Caption: A tiered workflow for kinase inhibitor hit validation.

Phase 1: Biochemical Confirmation and Potency Determination

The first step is to confirm the primary screening result and accurately determine the potency of Compound X against our target kinase. This is typically done by generating a dose-response curve and calculating the IC50 value.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7]

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate

  • ATP

  • Compound X and comparator compounds (Staurosporine, Dasatinib, Bosutinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound X and the comparator inhibitors in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of 2X kinase/buffer solution and 2.5 µL of 2X substrate/ATP solution.

  • Inhibitor Addition: Add 1 µL of the serially diluted compounds to the reaction wells. Include DMSO-only wells as a negative control (100% activity) and a high concentration of a known inhibitor as a positive control (0% activity).

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: The raw luminescence data is converted to percent inhibition relative to the controls. The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data Table 1: Biochemical Potency (IC50)
CompoundTarget Kinase IC50 (nM) [Hypothetical Data]
Compound X 50
Staurosporine5
Dasatinib10
Bosutinib15

Phase 2: Target Engagement in a Cellular Context

A critical step in hit validation is to demonstrate that the compound interacts with its intended target within a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in a physiological setting.[9][10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[11]

Materials:

  • Cell line expressing the target kinase

  • Compound X and comparator compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibody specific to the target kinase for Western blotting

Procedure:

  • Cell Treatment: Treat cultured cells with Compound X or a vehicle control (DMSO) at a desired concentration (e.g., 10x the biochemical IC50) for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[12]

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble target protein at each temperature by Western blotting using a target-specific antibody.

Data Analysis: The intensity of the bands on the Western blot is quantified. The amount of soluble protein is plotted against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Phase 3: Assessing Kinase Selectivity

A good drug candidate should be selective for its intended target to minimize off-target effects and potential toxicity. Kinome-wide profiling is essential to understand the selectivity of Compound X.

Kinome Profiling

Several commercial services offer kinome profiling against large panels of recombinant kinases. These screens are typically performed at a single high concentration of the inhibitor (e.g., 1 µM) to identify potential off-targets. Hits from this initial screen are then followed up with IC50 determinations.

Comparative Data Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
KinaseCompound X [Hypothetical Data]Staurosporine[8]Dasatinib[4]Bosutinib[13]
Target Kinase 95% 99%98%97%
Kinase A15%95%85%80%
Kinase B5%92%20%10%
Kinase C60%88%90%5%
Kinase D8%98%15%75%

This data can be visualized as a kinome map to provide a global view of selectivity.

Phase 4: Cellular Functional Assays

Demonstrating that target engagement translates into a functional cellular response is a crucial validation step. For an oncology target, a common functional assay is to measure the anti-proliferative activity of the compound.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[14][15]

Materials:

  • Cancer cell line known to be dependent on the target kinase

  • Complete cell culture medium

  • Compound X and comparator compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X and the comparator inhibitors for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[15]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis: The absorbance values are converted to percent viability relative to the vehicle-treated control cells. The data are then plotted against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Table 3: Cellular Anti-proliferative Activity (GI50)
CompoundGI50 in Target-Dependent Cell Line (nM) [Hypothetical Data]
Compound X 250
Staurosporine20
Dasatinib50
Bosutinib75

Phase 5: Preliminary Structure-Activity Relationship (SAR) Studies

Early SAR studies involve synthesizing and testing a small number of analogs of the hit compound to understand which structural features are important for activity. This helps to identify a chemical series with the potential for further optimization.[16]

Hypothetical Analogs of Compound X for SAR Exploration
AnalogR1R2Target Kinase IC50 (nM) [Hypothetical Data]
Compound X BrH50
Analog 1ClH75
Analog 2FH150
Analog 3Br5-Me25
Analog 4Br4-OMe200

This initial SAR data suggests that the bromo substituent on the phenyl ring is important for potency and that substitution on the thiazole ring can further enhance activity.

Phase 6: Assessing Drug-like Properties (Early ADME-Tox)

A potent and selective compound is of little value if it has poor drug-like properties. Early assessment of ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial.

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain the major drug-metabolizing enzymes (cytochrome P450s).[17][18]

Materials:

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer

  • Compound X

  • Acetonitrile or methanol for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Setup: Incubate Compound X (at a final concentration of 1-10 µM) with liver microsomes in phosphate buffer at 37°C.[17]

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile or methanol.[19]

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound.

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Comparative Data Table 4: Early ADME-Tox Profile
CompoundMicrosomal Half-life (min) [Hypothetical Data]Cytotoxicity (CC50, µM) [Hypothetical Data]
Compound X 45 > 25
Dasatinib> 605
Bosutinib3510

Conclusion and Future Directions

This guide has outlined a comprehensive secondary screening cascade for the validation of a novel kinase inhibitor hit, 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide (Compound X). Through a series of biochemical and cellular assays, we have (hypothetically) confirmed its on-target activity, determined its potency and selectivity, demonstrated cellular efficacy, and obtained initial insights into its SAR and drug-like properties.

The data generated from this workflow provides a solid foundation for deciding whether to progress Compound X into a full-fledged lead optimization program. The favorable comparison to established kinase inhibitors, particularly in terms of its unique (hypothetical) selectivity profile and lower cytotoxicity, would make it a promising candidate for further development. The next steps would involve extensive medicinal chemistry efforts to improve potency and optimize ADME properties, guided by the initial SAR, followed by in vivo efficacy and safety studies in relevant disease models.

This structured approach to hit validation is crucial for de-risking drug discovery projects and ensuring that only the most promising compounds advance, ultimately increasing the probability of success in developing new and effective medicines.

References

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Cortes, J. E., et al. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. OncoTargets and Therapy, 6, 293–303. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]

  • National Center for Biotechnology Information. Dasatinib. PubChem Compound Summary for CID 3062316. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 354–365. [Link]

  • Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Results in Chemistry, 7, 101429. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Rix, U., et al. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477–485. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • Bertolotto, C., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(2), 114–121. [Link]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • Al-Karmalawy, A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Yelekçi, K., et al. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports, 11(1), 1–16. [Link]

  • Okafor, C. E., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. [Link]

  • Bantscheff, M., et al. (2009). Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry. Methods in Molecular Biology, 527, 247–264. [Link]

  • Wikipedia. Staurosporine. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171–192. [Link]

  • Meggio, F., et al. (1995). Different Susceptibility of Protein Kinases to Staurosporine Inhibition. European Journal of Biochemistry, 234(1), 317–322. [Link]

  • Bantscheff, M., et al. (2009). Systematic Profiling and Novel Targets of the Bcr-Abl Kinase Inhibitors Imatinib, Nilotinib and Dasatinib. Blood, 114(22), 99. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]

  • Carter-Cooper, B. A., et al. (2016). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. PLoS ONE, 11(9), e0162534. [Link]

  • Al-Heidous, E., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(14), e3689. [Link]

  • Zhang, M., et al. (2021). Synthesis and biological evaluation of novel 2-aminothiazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 31, 127671.
  • Gambacorti-Passerini, C., et al. (2018). Safety and efficacy of second-line bosutinib for chronic phase chronic myeloid leukemia over a five-year period: final results of a phase I/II study. Haematologica, 103(8), 1298–1307. [Link]

  • National Institutes of Health. SAR Table 1, STAT3 Inhibitor SAR Table (Thienopyrimidine Scaffold). [Link]

  • Zhang, J., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726–10741. [Link]

  • Bio-Radiations. Data Integration and Visualization Approaches. [Link]

  • El-Sayed, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28247–28263. [Link]

  • NIH Molecular Libraries Program. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Wang, Y., et al. (2024). Application of a macrocyclization strategy in kinase inhibitor development. Acta Pharmaceutica Sinica B. [Link]

  • FierceBiotech. (2010). Pfizer Announces Phase 3 Results of Investigational Compound Bosutinib in Patients With Newly Diagnosed Chronic Myeloid Leukemia. [Link]

  • Discovery On Target. Symposium Strategies for Targeting Kinases. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • MRC Protein Phosphorylation Unit. Kinase Profiling Inhibitor Database. [Link]

  • Beaconcure. Data Visualization for Clinical Data Validation. [Link]

Sources

A Comparative Efficacy Analysis of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide and Other Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique structural and electronic properties allow for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][3] This guide provides an in-depth comparative analysis of the efficacy of a specific thiazole derivative, 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, against other notable thiazole-based compounds, supported by experimental data from peer-reviewed literature. Our objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to inform future research and development of novel thiazole-based therapeutics.

The Thiazole Scaffold: A Versatile Pharmacophore

The thiazole nucleus is a cornerstone of many biologically active compounds.[2][4] Its derivatives have been extensively explored, leading to the development of drugs with a wide range of therapeutic applications, from antimicrobial to anticancer agents.[5][6] The biological activity of these derivatives is highly dependent on the nature and position of substituents on the thiazole ring, allowing for fine-tuning of their pharmacological profiles.[1]

Featured Compound: 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

Chemical Structure:

Caption: Chemical structure of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide.

This compound belongs to the class of thiazole-based sulfonamides. The sulfonamide group is a well-known pharmacophore, and its combination with the thiazole ring has led to the discovery of potent biological agents.[7] The bromine substituent on the benzene ring can influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.

Comparative Efficacy Analysis

This section compares the efficacy of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide and its analogs with other thiazole derivatives in three key therapeutic areas: antimicrobial activity, anticancer activity, and carbonic anhydrase inhibition.

Antimicrobial Activity

Thiazole derivatives are known for their broad-spectrum antimicrobial properties.[4][5] They often exert their effect by inhibiting essential bacterial enzymes.[4] Sulfonamides, in general, act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[8][9]

Comparative Data:

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile (37c)S. aureus46.9 - 93.7
2-phenylacetamido-thiazole derivative (16)E. coli1.56 - 6.25[3]
4-(4-bromophenyl)-thiazol-2-amine derivative (43a)S. aureus16.1 µM
4-(4-bromophenyl)-thiazol-2-amine derivative (43a)E. coli16.1 µM
Aryl Sulfonamide (2e)S. aureus64 - 512[10]
Aryl Sulfonamide (2f)S. aureus64 - 512[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro measure of efficacy.[11]

workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_media Prepare Mueller-Hinton Broth inoculate Inoculate broth dilutions with bacterial suspension prep_media->inoculate prep_compound Prepare serial dilutions of test compounds prep_compound->inoculate prep_inoculum Prepare standardized bacterial suspension (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare Mueller-Hinton Broth (MHB) and the test compounds. The compounds are serially diluted in a 96-well microtiter plate.[11]

  • Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland standard, is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[11]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.[11]

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.[11]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Anticancer Activity

Thiazole derivatives have emerged as promising anticancer agents, targeting various pathways involved in tumor progression.[1][6] Many exhibit cytotoxic effects against a range of cancer cell lines.[12][13]

Comparative Data:

Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Reference
Thiazole Derivative (4c)MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[1][12]
Thiazole Derivative (4c)HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[1][12]
4-chlorophenylthiazolyl (4b)MDA-MB-231 (Breast)3.52Sorafenib1.18[13]
3-nitrophenylthiazolyl (4d)MDA-MB-231 (Breast)1.21Sorafenib1.18[13]
Thiazole-sulfonamide hybrid (7)HT-29 (Colon)0.98--[14][15]
Imidazo[2,1-b]thiazole (26)A375P (Melanoma)Sub-micromolarSorafenib>10[16]
Imidazo[2,1-b]thiazole (27)A375P (Melanoma)Sub-micromolarSorafenib>10[16]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.[12]

mtt_workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_results Data Analysis seed_cells Seed cells in a 96-well plate treat_cells Treat cells with varying concentrations of test compounds seed_cells->treat_cells incubate_cells Incubate for 48 hours treat_cells->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan crystals incubate_mtt->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 10^4 cells per well and allowed to adhere for 24 hours.[12]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.[12]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.[12]

  • Solubilization: The supernatant is removed, and DMSO is added to dissolve the formazan crystals.[12]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[12]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[17] Inhibitors of these enzymes have therapeutic applications in various conditions, including glaucoma and cancer.[14][18] Thiazole-based sulfonamides are a well-established class of CA inhibitors.[19][20]

Comparative Data:

Compound/DerivativeCA IsoformKi (nM)Reference DrugReference Drug Ki (nM)Reference
Isoindolylthiazole derivatives (8a-i)hCA I27.07 - 37.80Acetazolamide34.50[17]
Isoindolylthiazole derivatives (8a-i)hCA II11.80 - 25.81Acetazolamide28.93[17]
Thiazolone-benzenesulphonamide (4a-j)hCA I31.5 - 637.3--[21]
Thiazolone-benzenesulphonamide (4a-j)hCA II1.3 - 13.7--[21]
Thiazolone-benzenesulphonamide (4a-j)hCA VII0.9 - 14.6--[21]
Thiazole-sulfonamide hybrid (7)CA IX21--[14][15]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of compounds against CA isoforms is typically determined by measuring the inhibition of the CA-catalyzed hydration of CO2.

ca_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_results Data Analysis prep_enzyme Prepare purified CA isoenzyme solution mix_reagents Mix enzyme, inhibitor, and buffer prep_enzyme->mix_reagents prep_inhibitor Prepare dilutions of test compounds prep_inhibitor->mix_reagents prep_substrate Prepare CO2-saturated solution initiate_reaction Initiate reaction by adding CO2 substrate prep_substrate->initiate_reaction mix_reagents->initiate_reaction monitor_ph Monitor pH change over time initiate_reaction->monitor_ph calculate_rate Calculate initial reaction rates monitor_ph->calculate_rate determine_ki Determine Ki values from dose-response curves calculate_rate->determine_ki

Caption: Workflow for Carbonic Anhydrase inhibition assay.

Step-by-Step Methodology:

  • Enzyme and Inhibitor Preparation: A solution of the purified human carbonic anhydrase (hCA) isoenzyme is prepared. The test compounds are dissolved in a suitable solvent and serially diluted.

  • Assay Procedure: The assay is typically performed in a buffered solution. The enzyme and varying concentrations of the inhibitor are pre-incubated.

  • Reaction Initiation: The reaction is initiated by the addition of a CO2-saturated solution as the substrate.

  • Detection: The esterase activity of CA is measured spectrophotometrically. The inhibition is determined by comparing the rate of the enzymatic reaction in the presence and absence of the inhibitor.

  • Data Analysis: The IC50 values are calculated from the dose-response curves, and the Ki values are subsequently determined using the Cheng-Prusoff equation.

Conclusion

The thiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The available data suggests that 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide and its analogs are part of a promising class of compounds with significant potential across various therapeutic areas. The comparative analysis presented in this guide highlights the efficacy of different thiazole derivatives and underscores the importance of substituent modifications in tuning their biological activity. The provided experimental protocols offer a standardized framework for the evaluation of novel thiazole-based compounds, ensuring data integrity and comparability across studies. Further research, including direct comparative studies and in vivo efficacy models, is warranted to fully elucidate the therapeutic potential of these promising molecules.

References

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (n.d.). RSC Publishing.
  • Protocol for Assessing the Antibacterial Activity of Sulfonamides. (n.d.). Benchchem.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025, August 27). ResearchGate.
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (n.d.). National Institutes of Health.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Institutes of Health.
  • Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives. (1993, Summer). PubMed.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.).
  • Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs. (n.d.). Benchchem.
  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2025, June 26). PubMed Central.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI.
  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2025, June 25). Frontiers.
  • A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. (n.d.). Benchchem.
  • Antitumor activity of thiazole-4-sulfonamides 12 and 14 (с 1×10 -5 M). (n.d.). ResearchGate.
  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2025, June 26). PubMed.
  • Synthesis and Carbonic Anhydrase Inhibition of Novel 2-(4-(Aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Derivatives. (n.d.). PubMed.
  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022, September 1). MDPI.
  • Computer Based Design and Synthesis of Some Novel Thiazole Derivatives Bearing a Sulfonamide Moiety and Studying Their Potential Synergistic Anticancer Effect With γ-Irradiation. (2025, January 4). INIS-IAEA.
  • In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide. (n.d.). Benchchem.
  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (2018). PubMed.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025, August 26). PubMed Central.
  • New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (n.d.). PubMed.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20).
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences.
  • A review on thiazole based compounds andamp; it's pharmacological activities. (2024, October 23).
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.). PubMed Central.
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central.
  • antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist. (n.d.).
  • Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. (n.d.). International Scientific Organization.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
  • Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. (n.d.). PubMed Central.
  • Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. (n.d.).
  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (n.d.). National Institutes of Health.
  • Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. (n.d.). PubMed.
  • 4-bromo-3-(piperidine-1-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide. (n.d.). Chemdiv.
  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-Ones. (2022, November). IEEE.
  • 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. (2016, August 4). ResearchGate.
  • 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | Request PDF. (n.d.). ResearchGate.
  • 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide. (n.d.). PubChem.

Sources

Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Studies of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate landscape of drug discovery, the journey of a candidate molecule from a promising hit to a therapeutic reality is fraught with challenges. Among the most critical hurdles is ensuring its specificity of action. A lack of selectivity, leading to off-target interactions, can result in unforeseen toxicities and a diminished therapeutic window, ultimately leading to late-stage attrition. This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for the novel compound, 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide . Drawing upon established principles of pharmacology and cutting-edge assay technologies, we will explore a multi-pronged approach to de-risking this molecule and building a robust selectivity profile.

The core structure of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, featuring a sulfonamide group, a thiazole ring, and a brominated benzene ring, suggests potential interactions with several key protein families. Sulfonamides are a well-established pharmacophore known to target enzymes such as carbonic anhydrases and kinases, as well as G-protein coupled receptors (GPCRs).[1][2][3] Therefore, a thorough investigation into its cross-reactivity is not merely a regulatory requirement but a scientific imperative.

The Strategic Imperative of Early and Comprehensive Cross-Reactivity Profiling

Traditionally, extensive safety and selectivity profiling were relegated to later stages of preclinical development. However, the modern drug discovery paradigm emphasizes a "fail fast, fail cheap" approach. Identifying potential off-target liabilities early allows for the strategic allocation of resources, enabling medicinal chemists to optimize for selectivity or, if necessary, to pivot to more promising scaffolds.[4][5] Comprehensive cross-reactivity studies provide invaluable insights into a compound's mechanism of action and potential for adverse effects.[6]

This guide will compare and contrast various experimental approaches to building a comprehensive selectivity profile for 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide. We will delve into the nuances of biochemical versus cell-based assays, the importance of target family-wide screening, and the ultimate goal of translating in vitro data into a predictive understanding of in vivo effects.

A Multi-Tiered Approach to De-risking: From Broad Screens to Deep Dives

A robust cross-reactivity assessment should be envisioned as a tiered process, beginning with broad, high-throughput screens and progressively narrowing down to more focused, mechanistic studies.

Caption: A tiered workflow for assessing the cross-reactivity of a novel compound.

Tier 1: Casting a Wide Net - Broad Panel Screening

The initial step involves screening the compound against large, diverse panels of kinases and GPCRs. This provides a bird's-eye view of its potential interaction landscape.

Kinase Profiling: A Critical Checkpoint

Given that many small molecule inhibitors exhibit cross-reactivity within the kinome, broad kinase screening is essential.[7] Commercial services offer comprehensive panels that cover a significant portion of the human kinome, often employing radiometric or luminescence-based assays.[8][9]

Comparison of Kinase Assay Formats:

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric (e.g., HotSpot™, ³³PanQinase™) Measures the transfer of ³³P-labeled phosphate from ATP to a substrate.[8]High sensitivity, considered a "gold standard".Requires handling of radioactive materials, lower throughput.
Luminescence (e.g., ADP-Glo™) Measures the amount of ADP produced in a kinase reaction.[9]Non-radioactive, high-throughput, sensitive.Indirect measurement, potential for compound interference.
Fluorescence/FRET Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation.Non-radioactive, amenable to high-throughput screening.Potential for autofluorescence interference from compounds.

Experimental Protocol: Example Single-Point Kinase Screen (ADP-Glo™)

  • Compound Preparation: Prepare a 10 mM stock solution of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide in 100% DMSO.

  • Assay Plate Preparation: Dispense the compound into a 384-well assay plate to a final concentration of 10 µM. Include appropriate controls (DMSO vehicle and a known inhibitor for each kinase).

  • Kinase Reaction Initiation: Add the kinase, substrate, and ATP mixture to each well. The ATP concentration should ideally be at or near the Km for each kinase to provide a more accurate reflection of inhibitory potential.[10]

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Signal Detection: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control.

GPCR Profiling: Uncovering G-Protein Coupled Interactions

GPCRs represent the largest family of membrane receptors and are common off-targets for many drugs.[11][12] Screening against a panel of GPCRs is crucial to identify any unintended agonist or antagonist activity.

Comparison of GPCR Assay Formats:

Assay FormatPrincipleAdvantagesDisadvantages
Radioligand Binding Assays Measures the displacement of a radiolabeled ligand from the receptor.[12]Direct measure of binding affinity, high sensitivity.Requires radioactivity, may not distinguish between agonists and antagonists.
Second Messenger Assays (cAMP, IP-1, Calcium Flux) Measures changes in intracellular second messengers upon receptor activation.[11][13]Functional readout, can differentiate between agonists and antagonists.Indirect, pathway-specific.
β-Arrestin Recruitment Assays Measures the recruitment of β-arrestin to the activated receptor.[12][14]Broadly applicable to many GPCRs, functional readout.May not capture all signaling pathways (e.g., G-protein independent signaling).

Experimental Protocol: Example β-Arrestin Recruitment Assay (Tango Assay)

  • Cell Culture: Use engineered cell lines that co-express the GPCR of interest fused to a TEV protease cleavage site and a β-arrestin-TEV protease fusion protein.

  • Compound Addition: Add 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide at a single high concentration (e.g., 10 µM) to the cells in a multi-well plate.

  • Incubation: Incubate for a sufficient period to allow for receptor activation and β-arrestin recruitment.

  • Reporter Gene Expression: If an agonist, receptor activation will lead to TEV protease cleavage and subsequent expression of a reporter gene (e.g., luciferase).

  • Signal Detection: Measure the reporter gene signal (e.g., luminescence).

  • Data Analysis: Compare the signal to a known agonist (positive control) and vehicle (negative control) to determine agonist or antagonist activity.

Tier 2: Quantifying Interactions - Dose-Response and IC50/EC50 Determination

For any "hits" identified in the broad panel screens (typically defined as >50% inhibition or activation at 10 µM), the next step is to determine their potency. This involves generating dose-response curves to calculate the half-maximal inhibitory concentration (IC50) for enzymes or the half-maximal effective concentration (EC50) for GPCRs.

Example Data Presentation: Kinase Selectivity Profile

Kinase Target% Inhibition @ 10 µMIC50 (nM)
Primary Target X 95%50
Kinase A78%1,200
Kinase B62%5,500
Kinase C15%>10,000
.........

A selectivity ratio can be calculated by dividing the IC50 of the off-target by the IC50 of the primary target. A higher ratio indicates greater selectivity.

Tier 3: The Cellular Context - Functional and Orthogonal Assays

Biochemical assays, while excellent for initial screening, do not fully recapitulate the complex environment of a living cell.[15] Therefore, it is crucial to validate any significant off-target interactions in a more physiologically relevant setting.

Cell-Based Functional Assays

For confirmed off-target kinases, cell-based assays can assess the functional consequences of inhibition. This could involve measuring the phosphorylation of a known downstream substrate of the off-target kinase. For GPCRs, cellular assays can confirm agonist or antagonist activity by measuring downstream signaling events in a relevant cell line.

Caption: Comparison of biochemical versus cell-based assay principles.

Tissue Cross-Reactivity (TCR) Studies

For lead candidates progressing towards in vivo studies, tissue cross-reactivity studies are a regulatory expectation.[16][17] These studies use immunohistochemistry (IHC) to evaluate the binding of the compound (or more commonly, a therapeutic antibody) to a panel of normal human tissues.[4][17] While more common for biologics, understanding the potential for small molecules to bind to unintended tissues can provide valuable safety information.

Experimental Protocol: Overview of Immunohistochemistry for TCR

  • Tissue Selection: A comprehensive panel of frozen human tissues is selected.[6]

  • Antibody Generation (if applicable): For small molecules, a labeled version of the compound or a specific antibody may be required.

  • Staining: Tissue sections are incubated with the test article at multiple concentrations.

  • Detection: A detection system (e.g., horseradish peroxidase) is used to visualize binding.

  • Pathologist Review: A pathologist evaluates the staining pattern and intensity to identify any specific, unintended binding.

Conclusion: Building a Comprehensive and Trustworthy Selectivity Profile

The investigation of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide's cross-reactivity is a critical exercise in modern drug discovery. By employing a tiered approach that begins with broad screening and progresses to more detailed mechanistic and functional studies, researchers can build a robust and reliable selectivity profile. This guide has provided a framework for comparing and selecting the most appropriate assays, understanding their underlying principles, and interpreting the resulting data. Ultimately, a thorough understanding of a compound's off-target interactions is paramount for making informed decisions, mitigating risks, and increasing the probability of successfully delivering a safe and effective new medicine.

References

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Biochemical Journal, 408(3), 297-315. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Vasta, J. F., et al. (2025). bioRxiv. [Link]

  • Whitepaper: Tissue Cross-Reactivity. Precision For Medicine. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. McMillin, G. A., et al. (2017). Clinical Chemistry, 63(11), 1738-1747. [Link]

  • Optimization of sulfonamide derivatives as highly selective EP1 receptor antagonists. Naganawa, A., et al. (2006). Bioorganic & Medicinal Chemistry, 14(23), 7774-7789. [Link]

  • Tissue Cross-Reactivity Study and its Applications. AnaPath Research. (2019). [Link]

  • Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Schihada, H., et al. (2024). International Journal of Molecular Sciences, 25(10), 5413. [Link]

  • Cross-reactivity among drugs: Clinical problems. Romano, A., et al. (2004). Allergy, 59(s78), 47-51. [Link]

  • Experimental Methods for Identifying Drug-Drug Interactions. Creative Bioarray. [Link]

  • Cross-Reactivity With Drugs at the T Cell Level. Pichler, W. J. (2003). Current Opinion in Allergy and Clinical Immunology, 3(4), 259-265. [Link]

  • GPCR Assay Services. Reaction Biology. [Link]

  • GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery. [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Noor, T., et al. (2025). EXCLI Journal, 24, 258-275. [Link]

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Yasmeen, A., et al. (2024). RSC Advances, 14(47), 34633-34649. [Link]

  • Testing for Drug Hypersensitivity Syndromes. Thong, B. Y., & Tan, T. C. (2011). Allergy, Asthma & Immunology Research, 3(2), 71-80. [Link]

  • A reversed sulfonamide series of selective RORc inverse agonists. van Niel, M. B., et al. (2014). Bioorganic & Medicinal Chemistry Letters, 24(24), 5664-5668. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Bîrceanu, A., et al. (2023). Biomedicines, 11(3), 772. [Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Zhang, Y., et al. (2022). Journal of Medicinal Chemistry, 65(13), 9048-9064. [Link]

  • Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Angeli, A., et al. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-8. [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Mphahlele, M. J., et al. (2018). Molecules, 23(10), 2478. [Link]

  • Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Bookwala, Z., et al. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1011-1015. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide. The following protocols are grounded in established laboratory safety principles and data from structurally related compounds to ensure a comprehensive and reliable framework for its handling and disposal.

Hazard Assessment: Understanding the Risks

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause significant irritation to the skin and serious eye irritation.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort and irritation.[1][2][3]

  • Harmful if Swallowed or Inhaled: Similar to other brominated aromatic compounds and sulfonamides, ingestion or inhalation may be harmful.[1][2][5]

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide. The selection of appropriate PPE should be based on the specific laboratory operation being performed.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid) Chemical safety goggles, nitrile gloves, lab coat, and use of a chemical fume hood are mandatory. For larger quantities, consider a face shield and respiratory protection (N95 or higher).
Solution Preparation and Transfers Chemical safety goggles, nitrile gloves, and a lab coat are required. All manipulations should be performed within a certified chemical fume hood to minimize inhalation exposure.[6]
Running Reactions and Work-up Chemical safety goggles, nitrile gloves, and a lab coat are essential. Reactions should be conducted in a well-ventilated fume hood. Consider using a face shield during procedures with a risk of splashing.
Spill Cleanup Chemical safety goggles or a face shield, double-gloving with nitrile gloves, a lab coat or chemical-resistant apron, and appropriate respiratory protection are necessary.

dot

PPE_Selection cluster_operations Laboratory Operations cluster_ppe Recommended PPE weighing Weighing & Aliquoting goggles Chemical Safety Goggles weighing->goggles High risk of dust gloves Nitrile Gloves weighing->gloves High risk of dust coat Lab Coat weighing->coat High risk of dust hood Chemical Fume Hood weighing->hood High risk of dust respirator Respiratory Protection weighing->respirator High risk of dust solution Solution Preparation solution->goggles Lower risk of aerosol solution->gloves Lower risk of aerosol solution->coat Lower risk of aerosol solution->hood Lower risk of aerosol reaction Running Reactions reaction->goggles Splash potential reaction->gloves Splash potential reaction->coat Splash potential reaction->hood Splash potential face_shield Face Shield reaction->face_shield Splash potential spill Spill Cleanup spill->goggles Emergency procedure spill->gloves Emergency procedure spill->coat Emergency procedure spill->face_shield Emergency procedure spill->respirator Emergency procedure apron Chemical-Resistant Apron spill->apron Emergency procedure

Caption: PPE selection workflow based on laboratory operation.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing:

  • Designated Area: Conduct all manipulations of solid 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide within a certified chemical fume hood.

  • Don PPE: Before handling, put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the compound, avoiding the creation of dust. Use a spatula for transfers and gently tap to dislodge any remaining solid.

  • Container Sealing: Immediately and securely seal the stock container after use.

Solution Preparation and Use:

  • Solvent Addition: In the fume hood, slowly add the desired solvent to the vessel containing the weighed compound.

  • Dissolution: Gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could generate aerosols.

  • Transfers: Use appropriate volumetric glassware and pipetting techniques to transfer solutions, minimizing the risk of splashes or drips.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide and its associated waste is crucial to protect both personnel and the environment.

Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with the compound (e.g., weighing paper, gloves, pipette tips) should be placed in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, sealed, and properly labeled container for halogenated organic waste.[6]

  • Empty Containers: "Empty" containers that held the solid compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

dot

Caption: Disposal workflow for 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide waste.

Labeling and Storage:

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide," and the approximate concentration.[6] Store sealed waste containers in a designated satellite accumulation area, preferably within secondary containment, until collection by your institution's Environmental Health and Safety (EHS) department.[6]

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For small spills, cover with an inert absorbent material such as vermiculite or sand.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][4] Seek medical attention if irritation persists.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[1][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1][3] Seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.[7]

References

  • Scribd. (n.d.). Lab Safety for Bromination of Arenes. Retrieved from [Link]

  • PubMed. (1998). [Toxicity of selected brominated aromatic compounds]. Retrieved from [Link]

  • Thor. (2019). Safety data sheet. Retrieved from [Link]

  • Princeton University. (n.d.). LCSS: BROMINE. Retrieved from [Link]

  • Pipeline and Hazardous Materials Safety Administration. (2014). Interpretation Document. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-n-(1,3-thiazol-2-yl)benzene-1-sulfonamide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • ResearchGate. (2022). Safety profile of thiazole derivative and its complex with PEG-based polymeric nanoparticles on liver and blood cells in tumor-bearing mice. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 4-amino-N-2-thiazolyl-, mixt. with 5-((3,4,5-trimethoxyphenyl)methyl)-2,4-pyrimidinediamine. Retrieved from [Link]

  • ResearchGate. (2025). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromothiazole. Retrieved from [Link]

  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • MDPI. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • P212121 Store. (n.d.). 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide 5 g. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.